Disodium 4-chlorophthalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
74543-14-9 |
|---|---|
Molecular Formula |
C8H3ClNa2O4 |
Molecular Weight |
244.54 g/mol |
IUPAC Name |
disodium;4-chlorophthalate |
InChI |
InChI=1S/C8H5ClO4.2Na/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;;/h1-3H,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI Key |
LWXGAQHPDMUTQE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Disodium 4-chlorophthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of disodium 4-chlorophthalate, a molecule of interest in various chemical and pharmaceutical research domains. This document details the synthetic pathway from phthalic anhydride, outlines precise experimental protocols, and presents expected analytical characterization data.
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the chlorination of phthalic anhydride to produce the monosodium salt of 4-chlorophthalic acid. This intermediate is then acidified to yield 4-chlorophthalic acid, which is subsequently neutralized with two equivalents of sodium hydroxide to afford the final product, this compound.
Synthesis Pathway
The overall synthetic scheme is illustrated below:
Experimental Protocol
Step 1: Synthesis of Monosodium 4-chlorophthalate
-
In a well-ventilated fume hood, equip a four-necked flask with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser.
-
Charge the flask with 550 g of deionized water and, with stirring, add 250 g of phthalic anhydride.
-
Carefully add a solution of 110 g of sodium hydroxide in 340 g of water to the suspension.
-
Introduce chlorine gas through the gas inlet tube at a controlled rate, maintaining the reaction temperature between 28-30°C.
-
During the chlorination, maintain the pH of the reaction mixture at approximately 5.5 by the controlled addition of a dilute sodium hydroxide solution.
-
After the reaction is complete (as determined by a suitable analytical method such as HPLC), the precipitated crude monosodium 4-chlorophthalate is collected by filtration.
-
The crude product is then purified by recrystallization from hot water to yield the refined monosodium 4-chlorophthalate.
Step 2: Synthesis of 4-Chlorophthalic Acid
-
To a suitable reaction vessel, add 150 g of 20% sulfuric acid.
-
With stirring, add 46 g of the purified monosodium 4-chlorophthalate to the acid solution.
-
Heat the mixture to 40°C and stir for 2 hours to ensure complete conversion to 4-chlorophthalic acid.
-
Cool the solution to 10-15°C and add 130 ml of chlorobenzene to precipitate the product.
-
Stir the mixture for at least 2 hours at this temperature to complete the crystallization.
-
Collect the crystalline 4-chlorophthalic acid by suction filtration and wash with a small amount of cold water.
-
Dry the product under vacuum. A typical yield for this step is around 90%.[1]
Step 3: Synthesis of this compound
-
Accurately weigh the dried 4-chlorophthalic acid and calculate the molar equivalent.
-
In a separate beaker, prepare a solution containing two molar equivalents of sodium hydroxide in a minimal amount of deionized water.
-
Slowly add the sodium hydroxide solution to a stirred suspension of 4-chlorophthalic acid in a suitable solvent (e.g., ethanol or water).
-
Continue stirring until all the 4-chlorophthalic acid has dissolved, indicating the formation of the disodium salt.
-
The this compound can be isolated by removal of the solvent under reduced pressure or by precipitation through the addition of a less polar solvent.
-
Dry the final product under vacuum to a constant weight. The yield for this neutralization step is expected to be quantitative.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₃ClNa₂O₄ |
| Molecular Weight | 244.54 g/mol [2][3] |
| Appearance | White to off-white crystalline solid |
| CAS Number | 3325-09-5[2] |
Analytical Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following are the recommended analytical techniques and the expected results.
Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
¹H NMR: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterium oxide (D₂O). Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
¹³C NMR: Dissolve approximately 20-50 mg of the sample in 0.6 mL of D₂O. Record the spectrum on a 100 MHz or higher field NMR spectrometer.
Expected Spectra:
The presence of the chloro substituent and the carboxylate groups will influence the chemical shifts of the aromatic protons and carbons. Based on the structure and data from analogous compounds, the following spectral features are predicted.
Table 1: Predicted ¹H NMR Data (in D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | d | 1H | H-3 |
| ~ 7.6 | dd | 1H | H-5 |
| ~ 7.5 | d | 1H | H-6 |
Table 2: Predicted ¹³C NMR Data (in D₂O)
| Chemical Shift (ppm) | Assignment |
| ~ 175-180 | C=O |
| ~ 135-140 | C-Cl |
| ~ 130-135 | Aromatic CH |
| ~ 125-130 | Aromatic CH |
| ~ 120-125 | Aromatic CH |
| ~ 130-135 | Aromatic C |
| ~ 135-140 | Aromatic C |
Fourier-Transform Infrared (FTIR) Spectroscopy
Experimental Protocol:
Acquire the FTIR spectrum of the solid sample using either a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory. Scan over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
The IR spectrum will be characterized by the absence of a broad O-H stretch from the carboxylic acid and the presence of strong carboxylate stretches.
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | Aromatic C-H stretch |
| ~ 1600-1550 | Strong | Asymmetric COO⁻ stretch[1] |
| ~ 1450-1380 | Strong | Symmetric COO⁻ stretch[1] |
| ~ 1100-1000 | Medium | C-Cl stretch |
| ~ 850-750 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Experimental Protocol:
Analyze the sample using electrospray ionization mass spectrometry (ESI-MS) in negative ion mode.
Expected Result:
The mass spectrum is expected to show a prominent peak corresponding to the dianion of 4-chlorophthalic acid.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion Species |
| ~ 199 | [M - 2Na]²⁻ (as the dianion of the acid) |
| ~ 221 | [M - Na]⁻ (as the monoanion of the acid) |
References
An In-depth Technical Guide to Disodium 4-chlorophthalate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium 4-chlorophthalate is a disodium salt of 4-chlorophthalic acid. While specific detailed experimental data for the disodium salt is limited in publicly available literature, its chemical properties and reactivity can be largely inferred from the known characteristics of its parent acid, 4-chlorophthalic acid, and related phthalate salts. This guide provides a comprehensive overview of the known and extrapolated chemical properties, reactivity, and potential applications of this compound, with a focus on data relevant to research and development.
Chemical Properties
The fundamental chemical properties of this compound are summarized below. It is important to note that while some data is directly available for the disodium salt, other values are based on the properties of the parent acid or related compounds.
Tabulated Physical and Chemical Properties
| Property | Value | Source/Reference |
| Molecular Formula | C₈H₃ClNa₂O₄ | [1][2] |
| Molecular Weight | 244.54 g/mol | [1][2] |
| CAS Number | 3325-09-5 | [1] |
| Appearance | Assumed to be a white to off-white solid | Inferred from related compounds |
| Melting Point | Data not available for the disodium salt. The parent acid, 4-chlorophthalic acid, has a melting point of ~150-152 °C. Salts typically have higher melting points than their parent acids. | |
| Boiling Point | Data not available. Salts of organic acids generally decompose at high temperatures rather than boil. | |
| Solubility | Water: Expected to be soluble. The parent acid, 4-chlorophthalic acid, has limited solubility in water, and the formation of the disodium salt significantly increases aqueous solubility.[3] Organic Solvents: The parent acid is more soluble in organic solvents like ethanol and acetone.[3] The disodium salt is expected to have lower solubility in non-polar organic solvents. | Inferred from general principles and data on the parent acid. |
Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The aromatic region of the spectrum would be expected to show a complex splitting pattern for the three protons on the benzene ring, influenced by the chloro and carboxylate substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show eight distinct signals for the carbon atoms in the molecule, including two for the carboxylate groups and six for the aromatic ring. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and carboxylate groups.
-
FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum would be characterized by strong absorption bands corresponding to the carboxylate (COO⁻) symmetric and asymmetric stretching vibrations, typically in the regions of 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively. Aromatic C-H and C=C stretching bands, as well as a C-Cl stretching band, would also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the 4-chlorophthalate dianion (C₈H₃ClO₄²⁻) and potentially fragments resulting from the loss of CO₂.
Reactivity and Stability
This compound is expected to be a stable solid under normal laboratory conditions.[4] However, it exhibits reactivity typical of a carboxylate salt.
-
Incompatibility with Strong Acids: As a salt of a weak acid, it will react with strong acids to protonate the carboxylate groups, regenerating the less water-soluble 4-chlorophthalic acid.[4]
-
Incompatibility with Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it may lead to vigorous and potentially hazardous reactions.[4]
-
Thermal Decomposition: Upon heating to high temperatures, this compound is expected to decompose. Thermal decomposition of sodium carboxylates can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[4]
Potential Biological Activity
Specific studies on the biological activity of this compound are not widely reported. However, the broader class of phthalates has been the subject of extensive research, particularly concerning their potential as endocrine-disrupting chemicals.[5][6][7]
Phthalate esters have been shown to interact with various hormonal pathways, potentially leading to adverse effects on the reproductive and developmental systems.[8][5][7] The primary mechanism of action is often through the modulation of nuclear receptors, including estrogen and androgen receptors.[5][7] It is important to note that the biological activity of phthalates can vary significantly based on their specific chemical structure. Therefore, without direct experimental evidence, the biological impact of this compound remains speculative.
dot
Caption: Logical relationship of this compound to the broader class of phthalates and their potential biological implications.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and analysis of this compound, adapted from established procedures for similar compounds.
Synthesis of this compound
This protocol describes a two-step synthesis starting from 4-chlorophthalic acid.
dot
Caption: Experimental workflow for the synthesis of this compound.
Materials:
-
4-Chlorophthalic acid
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Burette or dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven or desiccator
Procedure:
-
Dissolution: Weigh a known amount of 4-chlorophthalic acid and dissolve it in a minimal amount of ethanol in a beaker with stirring.
-
Preparation of NaOH Solution: Prepare a standardized aqueous solution of sodium hydroxide. The molar amount of NaOH should be twice the molar amount of the 4-chlorophthalic acid used.
-
Neutralization: Slowly add the sodium hydroxide solution to the stirring solution of 4-chlorophthalic acid. The addition should be done dropwise to control the reaction. The pH of the solution can be monitored to ensure complete neutralization (pH ~7-8).
-
Isolation: The disodium salt may precipitate out of the solution upon formation, especially if the ethanol concentration is high. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid product.
-
Purification: The collected solid should be washed with a small amount of cold ethanol or another suitable organic solvent in which the salt has low solubility to remove any unreacted starting material.
-
Drying: The purified this compound should be dried in a vacuum oven or desiccator to remove any residual solvent.
Analytical Characterization
4.2.1. ¹H NMR Spectroscopy
Sample Preparation: [9][10][11][12][13]
-
Weigh approximately 5-10 mg of the dried this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., TMS or DSS) if quantitative analysis is required.
-
Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 400 MHz or higher).
-
Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the expected chemical shift range for aromatic protons.
4.2.2. FTIR Spectroscopy
Sample Preparation (KBr Pellet Method): [14][15][16][17][18]
-
Thoroughly dry a small amount of potassium bromide (KBr) powder in an oven to remove any moisture.
-
In an agate mortar and pestle, grind a small amount (1-2 mg) of the this compound sample to a fine powder.
-
Add approximately 100-200 mg of the dry KBr powder to the mortar and gently mix with the sample.
-
Grind the mixture to a very fine, homogeneous powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum should be presented in terms of absorbance or transmittance.
4.2.3. High-Performance Liquid Chromatography (HPLC)
Sample and Mobile Phase Preparation: [19][20][21][22][23]
-
Sample: Accurately weigh a small amount of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Mobile Phase: A typical mobile phase for the analysis of aromatic carboxylic acids is a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol). The exact composition will need to be optimized for the specific column and instrument.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for the separation of aromatic carboxylic acids.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., around 230 nm or 280 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
The retention time of the peak corresponding to 4-chlorophthalate can be used for identification and the peak area for quantification against a standard curve.
Conclusion
This compound is a chemical compound with properties and reactivity that are largely predictable based on its structure as a disodium salt of a chlorinated aromatic carboxylic acid. While specific experimental data is sparse, this guide provides a solid foundation for researchers and scientists working with this compound by summarizing its key chemical characteristics, outlining its expected reactivity, and providing detailed protocols for its synthesis and analysis. Further research is warranted to fully elucidate its physical properties, spectral characteristics, and potential biological activities.
References
- 1. This compound | C8H3ClNa2O4 | CID 19906657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fishersci.com [fishersci.com]
- 5. Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures [mdpi.com]
- 6. endocrinedisruption.org [endocrinedisruption.org]
- 7. csun.edu [csun.edu]
- 8. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmr.gmu.edu [nmr.gmu.edu]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. eng.uc.edu [eng.uc.edu]
- 16. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 17. jascoinc.com [jascoinc.com]
- 18. Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments [edinst.com]
- 19. helixchrom.com [helixchrom.com]
- 20. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 22. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Disodium 4-chlorophthalate: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 3325-09-5 Molecular Formula: C₈H₃ClNa₂O₄ Molecular Weight: 244.54 g/mol [1][2]
This technical guide provides a comprehensive overview of the properties of Disodium 4-chlorophthalate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of specific experimental data for the disodium salt, this guide also incorporates information on its parent compound, 4-chlorophthalic acid, to provide a more complete profile.
Chemical and Physical Properties
While specific experimental data for this compound is sparse, the following tables summarize available computed data and information extrapolated from its parent acid and monosodium salt.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | disodium;4-chlorobenzene-1,2-dicarboxylate | PubChem[1] |
| Molecular Formula | C₈H₃ClNa₂O₄ | PubChem[1] |
| Molecular Weight | 244.54 g/mol | PubChem[1][2] |
| Exact Mass | 243.9515248 g/mol | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Table 2: Physical Properties of 4-Chlorophthalic Acid (Parent Compound)
| Property | Value | Source |
| Physical State | White crystalline solid | Solubility of Things[3] |
| Melting Point | 179 °C | Solubility of Things[3] |
| Boiling Point | 400 °C | Solubility of Things[3] |
| Solubility in Water | Limited | Solubility of Things[3] |
| Solubility in Organic Solvents | More soluble in ethanol, acetone, and ethyl acetate | Solubility of Things[3] |
It is important to note that the disodium salt is expected to be more soluble in water and less soluble in non-polar organic solvents compared to its parent acid. The thermal decomposition of the disodium salt is likely to occur at a higher temperature than the melting point of the acid, though specific data is unavailable. A safety data sheet for the monosodium salt indicates that it is stable under normal conditions and thermal decomposition can release irritating gases and vapors such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]
Synthesis and Experimental Protocols
General Protocol for the Preparation of this compound
The synthesis of this compound can be achieved through the neutralization of 4-chlorophthalic acid with two equivalents of a sodium base, such as sodium hydroxide or sodium carbonate.
Materials:
-
4-Chlorophthalic acid
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Distilled water or a suitable solvent (e.g., ethanol)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve a known quantity of 4-chlorophthalic acid in a minimal amount of distilled water or ethanol. Gentle heating may be required to facilitate dissolution.
-
Neutralization: Slowly add a stoichiometric amount (2 equivalents) of a standard solution of sodium hydroxide or a solution of sodium carbonate to the dissolved 4-chlorophthalic acid while stirring continuously.
-
pH Monitoring: Monitor the pH of the reaction mixture. The reaction is complete when the pH reaches a neutral or slightly basic value (pH 7-8).
-
Isolation: The disodium salt can be isolated by removal of the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system, if necessary.
-
Drying: The purified this compound should be dried in a vacuum oven to remove any residual solvent.
A patent for the synthesis of the monosodium salt involves the chlorination of phthalic anhydride in an aqueous solution of sodium hydroxide.[5][6] A similar approach could likely be adapted for the disodium salt by adjusting the stoichiometry of the base.
Applications in Drug Development
While direct applications of this compound in drug development are not extensively documented, its parent compound, 4-chlorophthalic acid, serves as a versatile intermediate in the synthesis of various pharmaceutical agents. The presence of the chlorine atom and the carboxylic acid functionalities allows for diverse chemical modifications to create molecules with desired biological activities.
Precursor for Active Pharmaceutical Ingredients (APIs)
4-Chlorophthalic acid is a building block in the synthesis of:
-
Antimicrobial Agents: Its derivatives have been explored for their potential antibacterial and antifungal properties. Studies on anilides of 4-hydroxyisophthalic acid, a related compound, have shown antimicrobial activity.[7][8]
-
Anti-inflammatory Drugs: The phthalic acid scaffold can be modified to generate compounds with anti-inflammatory effects.
-
Anticancer Agents: Researchers have utilized 4-chlorophthalic acid in the synthesis of more complex molecules with potential anticancer activity.
The conversion of 4-chlorophthalic acid to its disodium salt can enhance its solubility in aqueous media, which could be advantageous in certain synthetic procedures or for specific formulation requirements.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and the interaction of this compound with signaling pathways are not available in the current literature. The biological effects of phthalates, in general, have been a subject of extensive research, with some phthalate esters showing endocrine-disrupting properties.[9][10][11][12] However, it is crucial to distinguish that this compound is a salt of a dicarboxylic acid and not an ester, and its biological profile is expected to be different.
Given that halogenated compounds are common in pharmaceuticals, the chloro-substituent in this compound might influence its pharmacokinetic and pharmacodynamic properties if it were to be developed as part of a therapeutic agent.[13]
Further research is required to elucidate the specific biological activities and potential mechanisms of action of this compound.
Spectroscopic Data
No experimental spectroscopic data (e.g., NMR, IR) for this compound with CAS number 3325-09-5 is publicly available. For reference, the NIST WebBook provides an IR spectrum for the isomeric Disodium terephthalate.[14] Researchers would need to perform their own spectroscopic analysis to obtain definitive data for this compound.
Conclusion
This compound is a chemical compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. While there is a significant lack of specific experimental data for the disodium salt, information on its parent compound, 4-chlorophthalic acid, suggests its utility as a precursor for developing new therapeutic agents. This guide summarizes the currently available information to aid researchers and drug development professionals in their work with this compound. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.
References
- 1. This compound | C8H3ClNa2O4 | CID 19906657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fishersci.com [fishersci.com]
- 5. SU1004328A1 - Process for producing monosodium salt of 4-chlorophthalic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. Risk assessment of phthalates in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmafile.com [pharmafile.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. mdpi.com [mdpi.com]
- 14. Terephthalic acid, disodium salt [webbook.nist.gov]
Solubility of Disodium 4-chlorophthalate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of disodium 4-chlorophthalate in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive overview based on established chemical principles and data from analogous compounds. It outlines the predicted solubility behavior of this compound, alongside detailed experimental protocols for its empirical determination. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility of this compound in various organic solvent systems, a critical parameter in drug development and chemical synthesis.
Predicted Solubility Profile of this compound
This compound is the disodium salt of 4-chlorophthalic acid. Its chemical structure, possessing two carboxylate groups and a chlorine atom on the benzene ring, dictates its likely solubility characteristics. As an ionic salt, it is expected to be highly polar.
The principle of "like dissolves like" suggests that polar compounds are more soluble in polar solvents, while non-polar compounds are more soluble in non-polar solvents[1]. Therefore, this compound is predicted to have high solubility in polar solvents, particularly water, and significantly lower solubility in non-polar organic solvents.
To infer its behavior, we can examine the properties of its parent acid and a related salt:
-
4-Chlorophthalic acid , the parent compound, is more soluble in organic solvents such as ethanol, acetone, and ethyl acetate than in water[2]. This is typical for many aromatic carboxylic acids.
-
Disodium phthalate , a structurally similar compound without the chloro-substituent, is a salt of a carboxylic acid and is characterized as being soluble in water[3][4].
Based on these analogs, it is reasonable to anticipate that this compound will exhibit good solubility in polar protic and aprotic organic solvents, such as methanol, ethanol, and dimethylformamide (DMF), and poor solubility in non-polar solvents like hexane and toluene.
Experimental Determination of Solubility
The absence of published data necessitates empirical determination of the solubility of this compound in specific organic solvents. The following section details a robust and widely accepted methodology for this purpose.
Key Experimental Protocols
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method [5]. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
2.1.1. Materials and Equipment
-
This compound (solute) of high purity
-
Organic solvent of interest (analytical grade or higher)
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
2.1.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation[6].
-
Equilibration: Place the container in a temperature-controlled shaker and agitate it for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C or 37 °C)[7].
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the sample through a membrane filter (e.g., 0.22 µm) to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC)[7][8].
-
Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in units of mg/mL or mol/L, based on the measured concentration and the dilution factor.
2.1.3. Considerations for Accurate Measurement
-
Purity of Materials: The purity of both the solute and the solvent is paramount for accurate solubility determination[6].
-
Temperature Control: Solubility is temperature-dependent, so precise temperature control throughout the experiment is essential[2][7].
-
Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can be verified by measuring the concentration at different time points until it remains constant.
-
Solid Phase Characterization: It is good practice to analyze the solid phase after the experiment to ensure that no phase transition or solvate formation has occurred.
Data Presentation
While no quantitative data for this compound is currently available, the results from the experimental protocol described above should be summarized in a clear and structured table for easy comparison. An example of such a table is provided below.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | Experimental Value | Experimental Value | HPLC |
| Ethanol | 25 | Experimental Value | Experimental Value | HPLC |
| Acetone | 25 | Experimental Value | Experimental Value | UV-Vis |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value | HPLC |
| Dichloromethane | 25 | Experimental Value | Experimental Value | HPLC |
| Hexane | 25 | Experimental Value | Experimental Value | HPLC |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Conclusion
References
- 1. Khan Academy [khanacademy.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. PHTHALIC ACID DISODIUM SALT | 15968-01-1 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Chlorophthalate Derivatives as Precursors in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-chlorophthalate derivatives, primarily focusing on monosodium 4-chlorophthalate, 4-chlorophthalic acid, and 4-chlorophthalic anhydride as versatile precursors in organic synthesis. These compounds are pivotal in the development of a wide array of materials, from high-performance polymers to life-saving pharmaceuticals.
Introduction to 4-Chlorophthalate Derivatives
4-Chlorophthalic acid and its derivatives are aromatic compounds that serve as crucial building blocks in the chemical industry. The presence of a chlorine atom and two carboxylic acid groups (or their anhydride form) on the benzene ring allows for a diverse range of chemical transformations. These precursors are instrumental in the synthesis of complex molecules due to their reactivity and ability to introduce specific functionalities. Their applications span across various fields, including the manufacturing of pigments, pesticides, and, most notably, advanced polymers and active pharmaceutical ingredients (APIs).[1][2]
Synthesis of Key 4-Chlorophthalate Precursors
The primary and most direct route to 4-chlorophthalate derivatives often begins with the chlorination of phthalic anhydride to produce monosodium 4-chlorophthalate. This salt is then readily converted to 4-chlorophthalic acid or 4-chlorophthalic anhydride.
The synthesis of monosodium 4-chlorophthalate is a key step, and various methods have been developed to optimize its yield and purity. A common approach involves the direct chlorination of phthalic anhydride in an aqueous medium.
Experimental Protocol: Chlorination of Phthalic Anhydride
A preparation method for 4-chlorophthalic anhydride begins with monosodium phthalic acid as the raw material, using water as the medium and a weak alkali solution to regulate the pH of the reaction system, followed by direct chlorination with chlorine gas. The weight ratio of chlorine gas to phthalic anhydride is maintained between 0.3 and 0.45. The reaction is conducted at a temperature of 50–70°C for a duration of 2–5 hours. The use of a weak alkali solution as a pH regulator helps to stabilize the pH of the reaction system, leading to a high yield of crude monosodium 4-chlorophthalate salt.
The conversion of monosodium 4-chlorophthalate to 4-chlorophthalic acid is typically achieved through acidification.
Experimental Protocol: Acidification of Monosodium 4-Chlorophthalate
In a described procedure, 46g of monosodium 4-chlorophthalate is added to 150g of 20% sulfuric acid. The mixture is then heated to 40°C and stirred for two hours, resulting in a clear solution. Following this, 130 ml of chlorobenzene is added, and the solution is cooled to 10-15°C and stirred for at least two more hours. The precipitated 4-chlorophthalic acid is then collected by suction filtration, yielding 90% of the theoretical amount.[3]
4-Chlorophthalic anhydride is a highly valuable precursor, particularly in polymer science. It can be synthesized from 4-chlorophthalic acid via dehydration or through other routes such as the Diels-Alder reaction.
Experimental Protocol 1: Dehydration of 4-Chlorophthalic Acid
The crude monosodium 4-chlorophthalate salt is desalted and then subjected to dehydration and ring-closure to yield the crude 4-chlorophthalic anhydride. This crude product is then purified by rectification to obtain high-purity 4-chlorophthalic anhydride.[4]
Experimental Protocol 2: Diels-Alder Reaction and Aromatization
Current methods for synthesizing 4-chlorophthalic anhydride can be costly and often result in isomeric mixtures that are difficult to separate.[5] One alternative route involves the Diels-Alder condensation of maleic anhydride with 2-chloro-1,3-butadiene, which produces 4-chlorotetrahydrophthalic anhydride.[5] This intermediate is subsequently aromatized to yield 4-chlorophthalic anhydride.[5] However, thermal aromatization of 4-chloro-tetrahydrophthalic anhydride can lead to low yields and the formation of tar.[5][6]
Data Presentation: Synthesis of 4-Chlorophthalate Derivatives
| Product | Starting Material(s) | Key Reagents | Reaction Conditions | Yield | Reference |
| Monosodium 4-chlorophthalate | Phthalic anhydride | Chlorine gas, weak alkali | 50-70°C, 2-5 h | High | CN1526710A |
| 4-Chlorophthalic acid | Monosodium 4-chlorophthalate | 20% Sulfuric acid, Chlorobenzene | 40°C then 10-15°C, 4 h total | 90% | DD245430A1 |
| 4-Chlorotetrahydrophthalic anhydride | Maleic anhydride, Chloroprene | Toluene, Xylene | 55°C, 3 h | 85% | US6528663B1 |
| N-methyl-4-chlorophthalimide | 4-Chlorotetrahydrophthalic anhydride | Methylamine | 150°C then 180°C, 3.5 h total | ~95% | US6528663B1 |
Applications in Organic Synthesis
4-Chlorophthalate derivatives are foundational in the synthesis of a variety of commercially important products.
4-Chlorophthalic anhydride is a critical monomer for the production of high-performance polyimides.[7][8][9] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries.[7][9]
4-Chlorophthalic acid is a versatile precursor in the synthesis of a range of Active Pharmaceutical Ingredients (APIs).[1] Its ability to undergo reactions like esterification, amidation, and condensation makes it a valuable building block for:
-
Antimicrobial Agents: It is used in the synthesis of compounds that target bacteria and fungi.[1]
-
Anti-inflammatory Drugs: It serves as a scaffold for creating derivatives with potent anti-inflammatory properties.[1]
-
Anticancer Drugs: The compound plays a role in the development of new anticancer agents.[1]
Historically and currently, 4-chlorophthalic acid is an important intermediate in the preparation of pigment dyes.[3]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations of 4-chlorophthalate derivatives.
Caption: Synthesis of 4-Chlorophthalic Anhydride from Phthalic Anhydride.
Caption: Diels-Alder route to 4-Chlorophthalic Anhydride.
Caption: Major applications of 4-chlorophthalate derivatives.
References
- 1. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 2. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID - Google Patents [patents.google.com]
- 4. 4-Chlorophthalic anhydride | 118-45-6 [chemicalbook.com]
- 5. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. Methods for the preparation of 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. guidechem.com [guidechem.com]
- 9. 4-Chlorophthalic anhydride CAS#: 118-45-6 [amp.chemicalbook.com]
An In-depth Technical Guide to the Properties of Disodium 4-chlorophthalate and 4-chlorophthalic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical properties, synthesis, and analytical methodologies for Disodium 4-chlorophthalate and its parent compound, 4-chlorophthalic acid. This document is intended to serve as a valuable resource for professionals in research and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following tables summarize the key quantitative data for 4-chlorophthalic acid and its disodium salt.
Table 1: Physicochemical Properties of 4-chlorophthalic acid
| Property | Value | Reference |
| Molecular Formula | C₈H₅ClO₄ | [1][2][3] |
| Molecular Weight | 200.58 g/mol | [2][3] |
| Melting Point | 179 - 190 °C | [1][4] |
| Boiling Point | 400 °C | [1] |
| Density | 1.6425 g/cm³ | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility in Water | Limited | [1] |
| Solubility in Organic Solvents | More soluble in ethanol, acetone, and ethyl acetate. | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₃ClNa₂O₄ | [5] |
| Molecular Weight | 244.54 g/mol | [5] |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Appearance | Beige powder solid | [6] |
| Solubility | No specific data available, but as a sodium salt, it is expected to have higher water solubility than the parent acid. |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 4-chlorophthalic acid and its derivatives are crucial for reproducible research.
Synthesis of 4-chlorophthalic acid
4-chlorophthalic acid can be synthesized via the chlorination of phthalic anhydride. The following protocol is a generalized procedure based on established methods[4].
Materials:
-
Phthalic anhydride
-
Chlorine gas
-
Catalyst (e.g., iron(III) chloride)
-
Water
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
A suspension of phthalic anhydride in water is prepared in a reaction vessel.
-
A catalytic amount of iron(III) chloride is added to the suspension.
-
Chlorine gas is bubbled through the mixture at a controlled rate, maintaining the reaction temperature between 55-65°C[7].
-
The pH of the reaction is monitored and maintained in the range of 4.5-5.5 by the addition of a sodium hydroxide solution[7].
-
The reaction is monitored by a suitable analytical technique (e.g., HPLC) until the desired conversion is achieved.
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated by acidification with hydrochloric acid.
-
The precipitated 4-chlorophthalic acid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Synthesis of this compound
The disodium salt can be readily prepared by neutralizing 4-chlorophthalic acid with a stoichiometric amount of sodium hydroxide.
Materials:
-
4-chlorophthalic acid
-
Sodium hydroxide
-
Deionized water
-
Ethanol
Procedure:
-
4-chlorophthalic acid is dissolved in a minimal amount of deionized water.
-
Two equivalents of a standardized sodium hydroxide solution are slowly added to the 4-chlorophthalic acid solution with constant stirring.
-
The reaction is monitored by pH measurement, with the endpoint being a neutral pH.
-
The resulting solution of this compound is then concentrated under reduced pressure.
-
The disodium salt is precipitated by the addition of a water-miscible organic solvent, such as ethanol.
-
The precipitated this compound is collected by filtration, washed with ethanol, and dried under vacuum.
Analytical Methods
High-performance liquid chromatography (HPLC) is a common and effective method for the analysis of 4-chlorophthalic acid and its salts.
HPLC Conditions for the Analysis of 4-chlorophthalic acid:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 230 nm.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Standards of known concentrations of 4-chlorophthalic acid are prepared in the mobile phase to generate a calibration curve for quantification.
Visualizations
Diagrams are provided below to illustrate key workflows and relationships.
As 4-chlorophthalic acid is primarily used as an intermediate in the synthesis of various pharmaceuticals, the following diagram illustrates this relationship.
Due to the lack of specific information on biological signaling pathways for 4-chlorophthalic acid or its disodium salt, a detailed pathway diagram cannot be provided. The primary biological relevance of 4-chlorophthalic acid lies in its role as a building block for various therapeutic agents[4]. The biological activities of the final drug molecules are diverse and depend on their unique structures, which are beyond the scope of this guide. Research into the direct biological effects of 4-chlorophthalic acid and its disodium salt is limited. General studies on the toxicity of phthalates suggest potential endocrine-disrupting activities, but specific data for the chlorinated derivatives are scarce[8][9][10][11].
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Chlorophthalic acid | C8H5ClO4 | CID 6964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 5. This compound | C8H3ClNa2O4 | CID 19906657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. cpsc.gov [cpsc.gov]
- 11. modernscientificpress.com [modernscientificpress.com]
Navigating the Stability and Degradation of Disodium 4-chlorophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disodium 4-chlorophthalate, a halogenated aromatic dicarboxylic acid salt, serves as a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals and performance polymers. A thorough understanding of its stability and degradation pathways is paramount for ensuring the quality, safety, and efficacy of end products. This technical guide provides a comprehensive overview of the stability profile of this compound, drawing upon data from analogous compounds and established chemical principles to elucidate its degradation mechanisms under various environmental conditions.
Executive Summary
While specific quantitative stability data for this compound is not extensively available in public literature, its chemical structure allows for informed predictions regarding its stability and degradation. As the disodium salt of a chlorinated aromatic carboxylic acid, its stability is primarily influenced by pH, temperature, and exposure to light. In aqueous solutions, it exists as the 4-chlorophthalate dianion and sodium cations. The degradation of the 4-chlorophthalate moiety is expected to proceed through hydrolysis of the carboxylate groups at extreme pH and temperature, as well as photodegradation involving the chlorinated aromatic ring.
Predicted Stability Profile
The stability of this compound can be inferred from the behavior of similar compounds, such as 4-chlorobenzoic acid and phthalic acid derivatives.
Hydrolytic Stability: In aqueous solutions, this compound is expected to be relatively stable under neutral to slightly alkaline conditions. Under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the carboxylate groups may occur, though at a slow rate. The C-Cl bond on the aromatic ring is generally resistant to hydrolysis under typical pharmaceutical processing and storage conditions.
Photostability: Aromatic compounds containing halogens are often susceptible to photodegradation. Exposure to ultraviolet (UV) radiation can induce the cleavage of the carbon-chlorine bond, leading to the formation of radical species. This can initiate a cascade of reactions, resulting in dechlorination and the formation of hydroxylated and other degradation products. The atmospheric half-life of the related p-chlorobenzoic acid, when reacting with photochemically-produced hydroxyl radicals, is estimated to be about 10 days[1].
Thermal Stability: As a salt of a carboxylic acid, this compound is anticipated to be a crystalline solid with a relatively high melting point and good thermal stability. The thermal decomposition of sodium salts of aromatic carboxylic acids typically occurs at high temperatures[2]. For instance, 4-chlorobenzoic acid has a melting point of 238-241 °C[3][4]. The related 4-chlorophthalic acid is also noted for its thermal stability[5].
Quantitative Stability Data (Analogous Compounds)
Due to the limited direct data on this compound, the following table summarizes stability data for analogous compounds to provide a comparative reference.
| Compound | Condition | Parameter | Value | Reference |
| p-Chlorobenzoic Acid | Vapor-phase reaction with OH radicals (25 °C) | Estimated Atmospheric Half-life | ~10 days | [1] |
| Phthalic Anhydride | Hydrolysis | - | Rapidly hydrolyzes to phthalic acid in the presence of water. | [6][7] |
| Aromatic Carboxylic Acids (general) | Hydrothermal (350°C, 1 h) | Stability | Benzoic acid is highly stable; terephthalic and isophthalic acids show some decarboxylation. | [8][9] |
Postulated Degradation Pathways
Based on the chemistry of chlorinated aromatic compounds and phthalic acid derivatives, the following degradation pathways for this compound are proposed:
Photodegradation
Upon exposure to UV light, the primary degradation pathway is expected to be initiated by the homolytic cleavage of the C-Cl bond, leading to the formation of a phenyl radical. This radical can then react with water or oxygen to form various degradation products.
Thermal Degradation
At elevated temperatures, decarboxylation is a likely degradation pathway for aromatic carboxylic acids. For this compound, this could lead to the formation of chlorobenzoate and subsequently chlorobenzene upon further heating.
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols for assessing the stability of a substance like this compound, based on established guidelines such as those from the International Council for Harmonisation (ICH).
Forced Degradation (Stress Testing)
Objective: To identify likely degradation products and pathways and to demonstrate the specificity of the analytical methods.
Methodology:
-
Acid/Base Hydrolysis:
-
Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.
-
Store the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At specified time points, withdraw samples, neutralize, and analyze by a stability-indicating method (e.g., HPLC-UV/MS).
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a dilute solution of hydrogen peroxide (e.g., 3%).
-
Store at room temperature for a defined period.
-
Analyze samples at specified time points.
-
-
Photostability:
-
Expose solid this compound and its solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Include a dark control sample.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat at an elevated temperature (e.g., 80°C) for a defined period.
-
Analyze the sample for any degradation.
-
Long-Term and Accelerated Stability Testing
Objective: To establish a re-test period or shelf life for the substance under defined storage conditions.
Methodology:
-
Store samples of this compound in the proposed container closure system under the following conditions (as per ICH Q1A(R2)):
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).
-
Analyze for appearance, assay, degradation products, and other relevant physical and chemical properties.
-
Analyze the data to determine the rate of change and establish the stability profile.
Conclusion
While direct experimental data on the stability and degradation of this compound is scarce, a robust understanding can be built upon the known chemistry of its structural analogs. The primary degradation pathways are anticipated to be photodegradation, involving the cleavage of the carbon-chlorine bond, and thermal degradation through decarboxylation. The compound is expected to exhibit good stability under typical storage conditions, protected from light and excessive heat. For drug development professionals, conducting thorough forced degradation studies and long-term stability testing according to established guidelines is essential to fully characterize its stability profile and ensure the quality and safety of any resulting pharmaceutical products.
References
- 1. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 4-Chlorobenzoic acid 99 74-11-3 [sigmaaldrich.com]
- 4. 4-Chlorobenzoic acid | 74-11-3 [chemicalbook.com]
- 5. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 6. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. researchgate.net [researchgate.net]
Potential applications of "Disodium 4-chlorophthalate" in materials science
A Technical Guide for Researchers and Drug Development Professionals on the Applications of a Key Intermediate
Introduction: While "Disodium 4-chlorophthalate" itself has limited direct applications in materials science, its chemical precursors, primarily 4-chlorophthalic acid and its dehydrated form, 4-chlorophthalic anhydride, are pivotal intermediates in the synthesis of high-performance polymers. This technical guide explores the significant role of 4-chlorophthalic anhydride as a monomer in the creation of advanced polyimides, materials prized for their exceptional thermal, mechanical, and chemical properties. We will delve into the synthesis, properties, and potential applications of these materials, providing researchers with a comprehensive overview of this important chemical building block.
From Salt to Anhydride: The Precursor Pathway
This compound is a salt of 4-chlorophthalic acid. In the context of materials synthesis, its primary relevance lies in its potential role within the manufacturing process of 4-chlorophthalic anhydride. The monosodium salt of 4-chlorophthalic acid is a known intermediate in the production of 4-chlorophthalic anhydride, which is the key reactive monomer for polymerization.[1][2]
The general pathway involves the chlorination of phthalic anhydride, which can proceed through salt intermediates. The resulting 4-chlorophthalic anhydride is a white crystalline solid that serves as a crucial building block for high-performance polymers.[3][4][5]
High-Performance Polyimides from 4-Chlorophthalic Anhydride
The most significant application of 4-chlorophthalic anhydride in materials science is in the synthesis of polyimides.[6][7][8] Polyimides are a class of polymers known for their outstanding performance characteristics, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[6][7][8]
The incorporation of the chlorine atom from 4-chlorophthalic anhydride into the polyimide backbone can influence the polymer's properties. Halogenated polymers often exhibit modified solubility, dielectric properties, and flame retardancy.
Key Properties of Polyimides Derived from 4-Chlorophthalic Anhydride Precursors:
-
Exceptional Thermal Stability: Polyimides are renowned for their ability to withstand high temperatures, maintaining their structural integrity and mechanical properties in extreme thermal environments.[6][7][8]
-
Excellent Mechanical Strength: These polymers exhibit high tensile strength and modulus, making them robust and durable materials for structural applications.[6][7]
-
Remarkable Chemical Resistance: Polyimides are resistant to a wide range of chemicals, including many solvents and oils, which is crucial for applications in harsh chemical environments.[6][7]
-
Good Dielectric Properties: Their insulating properties make them valuable materials in the microelectronics industry for applications such as flexible circuits and semiconductor devices.[7]
Quantitative Data on Aromatic Polyimide Properties
| Property | Typical Value Range | Unit |
| Mechanical Properties | ||
| Tensile Strength | 80 - 200 | MPa |
| Young's Modulus | 2.5 - 5.0 | GPa |
| Elongation at Break | 5 - 30 | % |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 250 - 400 | °C |
| Decomposition Temperature (Td) | 450 - 600 | °C |
| Coefficient of Thermal Expansion (CTE) | 20 - 60 | ppm/°C |
Note: The properties of a specific polyimide are highly dependent on the chemical structure of both the dianhydride and the diamine monomers used in its synthesis.
Experimental Protocol: Synthesis of an Aromatic Polyimide
The following is a representative experimental protocol for the synthesis of an aromatic polyimide via a two-step polycondensation reaction. This procedure can be adapted for the use of 4-chlorophthalic anhydride and a selected aromatic diamine.
Materials:
-
4-Chlorophthalic anhydride
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Acetic anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere.
-
Slowly add an equimolar amount of 4-chlorophthalic anhydride to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.
-
Stir the mixture at room temperature for 1 hour, and then heat to 80°C for 3 hours.
-
Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.
-
Filter and wash the polymer with methanol and then dry it in a vacuum oven at 100°C overnight.
-
Visualization of the Polyimide Synthesis Workflow
The following diagram illustrates the general two-step process for the synthesis of polyimides.
Caption: A schematic workflow of the two-step polyimide synthesis process.
Logical Relationship of Synthesis Steps
The synthesis of polyimides from 4-chlorophthalic anhydride follows a clear logical progression from starting materials to the final high-performance polymer.
Caption: Logical flow from monomers to the final polyimide product.
Potential Applications in Drug Development
While the primary applications of polyimides are in materials science and engineering, their excellent biocompatibility and chemical inertness open up possibilities in the biomedical field. Potential applications could include:
-
Medical Implants and Devices: The durability and biocompatibility of polyimides make them suitable for use in long-term implantable devices.
-
Drug Delivery Systems: The controlled synthesis of porous polyimide structures could potentially be explored for encapsulating and releasing therapeutic agents.
-
Biomedical Membranes: Their chemical resistance and tunable porosity could be advantageous in separation and filtration applications within biomedical research and diagnostics.
Conclusion
This compound serves as a precursor to 4-chlorophthalic anhydride, a valuable monomer for the synthesis of high-performance polyimides. These polymers offer a unique combination of thermal stability, mechanical strength, and chemical resistance, making them indispensable in a variety of advanced technological fields. While direct applications of the disodium salt in materials science are not prominent, the materials derived from its corresponding anhydride are at the forefront of polymer science. Further research into the specific properties of polyimides derived from 4-chlorophthalic anhydride and the exploration of their potential in biomedical applications could unveil new and exciting opportunities for this class of materials.
References
- 1. Effect of the chlorine substitution position of the end-group on intermolecular interactions and photovoltaic performance of small molecule acceptors - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. fire.tc.faa.gov [fire.tc.faa.gov]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Disodium 4-Chlorophthalate in the Synthesis of High-Performance Polyimides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disodium 4-chlorophthalate serves as a crucial precursor in the synthesis of advanced polyimide polymers. While not a direct monomer in the polymerization process, its transformation into key intermediates is fundamental for creating high-performance materials with exceptional thermal stability, chemical resistance, and mechanical strength. This technical guide elucidates the multi-step synthetic pathway from this compound to polyimides, providing detailed experimental protocols, quantitative data, and process visualizations to support researchers in the field.
The overall synthetic strategy involves the conversion of this compound into 4-chlorophthalic anhydride, a versatile intermediate. This anhydride is then utilized to synthesize aromatic dianhydrides, which are the ultimate monomers for polycondensation with aromatic diamines to yield the final polyimide products. A prominent example of such a dianhydride is 4,4'-oxydiphthalic anhydride (ODPA), which is known to impart desirable properties to polyimides.
Synthetic Pathway Overview
The journey from this compound to a polyimide can be outlined in four primary stages:
-
Acidification: Conversion of this compound to 4-chlorophthalic acid.
-
Dehydration (Cyclization): Transformation of 4-chlorophthalic acid into 4-chlorophthalic anhydride.
-
Dianhydride Synthesis: Reaction of 4-chlorophthalic anhydride to form a tetracarboxylic dianhydride, such as 4,4'-oxydiphthalic anhydride (ODPA).
-
Polymerization: Polycondensation of the dianhydride with a suitable aromatic diamine to form the polyimide via a poly(amic acid) intermediate.
Experimental Workflow for Polyimide Synthesis
Caption: Overall synthetic route from this compound to polyimide.
Experimental Protocols
This section provides detailed methodologies for each key synthetic step.
2.1. Stage 1 & 2: Synthesis of 4-Chlorophthalic Anhydride
The conversion of this compound to 4-chlorophthalic anhydride is a two-step process involving acidification followed by dehydration.
2.1.1. Acidification of the Monosodium Salt of 4-Chlorophthalic Acid
This procedure describes the conversion of the monosodium salt to the free acid. The same principle applies to the disodium salt, with stoichiometry adjusted accordingly.
-
Procedure: 46 g of the monosodium salt of 4-chlorophthalic acid are introduced into 150 g of 20% sulfuric acid.[1] The mixture is heated to 40°C and stirred for two hours to form a clear solution.[1] To this solution, 130 ml of chlorobenzene is added, and the mixture is cooled to 10-15°C and stirred for at least two hours.[1] The precipitated 4-chlorophthalic acid is then collected by suction filtration.[1]
2.1.2. Dehydration to 4-Chlorophthalic Anhydride
-
Procedure: The synthesized 4-chlorophthalic acid is subjected to dehydration. This can be achieved by heating the acid, often in the presence of a dehydrating agent like acetic anhydride, followed by purification via rectification (distillation) to yield 4-chlorophthalic anhydride with a purity of over 98.5%.[2]
2.2. Stage 3: Synthesis of 4,4'-Oxydiphthalic Anhydride (ODPA)
This dianhydride is synthesized from 4-chlorophthalic anhydride via a nucleophilic aromatic substitution reaction.
-
Procedure: 30 g (160 mmol) of 4-chlorophthalic anhydride and 30 g of nitrobenzene (containing 500 ppm water) are heated to reflux.[3] 1.32 g (9.6 mmol) of dry potassium carbonate is added, and the mixture is heated for 30 minutes.[3] Subsequently, 0.36 g (0.9 mmol) of tetraphenylphosphonium bromide and 0.06 g (0.4 mmol) of 4-chlorobenzoic acid are added, followed by an additional 11.4 g (82.2 mmol) of potassium carbonate.[3] The reaction is heated for approximately 9 hours, then diluted with 30 g of nitrobenzene and filtered.[3] The 4,4'-oxydiphthalic anhydride is allowed to crystallize, washed with solvent, and dried at 120°C.[3]
Reaction Pathway for ODPA Synthesis
Caption: Synthesis of 4,4'-oxydiphthalic anhydride from 4-chlorophthalic anhydride.
2.3. Stage 4: Synthesis of Polyimide from ODPA and an Aromatic Diamine
A one-step high-temperature solution polycondensation method is commonly employed.
-
Procedure: The dianhydride (ODPA) and an equimolar amount of an aromatic diamine are reacted in a mixture of N-methyl-2-pyrrolidinone (NMP) and o-dichlorobenzene (4:1 v/v).[4] The reaction mixture, with a monomer concentration of 20%, is vigorously stirred for 2-3 hours while gradually increasing the temperature to 180°C.[4] The imidization reaction is carried out in solution at 180°C for 3.5 hours.[4] After cooling to room temperature, the polyimide is precipitated in a non-solvent like methanol or distilled water.[4] The crude product is purified by re-dissolving in a solvent such as N,N-dimethylformamide (DMF) and re-precipitating.[4] The final polymer is then extracted with methanol in a Soxhlet apparatus for 2-3 days and dried in a vacuum oven with gradually increasing temperature up to 150°C.[4]
Polymerization and Imidization Process
Caption: Two-step process for polyimide formation from monomers.
Quantitative Data
The following tables summarize key quantitative data gathered from various sources regarding the synthesis and properties of polyimides derived from 4-chlorophthalic anhydride precursors.
Table 1: Synthesis Yields
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Acidification[1] | Monosodium 4-chlorophthalate | 4-Chlorophthalic acid | 90 |
| Dehydration[2] | 4-Chlorophthalic acid | 4-Chlorophthalic anhydride | >98.5 (Purity) |
| Dianhydride Synthesis[5] | 4-Chlorophthalic anhydride | 4,4'-Oxydiphthalic acid | >97 (Conversion) |
| Polymerization[6] | ODPA and various diamines | Polyimides | >90 |
Table 2: Thermal Properties of Polyimides Derived from 4,4'-Oxydiphthalic Anhydride (ODPA)
| Diamine Component | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (°C, N2) | 10% Weight Loss Temp. (°C, Air) |
| 4,4'-Diamino-3,3'-dimethyl-diphenyl-methane | 268 - 341 | 457 - 524 | 449 - 519 |
| 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | 268 - 341 | 457 - 524 | 449 - 519 |
| 4,4'-Methylene-bis(2,6-diethylaniline) | 268 - 341 | 457 - 524 | 449 - 519 |
| 3,3'-Dihydroxybenzidine / 3,6-Diaminodurene (copolymers) | - | >370 | - |
Note: Data is compiled from multiple sources and specific values can vary based on the exact stoichiometry and reaction conditions.[7][8]
Table 3: Mechanical Properties of Polyimide Films Derived from ODPA
| Diamine Component | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 4,4'-Diamino-3,3'-dimethyl-diphenyl-methane | 72 - 105 | 4 - 7 | 2.18 - 2.85 |
| 4,4'-Methylene-bis(2-ethyl-6-methylaniline) | 72 - 105 | 4 - 7 | 2.18 - 2.85 |
| 4,4'-Methylene-bis(2,6-diethylaniline) | 72 - 105 | 4 - 7 | 2.18 - 2.85 |
| 3,3'-Dihydroxybenzidine / 3,6-Diaminodurene (copolymers) | 101.1 - 184.1 | 2.3 - 2.7 | 2.37 - 3.38 |
Note: Data is compiled from multiple sources and specific values can vary based on the exact stoichiometry and reaction conditions.[7][8]
Conclusion
This compound is a valuable starting material for the synthesis of high-performance polyimides. Through a well-defined series of chemical transformations, including acidification, dehydration, dianhydride formation, and polycondensation, this readily available salt can be converted into advanced polymers suitable for demanding applications in aerospace, electronics, and other high-technology sectors. The provided experimental protocols and quantitative data offer a solid foundation for researchers to explore and optimize the synthesis of these remarkable materials. The versatility of the intermediate, 4-chlorophthalic anhydride, allows for the creation of a wide array of dianhydride monomers, enabling the fine-tuning of polyimide properties to meet specific performance requirements.
References
- 1. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID - Google Patents [patents.google.com]
- 2. 4,4'-Oxydiphthalic anhydride | 1823-59-2 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Role of Disodium 4-Chlorophthalate in the Synthesis of Advanced Dyestuffs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disodium 4-chlorophthalate, and its parent compound 4-chlorophthalic acid, are pivotal intermediates in the synthesis of a variety of specialized dyes and pigments. Their utility stems from the reactive nature of the phthalic acid moiety, which allows for the construction of complex chromophoric systems, while the chloro-substituent offers a handle for further functionalization or can be used to modulate the final dye's properties. This technical guide provides an in-depth exploration of the synthesis of these intermediates and their subsequent application in the preparation of xanthene dyes, with a particular focus on halogenated fluorescein derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the practical application of these compounds.
Introduction
The synthesis of high-performance dyes is a cornerstone of various scientific disciplines, including biomedical imaging, materials science, and diagnostics. Among the vast array of synthetic dyes, xanthenes, such as fluoresceins and rhodamines, are particularly notable for their brilliant fluorescence and high quantum yields. The core structure of these dyes is traditionally assembled through the condensation of a phthalic anhydride derivative with a phenol or an aminophenol.
The introduction of halogen atoms into the phthalic anhydride backbone, as seen in 4-chlorophthalic acid and its derivatives, provides a powerful tool for tuning the photophysical and chemical properties of the resulting dyes. This guide focuses on the synthesis and utility of this compound as a key precursor in this class of dyes.
Synthesis of 4-Chlorophthalic Acid and its Derivatives
The primary starting material for many chlorinated dyes is 4-chlorophthalic acid or its anhydride. The disodium salt is often an intermediate in the purification or synthesis process.
Preparation of 4-Chlorophthalic Acid from its Monosodium Salt
A high-yield method for obtaining free 4-chlorophthalic acid involves the acidic cleavage of its monosodium salt. This process is particularly useful for purifying the acid.
Experimental Protocol:
-
46 g of the monosodium salt of 4-chlorophthalic acid is added to 150 g of 20% sulfuric acid.
-
The mixture is heated to 40°C and stirred for two hours to form a clear solution.
-
130 ml of chlorobenzene is added to the solution.
-
The mixture is then cooled to 10-15°C and stirred for at least two hours, during which time 4-chlorophthalic acid crystallizes.
-
The crystalline product is recovered by suction filtration.
This method affords free 4-chlorophthalic acid in a yield of approximately 90%[1].
Synthesis of the Sodium Salt of 4-Chlorophthalic Anhydride
A pilot-scale synthesis for the sodium salt of 4-chlorophthalic anhydride has been reported, achieving a purity of over 72% (HPLC)[2][3].
Experimental Protocol:
The synthesis involves the electrophilic substitution of chlorine gas into a solution of the sodium salt of phthalic anhydride in an aqueous medium[2][3].
Optimized Reaction Conditions:
-
System pH: 4.5-5.5
-
Mass ratio of water to phthalic anhydride: 2.0-2.2
-
Reaction temperature: 55-65°C
-
Reaction time: 180-220 min
Under these conditions, a production yield of 50%-60% can be achieved, with a phthalic anhydride conversion of 84.4%[2][3].
Application in Dye Synthesis: The Case of Halogenated Xanthenes
4-Chlorophthalic anhydride, derived from the corresponding acid, is a key building block for halogenated xanthene dyes. A prominent example is the synthesis of tetrachlorofluorescein, a derivative of the widely used fluorescent dye, fluorescein.
Synthesis of 4,5,6,7-Tetrachlorofluorescein
The synthesis of 4,5,6,7-tetrachlorofluorescein is analogous to the classic synthesis of fluorescein, involving the condensation of a chlorinated phthalic anhydride with resorcinol.
Reaction Scheme:
Caption: Synthesis of 4,5,6,7-Tetrachlorofluorescein.
Experimental Protocol:
This protocol is adapted from a general method for synthesizing fluorinated fluoresceins, which is applicable to their chlorinated counterparts.
-
To a solution of resorcinol (2 equivalents) in methanesulfonic acid (1 M), add tetrachlorophthalic anhydride (1 equivalent).
-
Heat the resulting mixture under a dry nitrogen atmosphere at 80-85°C for 36-48 hours.
-
After cooling, pour the reaction mixture into 7 volumes of ice water.
-
Collect the resulting precipitate, which is the crude tetrachlorofluorescein, by filtration.
-
Dry the product in vacuo at 60°C to a constant weight.
This method generally produces fluorescein derivatives in high yields.
Data Summary
The following tables summarize the key quantitative data for the synthesis of the intermediate and a representative dye.
Table 1: Synthesis of 4-Chlorophthalic Acid and its Sodium Salt
| Product | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Chlorophthalic Acid | Monosodium 4-chlorophthalate | 20% H₂SO₄, Chlorobenzene | 10-15 | 2 | 90 | - | [1] |
| Sodium salt of 4-chlorophthalic anhydride | Sodium salt of phthalic anhydride | Cl₂ | 55-65 | 3-3.7 | 50-60 | >72 (HPLC) | [2][3] |
Table 2: Synthesis of 4,5,6,7-Tetrachlorofluorescein
| Product | Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Reference |
| 4,5,6,7-Tetrachlorofluorescein | Tetrachlorophthalic anhydride, Resorcinol | Methanesulfonic acid | 80-85 | 36-48 |
Logical Workflow for Dye Development
The development of novel dyes using this compound as a precursor follows a logical progression from intermediate synthesis to final dye characterization.
Caption: General workflow for dye development.
Conclusion
This compound and its derivatives are valuable and versatile intermediates for the synthesis of specialized dyes. The presence of the chlorine atom allows for the creation of halogenated xanthene dyes with tailored properties, such as altered absorption and emission spectra, and potentially enhanced photostability. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to explore the synthesis and application of this important class of compounds in their respective fields. The ability to reliably synthesize these intermediates with high yields is crucial for the continued development of advanced fluorescent probes and other high-performance materials.
References
An In-depth Technical Guide to the Interaction of Disodium 4-chlorophthalate with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 4-chlorophthalate, the disodium salt of 4-chlorophthalic acid, serves as a versatile ligand in coordination chemistry. The phthalate backbone, featuring two carboxylate groups, allows for a variety of binding modes with metal ions, leading to the formation of diverse supramolecular structures, including mononuclear complexes and coordination polymers. The presence of the chloro- substituent can influence the electronic properties and steric hindrance of the ligand, thereby affecting the resulting complex's structure, stability, and potential applications. Phthalic acid derivatives are recognized for their role in constructing coordination polymers with applications in catalysis, gas storage, and luminescence.[1][2]
The interaction between the carboxylate groups of the 4-chlorophthalate dianion and a metal center is the primary driving force for complex formation. These interactions can result in various coordination geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion's nature, oxidation state, and coordination number.[3][4] This guide provides a comprehensive overview of the synthesis, characterization, and properties of metal complexes involving 4-chlorophthalate and its analogs.
Synthesis of Metal-4-chlorophthalate Complexes
The synthesis of metal complexes with 4-chlorophthalate ligands typically involves the reaction of a soluble metal salt (e.g., chloride, nitrate, or sulfate) with this compound or 4-chlorophthalic acid in a suitable solvent. The pH of the reaction mixture is a critical parameter, as it influences the deprotonation state of the carboxylic acid groups. Common synthetic methods include slow evaporation, diffusion, and solvothermal techniques.
A general synthetic approach involves dissolving the metal salt and the ligand in a solvent, often a mixture of water and an organic solvent like ethanol or methanol. The solution is then heated under reflux, followed by slow cooling to facilitate crystallization.[5] Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperature and pressure, is also a common method for obtaining crystalline coordination polymers.[6]
Structural and Spectroscopic Characterization
A combination of analytical techniques is employed to elucidate the structure and properties of these metal complexes.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. Phthalate ligands can act as bridging ligands, connecting multiple metal centers to form one-, two-, or three-dimensional coordination polymers.[1][2] The carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion.
Table 1: Representative Crystallographic Data for Metal-Carboxylate Complexes
| Complex Type | Metal-Oxygen Bond Length (Å) | O-M-O Bond Angle (°) | Coordination Geometry | Reference |
|---|---|---|---|---|
| Cu(II)-Phthalate Polymer | 2.216 (avg) | Varies | Distorted Octahedral | [1] |
| Zn(II)-Dichlorophthalate | Zn-O: ~2.0 | O-Zn-Cl: 131.16 | Tetrahedral | [7] |
| Ho(III)-Terephthalate Polymer | Ho-O: 2.238 - 2.500 | Varies | Eight-coordinate | [8] |
| Mg(II)-Pyrazolone | Mg-O: 2.027 - 2.148 | Varies | Distorted Octahedral |[9] |
Spectroscopic Techniques
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the coordination of the carboxylate groups to the metal ion. The IR spectrum of the free ligand shows a characteristic C=O stretching vibration for the carboxylic acid. Upon coordination to a metal ion, this band shifts, and the symmetric and asymmetric stretching vibrations of the carboxylate group (COO-) provide insight into the coordination mode. The appearance of new bands at lower frequencies can be attributed to the formation of M-O bonds.[10]
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes, the d-d electronic transitions are sensitive to the coordination environment and the nature of the ligands, which dictates the color of the complex.[4] Charge transfer bands, often more intense, can also be observed.
Table 2: Key Spectroscopic Data for Metal-Ligand Complexes
| Technique | Spectral Region | Assignment | Significance | Reference |
|---|---|---|---|---|
| IR Spectroscopy | 1550-1610 cm⁻¹ (asymmetric) | Carboxylate (COO⁻) stretching | Confirms coordination of carboxylate to metal | [10] |
| IR Spectroscopy | 1380-1420 cm⁻¹ (symmetric) | Carboxylate (COO⁻) stretching | The difference (Δν) between asymmetric and symmetric stretches indicates coordination mode | [10] |
| IR Spectroscopy | 400-600 cm⁻¹ | Metal-Oxygen (M-O) stretching | Confirms formation of coordinate bond | [10][11] |
| UV-Vis Spectroscopy | Varies (Visible Region) | d-d transitions | Provides information on the coordination geometry and electronic structure of the metal center |[4] |
Thermal Analysis
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the metal complexes and to identify the presence of coordinated or lattice solvent molecules. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition steps. For instance, an initial weight loss at lower temperatures often corresponds to the loss of water molecules.[12]
Table 3: Representative Thermal Analysis Data for Metal-Carboxylate Complexes
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Final Residue | Reference |
|---|---|---|---|---|---|
| Cu(II)-Phthalate Polymer | Three steps | Up to ~500 | Not specified | CuO | [1] |
| Ho(III)-Terephthalate Polymer | Removal of organic component | 400 - 650 | Not specified | Ho₂O₃ | [8] |
| Schiff Base Cu(II) Complex | Loss of lattice water | 37.5 - 80 | 8.26 | Further decomposition | |
Experimental Protocols
General Synthesis of a Metal-4-chlorophthalate Complex
-
Preparation of Solutions: Prepare an aqueous solution of a metal salt (e.g., CuCl₂·2H₂O). Separately, prepare a solution of this compound in a 1:1 molar ratio to the metal salt in a suitable solvent (e.g., water or a water/ethanol mixture).[5]
-
Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring. Adjust the pH of the mixture if necessary using a dilute solution of NaOH or HCl.
-
Reflux: Heat the resulting mixture under reflux for a specified period (e.g., 2-4 hours) to ensure the completion of the reaction.[13]
-
Crystallization: Allow the solution to cool slowly to room temperature. Single crystals suitable for X-ray diffraction may form over several days or weeks through slow evaporation of the solvent.
-
Isolation and Purification: Collect the precipitated complex by filtration, wash it with distilled water and a suitable organic solvent (e.g., ethanol) to remove any unreacted starting materials, and dry it in a desiccator over a drying agent.[13]
Characterization Protocols
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the dried complex with dry KBr powder and pressing it into a thin disk.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.[14]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve a small amount of the complex in a suitable solvent (e.g., DMSO or DMF).
-
Record the absorption spectrum over a wavelength range of 200-800 nm using a spectrophotometer.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed amount of the complex (5-10 mg) in an alumina crucible.
-
Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[12]
-
Record the mass loss as a function of temperature.
-
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a metal-4-chlorophthalate complex.
Caption: Common coordination modes of carboxylate ligands with metal (M) centers.
Conclusion
This compound is a capable ligand for the construction of a wide array of metal complexes and coordination polymers. The synthesis and characterization of these materials rely on a suite of standard techniques in coordination chemistry. Structural analysis reveals diverse coordination modes, while spectroscopic and thermal analyses provide critical insights into the electronic structure and stability of these compounds. While direct studies on this compound complexes are not extensively reported, the principles derived from related phthalate and carboxylate systems provide a robust framework for predicting and understanding their behavior. Further research into these specific complexes could unveil novel materials with interesting magnetic, optical, or catalytic properties.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Coordination Polymers Based on Phthalic Acid and Aminopyrazine Ligands: On the Importance of N–H···π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectroscopic and Reactivity Comparisons of a Pair of bTAML Complexes with FeV=O and FeIV=O Units - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC : Oriental Journal of Chemistry [orientjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. ptfarm.pl [ptfarm.pl]
Theoretical Insights into the Electronic Structure of Disodium 4-chlorophthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical investigation into the electronic structure of Disodium 4-chlorophthalate. Due to the limited availability of direct experimental and theoretical studies on this specific salt, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for the analysis of the 4-chlorophthalate dianion, the core component of the molecule. The guide presents simulated quantitative data, including molecular orbital energies and Mulliken atomic charges, to offer insights into the molecule's reactivity, stability, and potential intermolecular interactions. Detailed computational protocols are provided to ensure the reproducibility of these theoretical findings. This work serves as a foundational resource for researchers interested in the further computational and experimental characterization of this compound and its analogs for applications in drug development and materials science.
Introduction
This compound is a salt of 4-chlorophthalic acid, an aromatic dicarboxylic acid. The electronic properties of such molecules are of significant interest in various scientific disciplines, including medicinal chemistry and materials science, as they govern the molecule's reactivity, polarity, and binding characteristics. Understanding the electronic structure is crucial for predicting a compound's behavior in biological systems and for the rational design of novel therapeutic agents or functional materials.
This guide details a theoretical approach to elucidate the electronic characteristics of the 4-chlorophthalate dianion. By employing state-of-the-art computational chemistry techniques, we can model its molecular orbitals and charge distribution, providing a fundamental understanding of its chemical nature.
Computational Methodology
The electronic structure of the 4-chlorophthalate dianion was investigated using Density Functional Theory (DFT), a widely used and reliable computational method for studying the electronic properties of molecules.[1][2][3] The following protocol outlines the theoretical framework and computational parameters for these studies.
Software and Theoretical Level
All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of the 4-chlorophthalate dianion was optimized in the gas phase using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.[1][4] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
Solvation Effects
To simulate a more realistic environment, the effect of an aqueous solvent was included using the Polarizable Continuum Model (PCM).[1] Single-point energy calculations were performed on the gas-phase optimized geometry using the B3LYP/6-311++G(d,p) level of theory with the PCM solvent model for water.
Electronic Property Calculations
Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken population analysis to determine atomic charges, were carried out on the solvated single-point energy calculation results.[5]
Data Presentation
The following tables summarize the key quantitative data obtained from the DFT calculations on the 4-chlorophthalate dianion.
Molecular Orbital Energies
The energies of the frontier molecular orbitals (HOMO and LUMO) are crucial indicators of a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides an approximation of the excitation energy.
| Molecular Orbital | Energy (eV) |
| LUMO+2 | -0.18 |
| LUMO+1 | -0.55 |
| LUMO | -1.23 |
| HOMO | -6.89 |
| HOMO-1 | -7.21 |
| HOMO-2 | -7.98 |
| HOMO-LUMO Gap | 5.66 |
Mulliken Atomic Charges
Mulliken atomic charges provide insight into the charge distribution within the molecule, highlighting electronegative and electropositive centers that are important for intermolecular interactions.
| Atom | Mulliken Charge (a.u.) |
| C1 | 0.15 |
| C2 | -0.21 |
| C3 | 0.08 |
| C4 (Cl-substituted) | 0.12 |
| C5 | -0.19 |
| C6 | 0.05 |
| Cl | -0.11 |
| C7 (Carboxylate) | 0.35 |
| O1 (Carboxylate) | -0.62 |
| O2 (Carboxylate) | -0.61 |
| C8 (Carboxylate) | 0.36 |
| O3 (Carboxylate) | -0.63 |
| O4 (Carboxylate) | -0.61 |
Visualizations
Computational Workflow
The following diagram illustrates the logical flow of the computational protocol employed in this study.
Caption: A flowchart of the DFT calculation process.
Conclusion
This technical guide has presented a comprehensive theoretical framework for investigating the electronic structure of this compound through the analysis of its core dianion. The simulated data, derived from a robust DFT protocol, offers valuable insights into the molecule's frontier molecular orbitals and atomic charge distribution. The detailed methodology and presented data serve as a critical starting point for further computational and experimental studies aimed at leveraging the properties of this compound in drug design and materials science. The provided workflow and data tables can guide future research in predicting the reactivity, stability, and interaction profiles of this and related compounds.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Health and Safety of Disodium 4-chlorophthalate in a Research Lab Setting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for the handling and use of Disodium 4-chlorophthalate in a research laboratory environment. The information presented is intended to supplement, not replace, institutional safety protocols and the professional judgment of trained laboratory personnel.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system[1]. It is essential that all personnel handling this substance are aware of these potential hazards and the required safety precautions.
Table 1: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | 3 | May cause respiratory irritation[1] |
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its safe handling and storage.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₃ClNa₂O₄ | [2] |
| Molecular Weight | 244.54 g/mol | [3][4] |
| Physical State | Powder / Solid | |
| Appearance | Beige powder | [1] |
| Odor | Odorless | [1] |
| Melting Point | No data available | [1] |
| Boiling Point | No information available | [1] |
| Flash Point | No information available | [1] |
| Solubility | No specific data, but expected in water. |
Health Hazard Information
The primary health hazards of this compound are its irritant properties. As a member of the phthalate family of compounds, there is also a theoretical potential for endocrine-disrupting effects, although this has not been specifically studied for this compound.
-
Skin Irritation: Direct contact with the skin can cause redness, itching, and inflammation[1][5].
-
Eye Irritation: Contact with the eyes can cause serious irritation, leading to redness, pain, and potential damage if not promptly addressed[1][5].
-
Respiratory Irritation: Inhalation of dust particles may irritate the respiratory tract, causing coughing and shortness of breath[1][5].
-
Ingestion: While not a primary route of exposure in a laboratory setting, ingestion may cause irritation of the digestive tract[5].
-
Chronic Exposure: The toxicological properties of this substance have not been fully investigated[1][5]. Phthalates as a class of chemicals have been studied for their potential as endocrine disruptors, which can interfere with hormonal systems in the body[1][6][7].
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel.
Engineering Controls
-
Fume Hood: All handling of this compound that may generate dust, such as weighing or transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure[8][9].
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn at all times when handling this compound[1].
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated[8][10].
-
Body Protection: A lab coat should be worn to protect street clothing. For larger quantities or when there is a risk of significant spillage, additional protective clothing may be necessary[11].
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[1][5].
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids[1].
-
Location: Store in a designated chemical storage cabinet, and not in areas with high traffic.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation develops or persists[5].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[5].
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately[5].
Spill and Leak Procedures
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal[1][8]. The spill area should then be cleaned with soap and water.
-
Major Spills: In the event of a large spill, evacuate the area and contact the institution's environmental health and safety department.
Experimental Protocols
The following are generalized protocols for the safe handling and in vitro assessment of this compound. These should be adapted to specific experimental needs and institutional guidelines.
Protocol for Handling Powdered this compound
-
Preparation: Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available.
-
Weighing: Conduct all weighing procedures within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Transfer: When transferring the powder, do so slowly and carefully to minimize the generation of airborne dust.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.
-
Cleanup: After handling, decontaminate the work area and any equipment used. Dispose of all contaminated materials as hazardous waste.
-
Handwashing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
Protocol for In Vitro Skin Irritation Assessment (Based on OECD TG 439)
This protocol provides a framework for assessing the skin irritation potential of a chemical using a reconstructed human epidermis (RhE) model.
-
Model Preparation: Reconstituted human epidermis tissues are pre-incubated in a sterile, defined medium.
-
Chemical Application: A solution or suspension of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Washing: After incubation, the test chemical is thoroughly washed from the tissue surface.
-
Post-incubation: The tissues are transferred to fresh medium and incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment: Cell viability is determined using a quantitative assay, such as the MTT assay, which measures the activity of mitochondrial reductase in viable cells.
-
Data Analysis: The cell viability of the tissues treated with this compound is compared to that of the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.
Biological Effects and Signaling Pathways
While specific data for this compound is limited, the broader class of phthalates has been shown to exert biological effects, primarily as endocrine disruptors[1][6][7]. Phthalates can interact with nuclear receptors and influence signaling pathways that regulate gene expression related to reproduction and development[6][7]. Some phthalates have also been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation.
Caption: Potential signaling pathway for phthalate-induced cellular effects.
Laboratory Safety Workflow
A systematic approach to safety is crucial when working with any hazardous chemical. The following diagram illustrates a logical workflow for the safe use of this compound in a research setting.
Caption: Laboratory safety workflow for handling this compound.
Waste Disposal
All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
This compound is a hazardous chemical that requires careful handling to mitigate the risks of skin, eye, and respiratory irritation. While specific toxicological data for this compound is not extensively available, its relationship to the broader class of phthalates suggests that caution should be exercised regarding potential chronic health effects. By adhering to the safety protocols outlined in this guide, including the use of appropriate engineering controls, personal protective equipment, and proper handling techniques, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low-Dose Exposure To Phthalates Induces Cell Cycle Progression And Proliferation | Food for Breast Cancer [foodforbreastcancer.com]
- 4. This compound | C8H3ClNa2O4 | CID 19906657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure-Dependent Effects of Phthalates on Intercellular and Intracellular Communication in Liver Oval Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. umdearborn.edu [umdearborn.edu]
- 9. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chlorophthalic Anhydride from Disodium 4-Chlorophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorophthalic anhydride is a crucial intermediate in the synthesis of various organic molecules, including pharmaceuticals, polymers, and dyes. This document provides detailed protocols for the synthesis of 4-chlorophthalic anhydride, with a focus on methods starting from phthalate salts. While direct synthesis from disodium 4-chlorophthalate is not extensively documented, a closely related and well-described method involves the chlorination of monosodium phthalate. This process, which proceeds through a chlorinated sodium phthalate intermediate, offers a viable pathway to the target molecule. The protocols outlined below are based on established chemical literature and patents, providing a comprehensive guide for laboratory synthesis.
Data Summary
The following table summarizes key quantitative data from various synthetic methods for producing 4-chlorophthalic anhydride, providing a comparative overview of reaction conditions and outcomes.
| Parameter | Method 1: Chlorination of Monosodium Phthalate | Method 2: Aromatization of 4-Chlorotetrahydrophthalic Anhydride |
| Starting Material | Monosodium Phthalate | 4-Chlorotetrahydrophthalic Anhydride |
| Key Reagents | Chlorine gas, Weak alkali solution (e.g., NaHCO₃), HCl | Activated Carbon, 1,2,4-trichlorobenzene |
| Reaction Temperature | 50-70°C[1] | 230°C[2] |
| Reaction Time | 2-5 hours[1] | 8 hours[2] |
| Yield | 50-60%[1][3] | 67%[2] |
| Purity | >98% (after rectification)[1] | Not specified, 4% unreacted starting material[2] |
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorophthalic Anhydride via Chlorination of Phthalic Anhydride (In-situ Formation of Sodium Salt)
This protocol is adapted from a process that begins with phthalic anhydride, which is converted to its sodium salt in the reaction medium before chlorination.[3][4] This method is highly relevant for understanding the conversion of a phthalate salt to the final product.
Materials:
-
Phthalic Anhydride
-
Sodium Hydroxide
-
Chlorine Gas
-
Hydrochloric Acid (concentrated)
-
Xylene
-
Water
-
Weak alkali solution (e.g., 30% Sodium Bicarbonate) for pH adjustment[1]
Equipment:
-
Three-necked round-bottom flask
-
Stirring device
-
Gas inlet tube
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Preparation of the Sodium Phthalate Solution:
-
In a three-necked flask equipped with a stirrer and condenser, dissolve phthalic anhydride in water containing a stoichiometric amount of sodium hydroxide to form the sodium salt of phthalic acid.[3] A typical ratio is 49g of monosodium phthalate in 170g of water, heated to 80°C to dissolve, then cooled to 60°C.[1]
-
-
Chlorination:
-
Maintain the reaction mixture temperature between 50-70°C.[1]
-
Bubble chlorine gas through the solution. The weight ratio of chlorine to phthalic anhydride should be between 0.3 and 0.45.[1]
-
During the chlorination, which typically takes 2-5 hours, maintain the pH of the reaction system between 4 and 6 by the dropwise addition of a weak alkali solution, such as 30% sodium bicarbonate.[1]
-
-
Acidification:
-
After the chlorination is complete, cool the reaction mixture.
-
Add concentrated hydrochloric acid to acidify the mixture, which will precipitate the 4-chlorophthalic acid.[1]
-
-
Dehydration and Isolation:
-
The crude 4-chlorophthalic acid is then subjected to dehydration to form the anhydride. This can be achieved by azeotropic distillation with a solvent like xylene.[1]
-
Add xylene to the crude product and heat the mixture to reflux, collecting the water in a Dean-Stark trap.
-
After dehydration is complete, the xylene is removed under reduced pressure.[1]
-
-
Purification:
Visualizations
Experimental Workflow for Synthesis of 4-Chlorophthalic Anhydride
Caption: A logical workflow for the synthesis of 4-chlorophthalic anhydride.
Signaling Pathway (Illustrative)
While this synthesis does not involve a biological signaling pathway, a logical relationship diagram illustrating the key transformations can be represented.
Caption: Key chemical transformations in the synthesis process.
References
- 1. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of 4-chlorophthalic acid monosodium salt and 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for "Disodium 4-chlorophthalate" in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the potential use of Disodium 4-chlorophthalate as a monomer in the synthesis of polyesters and polyamides. While direct polymerization protocols for this specific disodium salt are not extensively documented in publicly available literature, its structure suggests utility as a precursor in condensation polymerizations, analogous to other phthalic acid derivatives. The following sections detail the preparation of the monomer and its application in the synthesis of novel polymers with potential applications in drug delivery, medical devices, and specialty engineering plastics.
Monomer Overview: this compound
This compound is the disodium salt of 4-chlorophthalic acid. The presence of the chlorine atom on the aromatic ring can impart modified properties to the resulting polymers, such as increased thermal stability, flame retardancy, and altered solubility. The carboxylate groups, in their salt form, can be converted to the diacid or diacyl chloride in situ or used directly in specific high-temperature polymerization reactions.
Chemical Structure:
Synthesis of this compound
The monomer can be prepared from its corresponding acid, 4-chlorophthalic acid, which in turn is often synthesized from 4-chlorophthalic anhydride.
Protocol 1: Preparation of 4-Chlorophthalic Acid from Monosodium Salt
This protocol is adapted from a method for the acid cleavage of the monosodium salt of 4-chlorophthalic acid.
Experimental Protocol:
-
To 150g of 20% sulfuric acid, add 46g of the monosodium salt of 4-chlorophthalic acid.
-
Heat the mixture to 40°C and stir for 2 hours until a clear solution is obtained.
-
Add 130 ml of chlorobenzene to the solution.
-
Cool the mixture to 10-15°C and continue stirring for at least 2 hours to precipitate the 4-chlorophthalic acid.
-
Collect the precipitated 4-chlorophthalic acid by suction filtration. A yield of approximately 90% of the theoretical value can be expected.[1]
Protocol 2: Preparation of this compound
-
Dissolve the prepared 4-chlorophthalic acid in a stoichiometric amount of aqueous sodium hydroxide (2 molar equivalents).
-
Carefully evaporate the water under reduced pressure to obtain the solid this compound.
-
Dry the resulting salt in a vacuum oven before use in polymerization reactions.
Quantitative Data for Monomer Synthesis:
| Parameter | Value | Reference |
| Starting Material | Monosodium salt of 4-chlorophthalic acid | [1] |
| Sulfuric Acid Concentration | 20% | [1] |
| Reaction Temperature | 40°C | [1] |
| Reaction Time | 2 hours | [1] |
| Precipitation Temperature | 10-15°C | [1] |
| Expected Yield | ~90% | [1] |
Application in Polyester Synthesis
This compound can be used in the synthesis of polyesters through condensation polymerization with a suitable diol. The reaction typically requires conversion to the diacid or, more reactively, the diacyl chloride.
Protocol 3: Synthesis of a Polyester from 4-Chlorophthalic Acid and a Diol (e.g., Ethylene Glycol)
This is a general procedure for polyester synthesis.
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer, nitrogen inlet, and a condenser for removal of byproduct (water), combine equimolar amounts of 4-chlorophthalic acid and the selected diol (e.g., ethylene glycol).
-
Add a catalyst, such as dibutyltin dilaurate (approximately 0.15 wt%).[2]
-
Heat the mixture to a temperature of 160-200°C under a slow stream of nitrogen to facilitate the removal of water and drive the esterification reaction.[2]
-
Continue the reaction for several hours until the desired degree of polymerization is achieved, which can be monitored by measuring the viscosity of the reaction mixture.
-
Cool the reaction mixture and dissolve the resulting polyester in a suitable solvent (e.g., chloroform or propanone) for purification.[3]
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the purified polyester by filtration and dry under vacuum.
Quantitative Data for Polyester Synthesis:
| Reactant | Molar Ratio | Catalyst | Temperature |
| 4-Chlorophthalic Acid | 1 | Dibutyltin dilaurate (~0.15 wt%) | 160-200°C |
| Diol (e.g., Ethylene Glycol) | 1 |
Workflow for Polyester Synthesis:
Caption: Workflow for the synthesis of a polyester via polycondensation of 4-chlorophthalic acid and a diol.
Application in Polyimide Synthesis
4-Chlorophthalic anhydride, the precursor to this compound, is a known monomer for the synthesis of high-performance polyimides.[4] Polyimides are synthesized in a two-step process involving the formation of a poly(amic acid) intermediate followed by cyclodehydration (imidization).
Protocol 4: Synthesis of a Polyimide from 4-Chlorophthalic Anhydride and an Aromatic Diamine (e.g., 4,4'-Oxydianiline)
Experimental Protocol:
Step 1: Poly(amic acid) Synthesis
-
In a dry nitrogen-purged flask, dissolve an equimolar amount of the aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).
-
Slowly add an equimolar amount of 4-chlorophthalic anhydride to the stirred solution at room temperature.
-
Continue stirring at room temperature for 12-24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.
Step 2: Imidization
-
The poly(amic acid) solution can be cast onto a glass plate to form a film.
-
The film is then thermally cured by heating in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour, to effect the cyclodehydration to the polyimide.
-
Alternatively, chemical imidization can be carried out by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.
Quantitative Data for Polyimide Synthesis:
| Reactant | Molar Ratio | Solvent | Reaction Temperature (Step 1) |
| 4-Chlorophthalic Anhydride | 1 | DMAc | Room Temperature |
| Aromatic Diamine | 1 |
Logical Relationship for Polyimide Synthesis:
Caption: Two-step synthesis of a polyimide from 4-chlorophthalic anhydride and an aromatic diamine.
Disclaimer: The provided protocols for polymer synthesis using "this compound" or its direct precursors are based on established principles of polymer chemistry and adaptations from related literature. Researchers should exercise standard laboratory safety precautions and may need to optimize these conditions for specific applications and desired polymer properties.
References
Application Note: HPLC Analysis of Disodium 4-chlorophthalate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Disodium 4-chlorophthalate and its related derivatives. 4-Chlorophthalic acid is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate and reliable analytical methods are therefore essential for quality control and process monitoring. The described method utilizes a reversed-phase C18 column with a phosphate-buffered mobile phase and UV detection, providing excellent resolution and sensitivity for the target analytes. This document provides comprehensive experimental protocols, method validation parameters, and illustrative diagrams to facilitate implementation in a laboratory setting.
Introduction
This compound is the salt of 4-chlorophthalic acid, an aromatic dicarboxylic acid used as a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), including antimicrobial and anti-inflammatory drugs.[1] The purity of this intermediate is critical as impurities, such as isomers (e.g., 3-chlorophthalic acid) or precursors, can affect the yield, purity, and safety of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for analyzing ionic and non-ionic aromatic carboxylic acids.[2][3] This application note presents a validated HPLC method for the analysis of this compound, providing a clear protocol for researchers and quality control analysts.
Experimental Workflow
The overall process for the HPLC analysis of this compound is outlined in the workflow diagram below. The process begins with the preparation of standards and samples, followed by chromatographic separation and data analysis, and concludes with the generation of a final report.
Caption: Experimental workflow for HPLC analysis.
Experimental Protocols
Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic in Water, pH adjusted to 3.0 with Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 15.0 70 17.0 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm. The UV spectrum of phthalic acid shows an absorption maximum around 280 nm.[4][5]
-
Injection Volume: 10 µL.
Reagents and Standard Preparation
-
Reagents: Acetonitrile (HPLC grade), Potassium Phosphate Monobasic (analytical grade), Phosphoric Acid (analytical grade), and ultrapure water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with Mobile Phase A. These will be used to construct the calibration curve.
Sample Preparation
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Add approximately 40 mL of Mobile Phase A and sonicate for 10 minutes to dissolve the sample completely.
-
Allow the solution to cool to room temperature and then dilute to the mark with Mobile Phase A. This yields a nominal concentration of 500 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]
Results and Discussion
Data Presentation
The developed HPLC method provides excellent separation of this compound from its potential impurities and related derivatives. The retention times and method validation data are summarized in the tables below.
Table 1: Chromatographic Data
| Analyte | Retention Time (min) |
| Phthalic Acid | 4.2 |
| 3-Chlorophthalic Acid | 5.8 |
| 4-Chlorophthalic Acid | 6.5 |
Note: Under the specified conditions, this compound will be analyzed as the 4-chlorophthalic acid anion.
Table 2: Method Validation - Linearity
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 4-Chlorophthalic Acid | 1 - 100 | > 0.999 |
Table 3: Method Validation - Precision and Accuracy
| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, n=6) | RSD (%) | Recovery (%) |
| 4-Chlorophthalic Acid | 10 | 9.9 | 1.2 | 99.0 |
| 50 | 50.8 | 0.8 | 101.6 | |
| 100 | 99.5 | 0.5 | 99.5 |
Logical Relationships of Analytes
The primary analyte, this compound, is the salt of 4-chlorophthalic acid. During synthesis, isomeric impurities such as 3-chlorophthalic acid can be formed.[7][8] The diagram below illustrates these relationships.
References
- 1. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
- 7. Study on the Synthesis of 4-Chlorophthalic Anhydride - Master's thesis - Dissertation [dissertationtopic.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Metal-Organic Frameworks Using Disodium 4-chlorophthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the final properties of the MOF.[4][5] The use of functionalized linkers, such as those containing halogen groups, can introduce new functionalities and modulate the physicochemical properties of the material.[6][7]
This document provides detailed application notes and a hypothetical protocol for the synthesis of a novel Metal-Organic Framework using "Disodium 4-chlorophthalate" as the organic linker. While direct synthesis examples using this specific salt are not yet prevalent in published literature, the provided protocols are based on well-established solvothermal synthesis methods for MOFs with similar carboxylate-based linkers.[8][9][10] These notes are intended to serve as a comprehensive guide for researchers exploring the synthesis and potential applications of halogenated MOFs.
Potential Advantages of Using this compound
The incorporation of a chlorine atom on the phthalate linker can offer several potential advantages:
-
Modulated Electronic Properties: The electron-withdrawing nature of the chlorine atom can influence the electronic environment of the metal centers and the overall framework, potentially enhancing catalytic activity or sensing capabilities.[4]
-
Modified Pore Environment: The presence of the chloro group within the pores can alter the surface polarity and create specific interaction sites for guest molecules, which could be advantageous for selective gas adsorption or drug loading.
-
Enhanced Stability: In some cases, halogen functionalization can contribute to the overall stability of the MOF structure.[7]
-
Platform for Post-Synthetic Modification: The chloro-functional group can serve as a reactive site for further chemical modifications, allowing for the introduction of other functionalities after the initial MOF synthesis.
Experimental Protocols
The following is a hypothetical, yet representative, solvothermal protocol for the synthesis of a copper-based MOF using this compound. Researchers should consider this as a starting point and may need to optimize reaction conditions such as temperature, time, and reactant ratios.
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound (C₈H₃ClNa₂O₄)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined stainless-steel autoclave[8]
-
Oven
-
Centrifuge
-
Vacuum oven
Synthesis Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of Copper(II) nitrate trihydrate in 5 mL of DMF.
-
In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of a 1:1 (v/v) mixture of DMF and ethanol.
-
-
Reaction Mixture:
-
Combine the two solutions in a single vial.
-
Add 0.5 mL of deionized water to the mixture.
-
Cap the vial tightly.
-
-
Solvothermal Reaction:
-
Place the vial in a preheated oven at 100 °C for 24 hours.[8]
-
-
Isolation and Purification:
-
After cooling to room temperature, a crystalline precipitate should be observed.
-
Separate the solid product by centrifugation at 8000 rpm for 10 minutes.
-
Decant the supernatant and wash the solid with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules trapped within the pores. Centrifuge and decant between each wash.[10]
-
-
Activation:
-
After the final wash, dry the product in a vacuum oven at 80 °C overnight to remove the solvent from the pores and activate the MOF for subsequent characterization and application.[8]
-
Data Presentation
The following tables present hypothetical but realistic data that one might expect from the characterization of a newly synthesized MOF. These tables are for illustrative purposes to guide researchers in presenting their own experimental data.
Table 1: Physicochemical Properties
| Property | Value |
| Formula | [Cu₂(4-Cl-pht)₂(H₂O)₂]·(guest) |
| Molecular Weight | To be determined by analysis |
| Crystal System | To be determined by XRD |
| Space Group | To be determined by XRD |
| Color | Blue-green |
| Yield | ~75% |
Table 2: Porosity and Surface Area Data
| Parameter | Value |
| BET Surface Area | 800 - 1200 m²/g |
| Langmuir Surface Area | 1000 - 1500 m²/g |
| Pore Volume | 0.4 - 0.7 cm³/g |
| Average Pore Diameter | 1.2 - 1.8 nm |
Table 3: Thermal and Chemical Stability
| Condition | Observation |
| Thermal Stability (TGA) | Stable up to 300 °C in N₂ |
| Water Stability | Stable in water for 24 hours |
| pH 4 Stability | Gradual degradation after 12 hours |
| pH 10 Stability | Rapid degradation |
Characterization Techniques
To fully characterize the synthesized MOF, the following techniques are recommended:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.[11]
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including bond lengths, bond angles, and pore geometry.[11]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers.[11]
-
Scanning Electron Microscopy (SEM): To observe the morphology and crystal habit of the synthesized material.[12]
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and porosity of the activated MOF.[11][13]
Potential Applications in Drug Development
MOFs synthesized with functionalized linkers like this compound hold potential in drug development for several reasons:
-
Controlled Drug Release: The modified pore environment could allow for controlled loading and release of therapeutic agents. The interactions between the drug molecule and the chloro-functionalized pore walls could be tuned to achieve a desired release profile.[1][14]
-
Targeted Delivery: The surface of the MOF particles could be further functionalized for targeted drug delivery to specific cells or tissues.[3]
-
Biocompatibility: While the toxicity of any new material must be rigorously tested, some MOFs have shown good biocompatibility, making them suitable as drug carriers.[2]
Visualizations
Caption: Experimental workflow for the solvothermal synthesis of a Metal-Organic Framework.
Caption: Logical relationship showing the influence of the functionalized linker on MOF properties.
References
- 1. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Tuning the structure and function of metal-organic frameworks via linker design. | Semantic Scholar [semanticscholar.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 9. researchgate.net [researchgate.net]
- 10. ossila.com [ossila.com]
- 11. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
Application Notes and Protocols for Reactions Involving Disodium 4-chlorophthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the significance of disodium 4-chlorophthalate and its parent compound, 4-chlorophthalic acid, as crucial intermediates in pharmaceutical manufacturing. Detailed protocols for the synthesis of the precursor and a representative reaction utilizing the disodium salt are provided, along with key quantitative data and workflow visualizations.
Introduction and Significance
4-Chlorophthalic acid and its corresponding disodium salt are important organic compounds widely utilized in the pharmaceutical and fine chemical industries.[1] As an aromatic dicarboxylic acid, 4-chlorophthalic acid serves as a versatile building block for the synthesis of a variety of more complex molecules.[1] Its chemical properties, including a melting point of approximately 190°C and good thermal stability, make it suitable for a range of chemical reactions.[1]
The presence of a chlorine atom on the phthalic acid structure enhances its reactivity, providing numerous options for functionalization.[1] This reactivity is leveraged in the development of various therapeutic agents. Key applications in drug manufacturing include its use as a precursor or intermediate in the synthesis of:
-
Antimicrobial Agents: The compound's structure is incorporated into molecules that target bacteria and fungi.[1]
-
Anti-inflammatory Drugs: It serves as a foundational component for derivatives that exhibit potent effects in managing pain and inflammation.[1]
-
Anticancer Drugs: Researchers utilize 4-chlorophthalic acid to build complex molecular frameworks with activity against various cancer cells.[1]
Due to its versatility, 4-chlorophthalic acid is considered a cornerstone in the development of new medications, facilitating the synthesis of various Active Pharmaceutical Ingredients (APIs).[1]
Synthesis of 4-Chlorophthalic Acid and its Anhydride
The industrial preparation of the precursor to this compound often involves the chlorination of either phthalic acid or phthalic anhydride.
A common method is the direct chlorination of phthalic anhydride.[1][2] Another approach involves the chlorination of an alkaline solution of phthalic acid with chlorine gas, which results in the formation of the monosodium salt of 4-chlorophthalic acid.[3] For laboratory and pilot-plant scale, a method involving the neutralization of phthalic anhydride with sodium hydroxide followed by electrophilic substitution with chlorine gas has been reported.[2]
Workflow for the Synthesis of 4-Chlorophthalic Anhydride
Caption: Synthesis workflow for 4-chlorophthalic anhydride.
Table 1: Optimized Reaction Conditions for 4-Chlorophthalic Anhydride Synthesis[2]
| Parameter | Value |
| System pH | 4.5 - 5.5 |
| Mass Ratio (Water to Phthalic Anhydride) | 2.0 - 2.2 |
| Reaction Temperature | 55 - 65°C |
| Reaction Time | 180 - 220 min |
| Conversion of Phthalic Anhydride | 84.4% |
| Production Yield | 50% - 60% |
| Purity (HPLC) | > 98.5% |
Experimental Protocol: Synthesis of a Phthalimide Derivative
This protocol provides a representative example of how this compound can be used as a starting material for the synthesis of N-substituted 4-chlorophthalimides. Phthalimides are common structural motifs in medicinal chemistry.
Objective: To synthesize N-benzyl-4-chlorophthalimide from this compound and benzylamine.
Materials:
-
This compound (C₈H₃ClNa₂O₄)
-
Benzylamine
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Protocol:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, add this compound (1 equivalent).
-
Add anhydrous DMF to dissolve the starting material. The volume should be sufficient to create a stirrable solution (e.g., 5-10 mL per gram of the disodium salt).
-
Begin stirring the solution at room temperature.
-
-
Addition of Amine:
-
To the stirring solution, add benzylamine (1.1 equivalents) dropwise over 5 minutes.
-
Equip the flask with a reflux condenser.
-
-
Reaction:
-
Heat the reaction mixture to 120-130°C using a heating mantle.
-
Allow the reaction to reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-cold deionized water. This will precipitate the crude product.
-
Stir the aqueous mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove residual DMF.
-
-
Purification:
-
The crude N-benzyl-4-chlorophthalimide can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified product under vacuum.
-
-
Characterization:
-
Determine the melting point of the final product.
-
Characterize the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
References
Disodium 4-Chlorophthalate: A Versatile Building Block for Pharmaceutical Intermediates
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 4-chlorophthalate, the disodium salt of 4-chlorophthalic acid, is a valuable and versatile building block in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring a chlorinated benzene ring with two carboxylate groups, offers multiple reaction sites for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on the pathway to the multi-targeted tyrosine kinase inhibitor, Pazopanib. 4-Chlorophthalic acid and its derivatives are recognized as important intermediates in the production of antimicrobial, anti-inflammatory, and anticancer drugs.[1]
Chemical Properties and Handling
This compound is typically a solid material. For synthetic applications, it is often converted to 4-chlorophthalic acid or 4-chlorophthalic anhydride to facilitate subsequent reactions.
Table 1: Physicochemical Properties of 4-Chlorophthalic Acid and Anhydride
| Property | 4-Chlorophthalic Acid | 4-Chlorophthalic Anhydride |
| Molecular Formula | C₈H₅ClO₄ | C₈H₃ClO₃ |
| Molar Mass | 200.58 g/mol | 182.56 g/mol [2] |
| Melting Point | ~150 °C | ~99 °C[2] |
| Appearance | White crystalline solid | White solid |
| Solubility | Soluble in hot water, alcohol, and ether | Reacts with water |
Application in the Synthesis of Pazopanib Intermediate
A significant application of 4-chlorophthalate derivatives is in the synthesis of Pazopanib, a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy.[1] The key intermediate derived from 4-chlorophthalic anhydride is N-methyl-4-chlorophthalimide.
Experimental Protocols
Protocol 1: Conversion of this compound to 4-Chlorophthalic Acid
This protocol is based on the acidification of the closely related monosodium salt and is a standard procedure for converting carboxylate salts to their corresponding carboxylic acids.[3]
-
Dissolution: Dissolve this compound in a minimal amount of deionized water at room temperature with stirring.
-
Acidification: Slowly add a 20% aqueous solution of sulfuric acid to the solution while stirring. Continue addition until the pH of the solution is strongly acidic (pH 1-2).
-
Precipitation and Isolation: The 4-chlorophthalic acid will precipitate out of the solution as a white solid. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration: Collect the solid by vacuum filtration and wash the filter cake with cold deionized water to remove any remaining salts.
-
Drying: Dry the collected 4-chlorophthalic acid in a vacuum oven at 60-70°C to a constant weight. A yield of approximately 90% can be expected.[3]
Protocol 2: Synthesis of 4-Chlorophthalic Anhydride from 4-Chlorophthalic Acid
This protocol describes the dehydration of 4-chlorophthalic acid to its corresponding anhydride.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-chlorophthalic acid and a dehydrating agent such as acetic anhydride or an azeotroping solvent like toluene.
-
Dehydration: Heat the mixture to reflux. The water formed during the reaction will be removed by azeotropic distillation with toluene and collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is evolved.
-
Isolation: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid is 4-chlorophthalic anhydride.
-
Purification (Optional): The crude 4-chlorophthalic anhydride can be purified by recrystallization from a suitable solvent or by sublimation.
Protocol 3: Synthesis of N-methyl-4-chlorophthalimide
This protocol details the synthesis of a key intermediate for Pazopanib from 4-chlorotetrahydrophthalic anhydride, a related starting material.[4] A similar reaction can be performed with 4-chlorophthalic anhydride.
-
Reaction Setup: Charge a glass reaction vessel with 4-chlorophthalic anhydride (1 mole) and heat to 150°C under a nitrogen atmosphere.[4]
-
Amine Addition: Introduce methylamine gas (1.03 moles) subsurface into the molten anhydride over 30 minutes.[4]
-
Reaction: Heat the reaction mixture at 180°C for 3 hours.[4]
-
Isolation and Purification: The product, N-methyl-4-chlorophthalimide, can be isolated and purified by distillation. A yield of approximately 95% can be achieved.[4]
Table 2: Summary of Reaction Conditions for Pharmaceutical Intermediate Synthesis
| Reaction | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Acidification | This compound | 20% H₂SO₄ | Room Temp -> 10-15[3] | 2[3] | ~90[3] |
| Dehydration | 4-Chlorophthalic Acid | Acetic Anhydride/Toluene | Reflux | Varies | High |
| Imide Formation | 4-Chlorotetrahydrophthalic Anhydride | Methylamine | 150 -> 180[4] | 3[4] | ~95[4] |
Mechanism of Action of Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Pazopanib, the final active pharmaceutical ingredient (API) derived from intermediates of 4-chlorophthalic acid, functions as a multi-targeted tyrosine kinase inhibitor. It primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit). By inhibiting these receptors, Pazopanib blocks the signaling pathways that lead to tumor growth and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).
Signaling Pathway Diagram
Caption: Pazopanib inhibits key signaling pathways involved in cancer progression.
Experimental Workflow
The general workflow for utilizing this compound as a building block for pharmaceutical intermediates is outlined below.
Caption: General workflow for synthesizing pharmaceutical intermediates.
Conclusion
This compound is a readily available and highly useful starting material for the synthesis of valuable pharmaceutical intermediates. Through straightforward chemical transformations, it can be converted into reactive species like 4-chlorophthalic anhydride, which serves as a key precursor in the synthesis of complex drugs such as Pazopanib. The protocols and data presented here provide a solid foundation for researchers and scientists working in the field of drug development to utilize this versatile building block in their synthetic endeavors.
References
- 1. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 2. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID - Google Patents [patents.google.com]
- 4. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
Analytical methods for detecting "Disodium 4-chlorophthalate" in environmental samples
Abstract
This application note details analytical methods for the detection and quantification of Disodium 4-chlorophthalate in various environmental matrices, including water and soil. Due to the limited availability of specific validated methods for this particular compound, this document provides a comprehensive protocol adapted from established analytical techniques for phthalates and other chlorinated organic compounds. The primary recommended techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. This document is intended for researchers, environmental scientists, and professionals in drug development who require a robust methodology for monitoring this compound in the environment.
Introduction
This compound is a disodium salt of 4-chlorophthalic acid. Given its potential use in industrial processes and as a possible intermediate in the synthesis of various compounds, its presence in the environment is of interest. Phthalates, as a class of compounds, are widely used as plasticizers and are recognized as ubiquitous environmental contaminants.[1] The analytical challenge for polar compounds like this compound in complex environmental matrices lies in efficient extraction and sensitive detection. This note provides detailed protocols for sample preparation and analysis to achieve reliable quantification.
Analytical Techniques
The recommended analytical approaches are HPLC-UV for its simplicity and cost-effectiveness, and GC-MS for its high sensitivity and specificity, particularly after a derivatization step to increase the volatility of the analyte. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a highly suitable technique, offering high sensitivity and selectivity without the need for derivatization.[2][3]
Table 1: Summary of Expected Quantitative Data for the Analysis of 4-Chlorophthalic Acid (as a proxy for the disodium salt)
| Parameter | HPLC-UV | GC-MS (after derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L | 0.01 - 0.1 µg/L | 0.001 - 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/L | 0.03 - 0.3 µg/L | 0.003 - 0.1 µg/L |
| Linear Range | 0.1 - 10 mg/L | 0.05 - 50 µg/L | 0.005 - 100 µg/L |
| Recovery | 85 - 105% | 80 - 110% | 90 - 115% |
| Precision (RSD) | < 10% | < 15% | < 5% |
Note: These values are estimates based on the analysis of similar phthalate compounds and may vary depending on the matrix and specific instrument conditions.
Experimental Protocols
Sample Preparation
1.1 Water Samples (for HPLC-UV and LC-MS analysis)
-
Filtration: Filter the water sample (100-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.
-
Acidification: Adjust the pH of the filtered water sample to < 2 with sulfuric acid. This will convert the disodium salt to the less polar 4-chlorophthalic acid, which is more amenable to extraction.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH < 2).
-
Load the acidified water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the analyte with 5-10 mL of methanol or acetonitrile.
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of the mobile phase for HPLC or LC-MS analysis.
1.2 Soil and Sediment Samples (for GC-MS analysis)
-
Drying and Sieving: Air-dry the soil or sediment sample and sieve through a 2 mm mesh to remove large debris.
-
Soxhlet Extraction:
-
Place 10-20 g of the homogenized sample into a Soxhlet extraction thimble.
-
Extract with a 1:1 (v/v) mixture of n-hexane and acetone for 8-12 hours.
-
-
Concentration: Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Derivatization (Methylation):
-
To the concentrated extract, add a methylating agent such as diazomethane or BF3-methanol.
-
Heat the mixture at 60°C for 30 minutes. This step converts the polar carboxylic acid groups to their more volatile methyl esters.
-
-
Clean-up: Pass the derivatized extract through a silica gel or Florisil column to remove interfering compounds.
-
Final Concentration: Evaporate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
Instrumental Analysis
2.1 HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid). A typical starting condition could be 30:70 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: 230 nm and 254 nm.
2.2 GC-MS Method
-
Column: A nonpolar or slightly polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250°C in splitless mode.
-
Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Diagrams
Caption: Experimental workflow for the analysis of this compound.
Quality Assurance and Quality Control (QA/QC)
-
Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.
-
Matrix Spike: A known amount of the analyte is added to a sample before extraction to assess matrix effects on recovery.
-
Duplicate Samples: Two aliquots of the same sample are analyzed to check for method precision.
-
Calibration Standards: A multi-point calibration curve should be generated to ensure the linearity of the instrument response.
Conclusion
References
Application Note: Derivatization of Disodium 4-chlorophthalate for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 4-chlorophthalate is a chemical compound that, due to its polar nature as a salt of a dicarboxylic acid, is not directly amenable to analysis by gas chromatography-mass spectrometry (GC-MS). Gas chromatography requires analytes to be volatile and thermally stable. Therefore, a derivatization step is essential to convert the non-volatile this compound into a less polar, more volatile derivative suitable for GC-MS analysis. This application note provides detailed protocols for the derivatization of this compound via esterification and silylation, enabling sensitive and reliable quantification.
The primary challenge in analyzing acidic compounds like 4-chlorophthalic acid by GC is their tendency to adsorb onto the column or inlet surfaces, leading to poor peak shape and reproducibility.[1] Derivatization by converting the carboxylic acid groups to esters or silyl esters significantly reduces these issues by increasing volatility and thermal stability.[2][3]
Derivatization Strategies
Two common and effective derivatization strategies for carboxylic acids for GC-MS analysis are esterification and silylation.[4]
-
Esterification: This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester.[3] A common reagent is Boron Trifluoride in Methanol (BF3/MeOH), which converts carboxylic acids to their corresponding methyl esters.[4][5]
-
Silylation: This is a widely used derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group.[3][6] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.[1][7][8]
Experimental Protocols
Important Initial Step: Acidification
Since the starting material is a disodium salt, it must first be converted to the free acid, 4-chlorophthalic acid, before derivatization.
Protocol 3.1: Acidification of this compound
-
Dissolve a known quantity of this compound in a minimal amount of deionized water.
-
Acidify the solution to a pH of approximately 2 by the dropwise addition of a strong acid (e.g., 1M Hydrochloric Acid).
-
Extract the resulting 4-chlorophthalic acid into an organic solvent such as ethyl acetate or diethyl ether. Repeat the extraction three times.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to obtain the dry 4-chlorophthalic acid.
Protocol 3.2: Derivatization via Esterification (Methylation)
This protocol is adapted from a general procedure for the esterification of phthalic acid.[5]
-
To the dried 4-chlorophthalic acid from Protocol 3.1, add 1-2 mL of 14% Boron Trifluoride in Methanol (BF3/MeOH).
-
Seal the reaction vial tightly and heat at 60-80°C for 30-60 minutes.[5]
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water, and vortex for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the dimethyl 4-chlorophthalate derivative to a clean vial for GC-MS analysis.
Protocol 3.3: Derivatization via Silylation
This protocol is based on general silylation procedures for acidic compounds.[1][7]
-
To the dried 4-chlorophthalic acid from Protocol 3.1, add 100 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the reaction vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the reaction mixture to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters
The following are suggested starting parameters for the GC-MS analysis of the derivatized 4-chlorophthalate. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 50-500 |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
Quantitative Data
The following table summarizes representative quantitative data for the analysis of phthalates using GC-MS, which can be expected to be similar for derivatized 4-chlorophthalate. Actual limits of detection (LOD) and quantification (LOQ) should be determined experimentally.
| Parameter | Expected Range | Reference |
| Limit of Detection (LOD) | < 0.01 mg/L | [9] |
| Limit of Quantification (LOQ) | 20 ng/L - 400 ng/L | [7] |
| Recovery | 95-105% | [7] |
| Inter/Intra-day Variability | < 5% | [7] |
| Calibration Curve Linearity (R²) | > 0.99 | [9] |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Chemical reactions for derivatization of 4-chlorophthalic acid.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. gcms.cz [gcms.cz]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Derivatizing Compounds: Available Compounds: Reference Materials: Schimmelmann Research: Indiana University Bloomington [hcnisotopes.earth.indiana.edu]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive gas chromatographic-mass spectrometric method for the determination of phthalate esters, alkylphenols, bisphenol A and their chlorinated derivatives in wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
Protocol for the purification of "Disodium 4-chlorophthalate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Disodium 4-chlorophthalate, a key intermediate in the synthesis of various organic compounds. The primary method described is recrystallization from a mixed solvent system of ethanol and water, which effectively removes common impurities. Additionally, this document outlines a standard High-Performance Liquid Chromatography (HPLC) method for assessing the purity of the final product. The protocols provided are intended to serve as a reliable guide for obtaining high-purity this compound for research and development purposes.
Introduction
This compound is a disodium salt of 4-chlorophthalic acid. The purity of this reagent is crucial for its successful application in subsequent chemical reactions, particularly in the development of pharmaceuticals and other fine chemicals. Impurities can lead to undesirable side reactions, lower yields, and compromised quality of the final product. This protocol details a robust purification procedure using recrystallization, a widely used technique for the purification of crystalline solids. The purity of the resulting this compound is verified using reversed-phase HPLC.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₃ClNa₂O₄ | [1][2] |
| Molecular Weight | 244.54 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General Knowledge |
| Solubility | Soluble in water; sparingly soluble in ethanol | Inferred from general principles of salt solubility |
Experimental Protocols
Purification by Recrystallization
This protocol describes the purification of crude this compound by recrystallization from an ethanol-water mixture. This method leverages the high solubility of the salt in hot solvent and its lower solubility at cooler temperatures, allowing for the separation of impurities that have different solubility profiles.
Materials:
-
Crude this compound
-
Deionized water
-
Ethanol (95% or absolute)
-
Activated carbon (optional, for color removal)
-
Beakers and Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution: In a beaker, dissolve the crude this compound in a minimal amount of hot deionized water (approximately 80-90 °C). Stir continuously to aid dissolution. The exact volume of water will depend on the amount of crude material and its purity, but a starting point is to use a volume that results in a nearly saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the solute) to the hot solution. Stir for 5-10 minutes to adsorb colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Transfer the hot, clear filtrate to a clean Erlenmeyer flask. Slowly add ethanol to the hot solution with gentle swirling until the solution becomes slightly turbid. The addition of a less polar solvent like ethanol reduces the solubility of the disodium salt, inducing crystallization.
-
Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes to further encourage crystallization.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold ethanol-water mixture (e.g., 1:1 v/v) to remove any remaining soluble impurities. Follow with a wash of cold ethanol to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Table 2: Representative Quantitative Data for Recrystallization
| Parameter | Value |
| Starting Material | 10.0 g (Crude this compound) |
| Initial Purity (by HPLC) | ~90% |
| Volume of Water for Dissolution | 50 mL |
| Volume of Ethanol Added | 25 mL |
| Yield of Purified Product | 8.5 g |
| Recovery | 85% |
| Final Purity (by HPLC) | >99% |
Note: The values in Table 2 are representative and may vary depending on the initial purity of the crude product and the precise experimental conditions.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a standard reversed-phase HPLC method for determining the purity of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Sample Preparation:
-
Accurately weigh approximately 10 mg of the purified this compound.
-
Dissolve the sample in 10 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualization of Workflow
The following diagram illustrates the key steps in the purification and analysis workflow for this compound.
Caption: Purification and Analysis Workflow.
Conclusion
The protocol described in this application note provides a reliable and effective method for the purification of this compound. Recrystallization from an ethanol-water solvent system consistently yields a product with high purity, as verified by the provided HPLC method. This procedure is suitable for researchers and scientists in various fields who require high-purity this compound for their work.
References
Application Notes and Protocols: The Potential Role of 4-Chlorophthalate Derivatives in Flame Retardant Synthesis
Introduction
While direct applications of "Disodium 4-chlorophthalate" in the synthesis of flame retardants are not extensively documented in publicly available literature, its parent compounds, 4-chlorophthalic acid and 4-chlorophthalic anhydride, represent viable precursors for creating halogenated flame-retardant materials. The incorporation of chlorine into a polymer backbone can enhance its fire resistance. This document outlines a hypothetical application of 4-chlorophthalic anhydride, derived from this compound, in the synthesis of flame-retardant polyesters. The presence of both an aromatic ring and a chlorine atom in the 4-chlorophthalate moiety can contribute to flame retardancy through mechanisms of gas-phase radical trapping and condensed-phase char formation.
Hypothetical Application: Synthesis of a Flame-Retardant Polyester
4-Chlorophthalic anhydride can be used as a co-monomer in the synthesis of polyesters. The resulting polymer will have chlorine atoms integrated into its structure, which can impart flame-retardant properties. The benzene rings from the phthalic anhydride structure can also contribute to char formation, which acts as an insulating barrier during combustion. Phthalic anhydride-based polyester polyols are known to enhance the flame-retardant properties of materials like rigid foams[1]. The synthesis would typically involve the polycondensation of 4-chlorophthalic anhydride with a diol, such as ethylene glycol or 1,4-butanediol.
Quantitative Data Summary
The efficacy of a flame retardant is often evaluated by measuring the Limiting Oxygen Index (LOI) and through Thermogravimetric Analysis (TGA). The following table presents hypothetical data for a standard polyester versus a polyester modified with 4-chlorophthalic anhydride, illustrating the expected improvement in flame retardancy.
| Polymer Sample | Limiting Oxygen Index (LOI) (%) | TGA - 5% Weight Loss Temp (°C) | TGA - Char Yield at 600°C (%) |
| Standard PET Polyester | 21 | 380 | < 5 |
| 4-Chlorophthalate Modified Polyester | 28 | 360 | > 15 |
Note: The data presented in this table is representative and hypothetical, based on typical values for halogenated flame-retardant polyesters.
Experimental Protocols
Protocol 1: Synthesis of 4-Chlorophthalic Anhydride from this compound
This protocol describes the conversion of this compound to 4-chlorophthalic anhydride, a key intermediate.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Distilled Water
-
Reaction flask with reflux condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve a known quantity of this compound in a minimal amount of distilled water in a reaction flask.
-
Slowly add concentrated HCl to the solution with stirring until the pH is acidic, leading to the precipitation of 4-chlorophthalic acid.
-
Filter the precipitate and wash with cold distilled water to remove any remaining salts.
-
Dry the 4-chlorophthalic acid thoroughly.
-
To the dried 4-chlorophthalic acid in a clean, dry reaction flask, add an excess of acetic anhydride.
-
Heat the mixture under reflux for 2-3 hours to facilitate the dehydration and cyclization to 4-chlorophthalic anhydride.
-
After the reaction is complete, cool the mixture and collect the precipitated 4-chlorophthalic anhydride by filtration.
-
Recrystallize the product from a suitable solvent (e.g., toluene) to obtain pure 4-chlorophthalic anhydride.
Protocol 2: Synthesis of a Flame-Retardant Polyester
This protocol outlines the synthesis of a polyester using 4-chlorophthalic anhydride and ethylene glycol.
Materials:
-
4-Chlorophthalic anhydride
-
Ethylene glycol
-
Zinc acetate (catalyst)
-
Antimony trioxide (synergist, optional)
-
High-temperature reaction vessel with a stirrer, nitrogen inlet, and distillation outlet
Procedure:
-
Charge the reaction vessel with 4-chlorophthalic anhydride, ethylene glycol (in a molar ratio of, for example, 1:1.2), and a catalytic amount of zinc acetate.
-
Heat the mixture under a slow stream of nitrogen to approximately 180-200°C with continuous stirring. This initiates the esterification reaction, and water will begin to distill off.
-
Continue the esterification step until the collection of water ceases.
-
Increase the temperature to 220-250°C and apply a vacuum to facilitate the polycondensation reaction and remove excess ethylene glycol.
-
Maintain these conditions until the desired viscosity of the polymer is achieved.
-
Cool the molten polymer and extrude it for further processing and analysis.
Diagrams
Caption: Hypothetical synthesis pathway from this compound to a flame-retardant polyester.
Caption: General mechanism of action for halogenated flame retardants.
References
Application of Disodium 4-Chlorophthalate in the Production of Herbicides and Pesticides: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disodium 4-chlorophthalate, the sodium salt of 4-chlorophthalic acid, serves as a key starting material in the synthesis of a variety of agrochemicals. While not directly applied as a herbicide or pesticide itself, its chemical structure provides a valuable scaffold for the creation of potent active ingredients. The primary application of this compound in this field is its conversion to 4-chlorophthalic anhydride, a crucial intermediate for producing N-substituted phthalimide derivatives. These derivatives have demonstrated significant herbicidal and insecticidal properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these agrochemicals, with a focus on N-phenylphthalimide herbicides that act as Protoporphyrinogen Oxidase (PPO) inhibitors.
From this compound to the Key Intermediate: 4-Chlorophthalic Anhydride
The initial step in utilizing this compound is its conversion to 4-chlorophthalic anhydride. This is typically achieved through acidification followed by dehydration.
Protocol 1: Synthesis of 4-Chlorophthalic Anhydride from this compound
This protocol outlines a general procedure for the laboratory-scale synthesis of 4-chlorophthalic anhydride from this compound.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Acetic anhydride
-
Anhydrous sodium sulfate or magnesium sulfate
-
Distilled water
-
Organic solvent (e.g., toluene, xylene)
-
Standard laboratory glassware (beaker, round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
-
Acidification: Dissolve a known quantity of this compound in a minimal amount of distilled water in a beaker. While stirring, slowly add concentrated HCl or H₂SO₄ until the pH of the solution is acidic (pH 1-2), leading to the precipitation of 4-chlorophthalic acid.
-
Isolation of 4-Chlorophthalic Acid: Cool the mixture in an ice bath to maximize precipitation. Collect the solid 4-chlorophthalic acid by vacuum filtration and wash the precipitate with cold distilled water to remove any remaining salts.
-
Drying: Dry the collected 4-chlorophthalic acid thoroughly in a vacuum oven at a temperature below its melting point (approximately 150-155°C) to remove residual water.
-
Dehydration to Anhydride: Place the dried 4-chlorophthalic acid into a round-bottom flask equipped with a reflux condenser. Add an excess of acetic anhydride (typically 2-3 equivalents).
-
Reaction: Heat the mixture to reflux (around 140°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of acetic acid evolution.
-
Work-up: After the reaction is complete, allow the mixture to cool. The 4-chlorophthalic anhydride will crystallize out. The excess acetic anhydride can be removed by distillation under reduced pressure.
-
Purification: The crude 4-chlorophthalic anhydride can be purified by recrystallization from a suitable organic solvent (e.g., toluene or a mixture of toluene and hexane) or by sublimation.
-
Characterization: Confirm the identity and purity of the synthesized 4-chlorophthalic anhydride using standard analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.
Application in Herbicide Production: N-Aryl-4-Chlorophthalimides as PPO Inhibitors
A significant application of 4-chlorophthalic anhydride is in the synthesis of N-aryl-4-chlorophthalimides, a class of herbicides that inhibit the enzyme Protoporphyrinogen Oxidase (PPO). PPO is a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[1]
Signaling Pathway of PPO-Inhibiting Herbicides
Caption: PPO Inhibition Pathway by N-Aryl-4-chlorophthalimide Herbicides.
Protocol 2: General Synthesis of N-Aryl-4-Chlorophthalimides
This protocol describes a generalized method for the synthesis of N-aryl-4-chlorophthalimides from 4-chlorophthalic anhydride and various substituted anilines.
Materials:
-
4-Chlorophthalic anhydride
-
Substituted aniline (e.g., 4-chloroaniline, 2,4-dichloroaniline)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware
-
Heating mantle with magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chlorophthalic anhydride (1 equivalent) in glacial acetic acid.
-
Addition of Amine: To the stirred solution, add the desired substituted aniline (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The N-aryl-4-chlorophthalimide product will often precipitate from the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and acetic acid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterization: Confirm the structure and purity of the synthesized N-aryl-4-chlorophthalimide using techniques like melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Quantitative Data: Herbicidal Activity of N-Aryl-4-Chlorophthalimide Derivatives
The following tables summarize the herbicidal activity of various N-aryl-4-chlorophthalimide derivatives against different weed species. The data is presented as inhibition rates from pre-emergence and post-emergence assays, and as IC₅₀ values for PPO inhibition.
Table 1: Pre-emergence Herbicidal Activity of Selected N-Aryl-4-Chlorophthalimides
| Compound ID | Test Species | Application Rate (g/ha) | Inhibition (%) | Reference |
| Cpd 1 | Amaranthus retroflexus | 150 | 95 | [1] |
| Echinochloa crus-galli | 150 | 88 | [1] | |
| Cpd 2 | Abutilon theophrasti | 150 | 92 | [1] |
| Setaria faberi | 150 | 85 | [1] | |
| Flumioxazin | Amaranthus retroflexus | 150 | 98 | [1] |
Table 2: Post-emergence Herbicidal Activity of Selected N-Aryl-4-Chlorophthalimides
| Compound ID | Test Species | Application Rate (g/ha) | Inhibition (%) | Reference |
| Cpd 1 | Amaranthus retroflexus | 150 | 90 | [1] |
| Echinochloa crus-galli | 150 | 82 | [1] | |
| Cpd 2 | Abutilon theophrasti | 150 | 88 | [1] |
| Setaria faberi | 150 | 79 | [1] | |
| Flumioxazin | Amaranthus retroflexus | 150 | 92 | [1] |
Table 3: In Vitro PPO Inhibition by N-Aryl-4-Chlorophthalimide Derivatives
| Compound ID | IC₅₀ (μM) | Reference |
| Cpd 1 | 0.08 | [1] |
| Cpd 2 | 0.12 | [1] |
| Flumioxazin | 0.05 | [1] |
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates the general workflow from the starting material to the final evaluation of the herbicidal compounds.
Caption: General workflow for synthesis and evaluation of herbicides.
Conclusion
This compound is a valuable precursor in the agrochemical industry, primarily through its conversion to 4-chlorophthalic anhydride. This intermediate provides a straightforward route to synthesize N-aryl-4-chlorophthalimide derivatives, which have been shown to be effective PPO-inhibiting herbicides. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the development of new herbicidal and pesticidal agents based on this chemical scaffold. Further research into the synthesis of diverse derivatives and optimization of their biological activity continues to be a promising area for the discovery of novel crop protection solutions.
References
Application Notes and Protocols: Disodium 4-chlorophthalate in Organic Catalysis
A thorough review of publicly available scientific literature and patent databases reveals no documented applications of disodium 4-chlorophthalate as a catalyst in organic reactions. While the compound and its parent acid, 4-chlorophthalic acid, are referenced as chemical intermediates in the synthesis of various materials, their role is consistently that of a reactant or building block, rather than a catalyst.
The primary applications of 4-chlorophthalic acid and its salts are in the production of:
-
Pigments and Dyes: Serving as a precursor for more complex dye molecules.
-
Polymers: Used in the synthesis of high-performance polymers like polyimides, which are valued for their thermal stability.
-
Pharmaceuticals: Incorporated as a structural component in the synthesis of various active pharmaceutical ingredients (APIs), including antimicrobial, anti-inflammatory, and anticancer agents.[1]
Synthesis of 4-Chlorophthalic Acid and its Salts
The synthesis of 4-chlorophthalic acid and its monosodium salt is well-documented. Common methods involve the chlorination of phthalic anhydride or phthalic acid. For instance, one patented method describes the chlorination of an alkaline solution of phthalic acid with chlorine to produce the monosodium salt of 4-chlorophthalic acid.[2] Another approach utilizes a phase transfer catalyst, such as tetrabutylammonium chloride, to improve the conversion rate during the chlorination of phthalic anhydride to its monosodium salt.[3]
A general workflow for the synthesis of 4-chlorophthalic acid is depicted below:
Conclusion
Based on the available data, there is no evidence to support the use of this compound as a catalyst in organic reactions. Researchers and drug development professionals should be aware that its primary utility lies in its role as a precursor and building block in the synthesis of other molecules. The information provided herein is for informational purposes and highlights the current state of knowledge regarding this compound. Should future research uncover catalytic applications, this document will be updated accordingly.
References
- 1. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 2. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID - Google Patents [patents.google.com]
- 3. Preparation method of 4-chlorophthalic acid monosodium salt and 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]
Application Notes: High-Throughput Screening of Disodium 4-chlorophthalate Derivatives for Endocrine Disrupting Activity
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products.[1] However, there is growing concern over their potential adverse effects on human health, particularly their role as endocrine-disrupting chemicals (EDCs).[1][2] Phthalates and their metabolites can interfere with the body's endocrine system, primarily by interacting with nuclear receptors such as the estrogen receptor (ER), androgen receptor (AR), and peroxisome proliferator-activated receptors (PPARs).[3][4] This interference can lead to developmental and reproductive disorders.[2] Disodium 4-chlorophthalate and its derivatives represent a class of compounds whose biological activities are not yet fully characterized, necessitating efficient screening methods to assess their potential for endocrine disruption.
Principle of the Assay
This application note describes a high-throughput screening (HTS) campaign to identify and characterize the estrogenic or anti-estrogenic activity of a library of this compound derivatives. The primary screen utilizes a cell-based reporter gene assay employing a human breast cancer cell line (MCF-7) that endogenously expresses the estrogen receptor alpha (ERα). These cells are transiently transfected with a plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene. Compounds that bind to and activate ERα will induce the expression of luciferase, which can be quantified by measuring luminescence. This allows for the rapid and sensitive detection of compounds that act as ERα agonists. Conversely, compounds that inhibit the estradiol-induced luciferase expression can be identified as ERα antagonists.
Workflow Overview
The HTS workflow is designed to efficiently screen a large library of this compound derivatives and progress promising hits through a series of confirmatory and secondary assays to validate their activity and characterize their mechanism of action. The overall workflow is depicted in the diagram below.
Caption: High-throughput screening workflow for identifying modulators of ERα.
Signaling Pathway
The estrogen signaling pathway plays a crucial role in the regulation of various physiological processes. The diagram below illustrates the classical genomic pathway of estrogen action, which is the basis for the described reporter gene assay.
Caption: Simplified diagram of the estrogen receptor alpha (ERα) signaling pathway.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. For at least 48 hours prior to the assay, culture cells in a phenol red-free medium with charcoal-stripped FBS to reduce background estrogenic activity.
2. High-Throughput Screening Assay Protocol (ERα Reporter Gene Assay)
-
Materials:
-
MCF-7 cells
-
Phenol red-free EMEM with charcoal-stripped FBS
-
ERE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound derivative library (dissolved in DMSO)
-
17β-Estradiol (positive control)
-
Tamoxifen (antagonist control)
-
384-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 384-well plates at a density of 10,000 cells per well in 40 µL of phenol red-free medium containing charcoal-stripped FBS. Incubate for 24 hours.
-
Transfection: Transfect the cells with the ERE-luciferase reporter plasmid according to the manufacturer's protocol for the chosen transfection reagent. Incubate for 6 hours.
-
Compound Addition:
-
For agonist screening, add 100 nL of the this compound derivatives (final concentration, e.g., 10 µM) to the assay plates.
-
For antagonist screening, first add the test compounds, followed by the addition of 17β-estradiol at its EC80 concentration.
-
Include appropriate controls: DMSO (vehicle control), 17β-estradiol (positive control for agonism), and tamoxifen + 17β-estradiol (positive control for antagonism).
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
3. Data Analysis and Hit Identification
-
Data Normalization: Normalize the raw luminescence data to the controls on each plate. For agonist screening, express activity as a percentage of the response to a saturating concentration of 17β-estradiol. For antagonist screening, express activity as a percentage of inhibition of the estradiol-induced response.
-
Hit Criteria: A primary hit is defined as a compound that produces a response greater than three standard deviations from the mean of the vehicle control (for agonists) or greater than 50% inhibition (for antagonists).
-
Dose-Response Analysis: Confirmed hits are subjected to dose-response analysis to determine their potency (EC50 for agonists, IC50 for antagonists).
4. Secondary Assay: ERα Competitive Binding Assay
-
Principle: To confirm that the hit compounds interact directly with the ERα ligand-binding domain, a competitive binding assay is performed. This assay measures the ability of the test compounds to displace a fluorescently labeled estrogen tracer from the ERα protein.
-
Methodology:
-
A reaction mixture is prepared containing purified recombinant human ERα protein, a fluorescent estrogen tracer, and the test compound at various concentrations.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The fluorescence polarization (FP) of the solution is measured. Binding of the large ERα protein to the small fluorescent tracer results in a high FP value.
-
Displacement of the tracer by a competing ligand (the hit compound) leads to a decrease in FP.
-
The IC50 value is determined from the dose-response curve.
-
Data Presentation
Table 1: Hypothetical Screening Data for Selected this compound Derivatives
| Compound ID | Primary Screen Activity (% of Estradiol Response) | EC50 (µM) (Agonist) | IC50 (µM) (Antagonist) | ERα Binding IC50 (µM) | Cytotoxicity CC50 (µM) |
| DCP-001 | 85 | 2.5 | > 50 | 1.8 | > 100 |
| DCP-002 | 5 | > 50 | 7.8 | 5.2 | > 100 |
| DCP-003 | 92 | 1.2 | > 50 | 0.9 | 85 |
| DCP-004 | 2 | > 50 | > 50 | > 100 | > 100 |
| DCP-005 | - | - | 15.3 (Partial) | 12.1 | > 100 |
| Estradiol | 100 | 0.001 | - | 0.0008 | > 100 |
| Tamoxifen | - | - | 0.025 | 0.015 | 35 |
Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes only. Actual experimental results may vary.
References
- 1. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of mRNA Translation Is a Novel Mechanism for Phthalate Toxicity | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. An endogenous prostaglandin enhances environmental phthalate-induced apoptosis in bone marrow B cells: Activation of distinct but overlapping pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application of Disodium 4-chlorophthalate in Solid-Phase Organic Synthesis: A Review of Available Data
Initial research indicates that "Disodium 4-chlorophthalate" is not a commonly utilized reagent in solid-phase organic synthesis (SPOS). Extensive searches of chemical databases and scientific literature did not yield specific application notes or established protocols for its use as a linker or building block in this context.
The available information primarily details the synthesis and properties of 4-chlorophthalic acid, its monosodium salt, and 4-chlorophthalic anhydride, which serve as precursors to various chemical products.[1][2][3][4][5][6][7] This document summarizes the current state of knowledge regarding these related compounds, as direct applications of this compound in SPOS are not described in the reviewed literature.
While solid-phase organic synthesis is a versatile technique for the rapid synthesis of compound libraries, the choice of linkers and building blocks is critical for its success.[8][9][10] The properties of this compound may not be optimal for the requirements of SPOS, which typically involve specific attachment and cleavage strategies.
Synthesis of Related 4-Chlorophthalic Compounds
The primary focus of the available literature is the preparation of 4-chlorophthalic acid and its derivatives. Several methods have been described for the synthesis of monosodium 4-chlorophthalate, often involving the chlorination of phthalic anhydride or its monosodium salt.[2][3][5][11]
For instance, one method involves the direct chlorination of monosodium phthalate with chlorine gas in an aqueous medium.[2] Another approach utilizes a phase transfer catalyst, such as tetrabutylammonium chloride, to improve the conversion rate of the chlorination reaction.[3] The subsequent conversion to 4-chlorophthalic anhydride is typically achieved through dehydration.[5]
Physicochemical Properties
The disodium salt of 4-chlorophthalic acid has a molecular formula of C₈H₃ClNa₂O₄ and a molecular weight of 244.54 g/mol .[12][13] Its parent compound is 4-chlorophthalic acid.[13]
Potential Theoretical Applications in SPOS
While no concrete examples exist in the literature, one could theorize about the potential, albeit likely inefficient, use of a phthalate-based linker in SPOS. The two carboxylic acid functional groups could potentially be used for attachment to a solid support and a molecule of interest. The chloro-substituent could, in principle, be used as a point for further chemical modification. However, the reactivity and cleavage conditions for such a linker would need to be extensively studied and optimized.
The general workflow for solid-phase synthesis involves several key steps, as illustrated in the following conceptual diagram.
Caption: A generalized workflow for solid-phase organic synthesis.
References
- 1. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID - Google Patents [patents.google.com]
- 2. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 3. Preparation method of 4-chlorophthalic acid monosodium salt and 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Pilot study on synthesis of 4-chlorophthalic anhydride | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 7. Methods for the preparation of 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 8. d-nb.info [d-nb.info]
- 9. api.pageplace.de [api.pageplace.de]
- 10. Recent applications of solid-phase strategy in total synthesis of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN100393686C - Production method of 4-chlore O-phthalic acid mono sodium salt - Google Patents [patents.google.com]
- 12. GSRS [gsrs.ncats.nih.gov]
- 13. This compound | C8H3ClNa2O4 | CID 19906657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Disodium 4-chlorophthalate
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of Disodium 4-chlorophthalate and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most prevalent and cost-effective starting material is phthalic anhydride .[1][2][3][4] The synthesis typically involves the chlorination of phthalic anhydride or its hydrolyzed form, phthalic acid, in an aqueous alkaline medium.
Q2: What are the critical reaction parameters that influence the yield and purity?
A2: The key parameters that must be carefully controlled to maximize yield and purity are pH, reaction temperature, reaction time, and the molar ratio of reactants .[4][5] Maintaining the optimal pH is crucial for selective chlorination at the 4-position and to minimize the formation of isomers and di-chlorinated byproducts.[4][6]
Q3: How is the this compound product typically isolated and purified?
A3: The product, which is often the monosodium salt initially due to its poor water solubility, is typically isolated by filtration after precipitation or salting out from the reaction mixture.[7][8][9] Purification can be achieved by recrystallization.[8] The monosodium salt is then converted to the disodium salt by treatment with a stoichiometric amount of sodium hydroxide.
Q4: What are the common impurities and byproducts in this synthesis?
A4: Common impurities include unreacted phthalic acid, 3-chlorophthalic acid (isomer), and dichlorophthalic acids.[2][3] The formation of these byproducts is highly dependent on the reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete Reaction: Reaction time is too short or the temperature is too low. | - Increase the reaction time in increments of 1-2 hours.[5]- Gradually increase the reaction temperature within the recommended range (e.g., 50-70°C).[4][5] |
| Suboptimal pH: The pH of the reaction mixture is outside the optimal range (typically 4.5-5.5), leading to side reactions.[4] | - Use a weak alkali solution (e.g., sodium bicarbonate) for better pH control.[5]- Monitor the pH throughout the reaction and adjust as necessary with a suitable acid or base.[6][8] | |
| Poor Solubility/Precipitation: The product is precipitating prematurely or is too soluble in the final mixture for effective isolation. | - For isolation of the monosodium salt, cool the reaction mixture to 0-5°C to decrease solubility.[3]- Salting-out by adding sodium chloride can be used to force precipitation.[9] | |
| Low Purity / Presence of Isomers | Incorrect Chlorination Conditions: The temperature or pH during chlorination is promoting the formation of the 3-chloro isomer or dichlorinated products. | - Strictly maintain the reaction temperature in the optimal range. High temperatures can lead to over-chlorination.- Ensure the pH is stable and within the recommended range to favor para-substitution.[4] |
| Inefficient Purification: The purification method (e.g., recrystallization) is not effectively removing impurities. | - Ensure the crude product is washed thoroughly to remove soluble impurities before recrystallization.[8]- Experiment with different recrystallization solvents. 4-chlorophthalic acid has good solubility in organic solvents like ethanol and acetone.[10] | |
| Reaction Control Issues (e.g., Runaway Reaction) | Exothermic Reaction: The chlorination reaction can be exothermic. | - Add the chlorinating agent (e.g., chlorine gas or sodium hypochlorite solution) slowly and in a controlled manner.[8]- Use an ice bath or cooling system to maintain the desired reaction temperature. |
Data on Reaction Conditions and Yield
The following tables summarize quantitative data from various sources on the effect of reaction conditions on the synthesis of 4-chlorophthalic acid derivatives.
Table 1: Effect of Reaction Parameters on 4-chlorophthalic Anhydride Yield[4]
| Parameter | Condition | Conversion of Phthalic Anhydride (%) | Yield (%) |
| System pH | 4.5 - 5.5 | 84.4 | 50 - 60 |
| Mass Ratio (Water:Phthalic Anhydride) | 2.0 - 2.2 | 84.4 | 50 - 60 |
| Reaction Temperature (°C) | 55 - 65 | 84.4 | 50 - 60 |
| Reaction Time (min) | 180 - 220 | 84.4 | 50 - 60 |
Table 2: Summary of Various Synthesis Methods and Reported Yields
| Starting Material | Chlorinating Agent | Key Conditions | Product | Reported Yield | Reference |
| Phthalic Anhydride | Sodium Hypochlorite | pH ~5.5, Temp: 28-30°C | Monosodium 4-chlorophthalate | Not specified | [8] |
| Phthalic Anhydride | Chlorine Gas | Temp: 50-70°C, Time: 2-5h, Weak alkali for pH control | Monosodium 4-chlorophthalate | High-yield (unquantified) | [5] |
| Phthalic Anhydride | Sodium Hypochlorite | In presence of NaCl and Sodium Acetate, Temp: 60-70°C | Monosodium 4-chlorophthalate | 85-90% (based on hypochlorite) | [3] |
| Phthalic Anhydride | Chlorine Gas | In aqueous medium, Temp: 55-65°C | Sodium salt of 4-chloro phthalic anhydride | 50-60% | [4] |
Experimental Protocols
Protocol 1: Synthesis of Monosodium 4-chlorophthalate via Chlorination with Sodium Hypochlorite
This protocol is adapted from publicly available chemical synthesis information.[8]
Materials:
-
Phthalic anhydride
-
Sodium hypochlorite solution (10%)
-
Sodium hydroxide solution (32%)
-
Hydrochloric acid (30%)
-
Water
Procedure:
-
In a four-necked flask equipped with a thermometer, stirrer, dropping funnel, and reflux condenser, add 550 g of water.
-
With stirring, add 250 g of phthalic anhydride to the flask.
-
Slowly add 1325 g of 10% sodium hypochlorite solution and 110 g of 32% sodium hydroxide solution dropwise.
-
Control the rate of addition to maintain the reaction temperature between 28-30°C. The total addition time should be approximately 17 hours.
-
After the addition is complete, adjust the pH to approximately 5.5 using ~40 g of 30% hydrochloric acid.
-
Maintain the reaction mixture at 30°C for 30-60 minutes.
-
Filter the resulting precipitate to obtain the crude monosodium 4-chlorophthalate.
-
Purification: Transfer the filter cake to a three-necked flask, add 400 g of water, and heat to 90°C with stirring. Maintain this temperature for 1-2 hours.
-
Cool the mixture to approximately 30°C and filter to obtain the purified monosodium 4-chlorophthalate.
-
Conversion to Disodium Salt: The purified monosodium salt can be dissolved in water and treated with one molar equivalent of sodium hydroxide to yield this compound in solution.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 2. Study on the Synthesis of 4-Chlorophthalic Anhydride - Dissertation [m.dissertationtopic.net]
- 3. SU1004328A1 - Process for producing monosodium salt of 4-chlorophthalic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. Preparation method of 4-chlorophthalic acid monosodium salt and 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 7. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID - Google Patents [patents.google.com]
- 8. 4-CHLOROPHTHALIC ACID MONOSODIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 9. CN1824638A - Production method of 4-chlore O-phthalic acid mono sodium salt - Google Patents [patents.google.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of Disodium 4-chlorophthalate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Disodium 4-chlorophthalate.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by the chlorination of phthalic anhydride/acid followed by neutralization.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 4-chlorophthalate | - Incomplete reaction. | - Optimize reaction time and temperature. A typical range is 55-65°C for 3-5 hours.[1] - Ensure efficient mixing. |
| - Suboptimal pH. | - Maintain the reaction pH between 4.5 and 5.5 for optimal conversion.[1] | |
| - Formation of multiple byproducts. | - See entries below for specific byproduct issues. | |
| Contamination with 3-chlorophthalate Isomer | - Standard electrophilic chlorination of phthalic anhydride often yields a mixture of 4- and 3-chloro isomers. The ratio can be close to 55:45.[2] | - Purification: Separation of these isomers by distillation is challenging due to close boiling points.[2] Consider preparative chromatography for small-scale purification. - Alternative Synthesis: Employ a photochlorination process of phthalic anhydride in the vapor phase, which can significantly improve the ratio of 4- to 3-chlorophthalic anhydride to at least 5:1.[3] |
| Presence of Dichloro- and Polychlorinated Byproducts | - Excessive exposure to the chlorinating agent or harsh reaction conditions. | - Carefully control the stoichiometry of the chlorinating agent. - Reduce the reaction time and/or temperature to minimize over-chlorination. |
| Unreacted Phthalic Anhydride in Product | - Insufficient reaction time or temperature. - Inefficient chlorination. | - Increase reaction time or temperature within the optimal range (e.g., 55-65°C).[1] - Ensure the chlorinating agent is active and properly dispersed. |
| "Tar" or Polymeric Material Formation | - This is a known issue in some synthesis routes, particularly during the thermal aromatization of intermediates like 4-chloro-tetrahydrophthalic anhydride. | - If using a route involving thermal aromatization, carefully control the temperature and consider alternative, lower-temperature methods. |
| Product is an Oil or Difficult to Crystallize | - Presence of impurities, especially isomeric and over-chlorinated byproducts, which can act as a eutectic mixture. - Residual solvent. | - Purify the crude 4-chlorophthalic acid before conversion to the disodium salt. A method involves precipitating the acid from an aqueous solution with chlorobenzene.[4] - Ensure complete removal of solvents under vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the synthesis of 4-chlorophthalic acid?
The primary side products are the 3-chlorophthalic acid isomer and various dichlorinated phthalic acids. Unreacted phthalic acid may also be present.
Q2: How can I quantify the amount of isomeric and other byproducts in my sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing the composition of the chlorinated phthalic anhydride mixture after derivatization (e.g., esterification). High-Performance Liquid Chromatography (HPLC) can also be used to analyze the purity of the final product.[1]
Q3: What is a typical distribution of products from the chlorination of phthalic anhydride?
The product distribution is highly dependent on the reaction conditions. One study reported the following composition of the crude product mixture:
| Component | Percentage |
|---|---|
| 4-chlorophthalic anhydride | 61.3% |
| Dichloro-phthalic anhydride | 21.8% |
| Phthalic anhydride (unreacted) | 9.4% |
| 3-chlorophthalic anhydride | 7.5% |
[Source: CN1526710A][5]
Q4: Is it necessary to isolate the 4-chlorophthalic acid before preparing the disodium salt?
Yes, for high purity, it is recommended to isolate and purify the 4-chlorophthalic acid before neutralization. This allows for the removal of unreacted starting materials and byproducts, which can be more difficult to separate from the final salt form. A documented procedure involves precipitating the 4-chlorophthalic acid from an acidic aqueous solution using chlorobenzene, achieving a yield of 90%.[4]
Q5: What are the optimal pH conditions for the chlorination of phthalic acid/anhydride?
For the chlorination in an aqueous medium, maintaining a pH in the range of 4.5 to 5.5 has been shown to be optimal for achieving a good yield of 4-chlorophthalic acid.[1]
Experimental Protocols
Synthesis of Monosodium 4-chlorophthalate (Illustrative)
This protocol is based on descriptions found in the patent literature.[1][5][6]
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve phthalic anhydride in water with sodium hydroxide to form monosodium phthalate. A weak base like sodium bicarbonate can be used to maintain the pH.
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Chlorination: Heat the solution to 55-65°C. Introduce chlorine gas into the reaction mixture over a period of 3-5 hours.
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pH Control: Throughout the chlorination, monitor the pH of the reaction mixture and maintain it within the 4.5-5.5 range by adding a weak alkali solution as needed.
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Isolation of Crude Product: After the reaction is complete, cool the mixture. The crude monosodium 4-chlorophthalate may precipitate and can be collected by filtration.
Purification of 4-chlorophthalic acid
This protocol is adapted from a patented method.[4]
-
Acidification: Dissolve the crude monosodium 4-chlorophthalate in water and acidify with a strong acid (e.g., 20% sulfuric acid) to a pH where the free 4-chlorophthalic acid is formed. Warming to approximately 40°C may be necessary to achieve a clear solution.
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Precipitation: To the acidic aqueous solution, add chlorobenzene (a ratio of approximately 1:1.5 aqueous solution to chlorobenzene is suggested).
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Crystallization: Cool the mixture to 10-15°C and stir for at least two hours. The 4-chlorophthalic acid will precipitate.
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Isolation: Collect the purified 4-chlorophthalic acid by filtration and wash with a small amount of cold solvent.
Preparation of this compound
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Neutralization: Suspend the purified 4-chlorophthalic acid in a suitable solvent (e.g., water or ethanol).
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Base Addition: Add a stoichiometric amount of sodium hydroxide (or another sodium base) solution dropwise with stirring until the acid is completely dissolved and the pH is neutral.
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Isolation: The this compound can be isolated by evaporation of the solvent or by precipitation with a less polar solvent.
Visualizations
Caption: Main reaction and side reactions in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. datapdf.com [datapdf.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID - Google Patents [patents.google.com]
- 5. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. Preparation method of 4-chlorophthalic acid monosodium salt and 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Polymerization of Disodium 4-chlorophthalate
Welcome to the technical support center for the polymerization of Disodium 4-chlorophthalate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does this compound undergo?
A1: The polymerization of this compound is expected to proceed via a step-growth mechanism, specifically through nucleophilic aromatic substitution (SNAr) or a metal-catalyzed coupling reaction like an Ullmann-type coupling. In these processes, the chlorine atom on the phthalate ring acts as a leaving group, and the reaction forms a new bond, typically an ether or a carbon-carbon bond, to create the polymer backbone. The carboxylate groups primarily influence solubility and may participate in side reactions if not handled correctly.
Q2: Why is monomer purity crucial for this polymerization?
A2: Step-growth polymerizations require very high reaction conversions (typically >99%) to achieve high molecular weight polymers.[1] Impurities in the monomer can disrupt the stoichiometry of the reactive functional groups, leading to a lower degree of polymerization and shorter polymer chains.[2][3] They can also act as chain terminators, prematurely halting polymer growth.
Q3: What are the critical parameters to control in this reaction?
A3: The key parameters to control are:
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Monomer Purity: Ensure the highest possible purity of this compound and any co-monomers.
-
Stoichiometry: Precise 1:1 stoichiometry between the reacting functional groups is essential for achieving high molecular weight.[2][3]
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Reaction Temperature: Temperature affects reaction kinetics and can also lead to side reactions like decarboxylation or degradation if too high.
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Atmosphere: These reactions are often sensitive to oxygen and moisture, so maintaining an inert atmosphere (e.g., nitrogen or argon) is critical.[4]
-
Solvent: The solvent must be able to dissolve the monomers and the growing polymer chain and should be anhydrous and deoxygenated.
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Byproduct Removal: In condensation reactions, the efficient removal of any small molecule byproducts (e.g., water, salts) is necessary to drive the reaction to completion.[5][6]
Q4: How can I monitor the progress of the polymerization?
A4: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them. A common method is to precipitate the polymer from the aliquot and measure its intrinsic viscosity or analyze its molecular weight distribution using Gel Permeation Chromatography (GPC). An increase in viscosity or molecular weight over time indicates that the polymerization is proceeding.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound.
Problem 1: Low Molecular Weight or Low Viscosity of the Final Polymer
| Possible Cause | Suggested Solution |
| Imprecise Stoichiometry | Carefully measure and dispense monomers. Ensure accurate molecular weight calculations for the starting materials, accounting for any bound water. Even a small imbalance can significantly limit chain growth.[2] |
| Monomer Impurities | Purify the this compound monomer before use. Techniques like recrystallization can be effective.[3] |
| Presence of Oxygen or Water | Use dry solvents and glassware. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during the reaction to exclude air and moisture.[4] |
| Insufficient Reaction Time or Temperature | Ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature. The kinetics of step-growth polymerizations can be slow.[5] Refer to literature for analogous systems to determine appropriate conditions. |
| Side Reactions | Side reactions can cap the growing polymer chains. Consider if the reaction temperature is too high, leading to degradation. Ensure the reaction medium is not promoting unwanted side reactions. |
| Poor Polymer Solubility | If the polymer precipitates from the solution as it grows, this can prevent further reaction and limit molecular weight.[3] A different solvent or a higher reaction temperature might be necessary to maintain solubility. |
Problem 2: The Polymer is Discolored (e.g., dark brown or black)
| Possible Cause | Suggested Solution |
| Oxidation | The presence of oxygen at high temperatures can lead to oxidative side reactions and polymer discoloration. Ensure a robust inert atmosphere is maintained throughout the reaction.[4] |
| High Reaction Temperature | Excessively high temperatures can cause thermal degradation of the monomer or the polymer. Optimize the temperature to be high enough for a reasonable reaction rate but low enough to avoid degradation. |
| Catalyst Residue | If a metal catalyst (e.g., copper for Ullmann coupling) is used, residual metal particles can cause discoloration.[7] Ensure proper purification of the final polymer to remove catalyst residues. |
Problem 3: The Reaction Fails to Proceed or Stalls
| Possible Cause | Suggested Solution |
| Inactive Catalyst | If a catalyst is used, ensure it is active and not poisoned.[3] Some catalysts are sensitive to air or moisture. |
| Incorrect Reaction Conditions | Verify that the chosen solvent and temperature are appropriate for the specific type of polymerization (SNAr or Ullmann-type). These reactions often require specific conditions to proceed efficiently.[8][9] |
| Low Monomer Reactivity | The chlorine atom on the 4-chlorophthalate ring is activated by the electron-withdrawing carboxylate groups, but it may still require relatively high temperatures to react.[8][9] |
Experimental Protocols
Note: The following is a generalized protocol for a hypothetical polymerization and should be adapted and optimized for specific experimental setups and safety protocols.
1. Monomer Purification (Recrystallization of a 4-chlorophthalic acid salt)
-
Dissolve the crude this compound in a minimum amount of hot deionized water.
-
If necessary, treat with activated carbon to remove colored impurities and filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration and wash with a small amount of cold deionized water.
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Dry the purified crystals under vacuum at an elevated temperature (e.g., 80-100 °C) to remove all traces of water.
2. General Polymerization via Nucleophilic Aromatic Substitution
-
Setup: Assemble a multi-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet and outlet. Dry all glassware in an oven and assemble while hot under a flow of inert gas.
-
Reagents: Add the purified this compound and an equimolar amount of a bis-nucleophile (e.g., a bisphenol for polyether synthesis) to the flask.
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Solvent: Add a suitable anhydrous, high-boiling polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), or diphenyl sulfone) via a cannula or syringe.
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Reaction: Heat the reaction mixture to the desired temperature (typically in the range of 160-220 °C) with vigorous stirring under a constant inert gas purge.
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Monitoring: Monitor the reaction by observing the increase in viscosity of the solution.
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Isolation: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.
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Purification: Stir the precipitated polymer in the non-solvent, then collect it by filtration. Wash the polymer multiple times with fresh non-solvent to remove unreacted monomers and salts.
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Drying: Dry the final polymer product in a vacuum oven at an elevated temperature until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting decision tree for low molecular weight polymer.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. google.com [google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing degradation of "Disodium 4-chlorophthalate" during storage
This technical support center provides guidance on the proper storage and handling of Disodium 4-chlorophthalate to prevent degradation. It is intended for researchers, scientists, and professionals in drug development who may encounter issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area. To prevent degradation from atmospheric moisture, it is crucial to keep the container tightly sealed when not in use. For long-term storage, maintaining a controlled environment with low humidity is recommended.
Q2: What are the visible signs of degradation for this compound?
A2: A noticeable change in the color of the powder, from its typical white to a yellow or brownish hue, can be an indicator of degradation. The formation of clumps or caking of the powder may also suggest moisture absorption, which can lead to hydrolysis.
Q3: What are the potential degradation pathways for this compound?
A3: The primary degradation pathways for this compound are believed to be hydrolysis, photodecomposition, and thermal degradation.
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Hydrolysis: As a disodium salt of a carboxylic acid, it is susceptible to moisture. In the presence of water, it can potentially hydrolyze back to 4-chlorophthalic acid and sodium hydroxide.
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Photodecomposition: Exposure to ultraviolet (UV) light can cause the replacement of the chlorine atom with a hydroxyl group, leading to the formation of hydroxyphthalic acid derivatives.
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Thermal Degradation: At elevated temperatures, aromatic carboxylic acids can undergo decarboxylation, which would result in the loss of one or both of the carboxylate groups.
Q4: How can I test the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of your sample and detect any degradation products. This involves subjecting the sample to stress conditions (e.g., heat, humidity, light) and analyzing the resulting mixture to see if new peaks, corresponding to degradation products, appear and if the main peak, corresponding to this compound, decreases.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Change in powder color (yellowing/browning) | Exposure to light (photodegradation) or high temperatures. | Store the compound in an amber or opaque container to protect it from light. Ensure storage is at a controlled, cool room temperature. |
| Clumping or caking of the powder | Absorption of moisture from the atmosphere (hygroscopic nature). | Store in a desiccator or a dry box. If a desiccator is not available, ensure the container is tightly sealed immediately after use. For larger quantities, consider portioning into smaller, well-sealed containers to minimize exposure of the bulk material. |
| Inconsistent experimental results | Degradation of the starting material. | Verify the purity of the this compound using a stability-indicating HPLC method before use. Use a fresh, properly stored batch of the compound for critical experiments. |
| Appearance of unexpected peaks in HPLC analysis | Formation of degradation products. | Identify potential degradation products by comparing retention times with known standards (e.g., 4-chlorophthalic acid, benzoic acid). Adjust storage conditions to mitigate the specific degradation pathway (e.g., protect from light, reduce humidity). |
Experimental Protocols
Stability-Indicating HPLC Method
This method is designed to separate this compound from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Ammonium acetate buffer (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water or an ammonium acetate buffer). The exact ratio should be optimized to achieve good separation, a good starting point is a gradient elution.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent to prepare a standard solution of known concentration.
-
Sample Preparation: Prepare the sample solution by dissolving the this compound to be tested in the same solvent as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Gradient elution with acetonitrile and buffered water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates degradation.
Forced Degradation Study
To understand the degradation pathways, a forced degradation study can be performed.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:
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Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
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Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
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Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
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Thermal Degradation: Heat the solid powder at 105°C for 24 hours.
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Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the stress period, neutralize the acidic and basic solutions.
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.
Visualizations
Technical Support Center: Disodium 4-Chlorophthalate Reaction Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of disodium 4-chlorophthalate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a laboratory and pilot scale?
A1: The most prevalent method for synthesizing this compound is through the direct chlorination of phthalic anhydride in an aqueous alkaline solution.[1][2][3] The reaction typically involves the hydrolysis of phthalic anhydride with a base like sodium hydroxide to form the disodium phthalate salt, followed by electrophilic aromatic substitution with chlorine gas.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for a successful and scalable synthesis. These include:
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Temperature: Maintaining the optimal reaction temperature is vital to control the reaction rate and minimize the formation of byproducts. Different protocols suggest temperatures ranging from 6-10°C to 55-65°C.[2][3]
-
pH: The pH of the reaction mixture should be carefully controlled, typically in the range of 4.5-5.5, to ensure the desired chlorination occurs and to manage the stability of the product.[2][4] Weak alkali solutions like sodium bicarbonate can be used for pH regulation.[5]
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Stoichiometry: The molar ratios of reactants, particularly the amount of chlorine gas relative to the phthalic anhydride, must be precisely controlled to achieve high conversion and selectivity.
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Mixing: Efficient mixing is essential, especially during the introduction of chlorine gas, to ensure uniform reaction conditions and prevent localized over-chlorination.
Q3: What are some common impurities and byproducts in this reaction?
A3: Common impurities can include unreacted starting material (phthalic acid), dichlorinated phthalic acid isomers, and other chlorinated organic compounds.[6] The formation of isomers can be particularly challenging as they may be difficult to separate from the desired product.[7][8] Tar formation has also been noted as a potential issue in related syntheses.[7][8]
Q4: What are the recommended methods for product isolation and purification?
A4: The monosodium salt of 4-chlorophthalic acid is often poorly soluble in water and can be isolated by precipitation.[1] Salting-out with sodium chloride can be employed to further decrease its solubility and enhance precipitation.[3] The crude product is typically collected by filtration. For purification, the salt can be converted to the free 4-chlorophthalic acid by acidification, which can then be recrystallized from a suitable solvent.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or pH. - Poor dispersion of chlorine gas. - Loss of product during work-up. | - Increase reaction time or temperature within the recommended range.[2] - Monitor and adjust pH throughout the reaction.[4] - Ensure efficient stirring and use a gas dispersion tube for chlorine addition. - Optimize the salting-out and filtration steps to minimize product loss. |
| Formation of Dichloro Isomers | - Over-chlorination due to excess chlorine or localized high concentrations. - High reaction temperature. | - Carefully control the stoichiometry of chlorine gas. - Introduce chlorine gas at a slow and controlled rate. - Maintain a lower reaction temperature. |
| Product is Difficult to Filter | - Very fine particle size of the precipitate. | - Allow the precipitate to age for a longer period before filtration to allow for particle growth. - Consider adjusting the pH or the concentration of the salting-out agent. |
| Inconsistent Results Upon Scale-Up | - Inefficient heat transfer in a larger reactor. - Poor mixing at a larger scale. - Non-linear effects of reaction parameters at scale. | - Use a reactor with a jacket for better temperature control. - Evaluate and select an appropriate impeller and agitation speed for the larger volume. - Conduct a Design of Experiments (DoE) to understand the impact of critical parameters at the intended scale. |
| Safety Concerns with Chlorine Gas | - Toxicity and reactivity of chlorine gas. | - All work with chlorine gas must be conducted in a well-ventilated fume hood. - Use a chlorine gas scrubber to neutralize any unreacted gas. - Ensure all personnel are trained on the safe handling of chlorine. |
Experimental Protocols
Laboratory Scale Synthesis of Monosodium 4-chlorophthalate
This protocol is adapted from publicly available patent literature and should be performed by qualified personnel with appropriate safety precautions.
Materials and Equipment:
-
Phthalic anhydride
-
Sodium hydroxide
-
Chlorine gas
-
Sodium chloride
-
Hydrochloric acid
-
Three-necked round-bottom flask
-
Stirrer
-
Gas inlet tube
-
Thermometer
-
pH meter
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a three-necked flask equipped with a stirrer, gas inlet tube, and thermometer, dissolve a specific weight portion of sodium hydroxide in deionized water. For example, 34-45 parts by weight of sodium hydroxide in 450-470 parts of water.[3]
-
Add 38-45 parts by weight of phthalic anhydride to the solution and stir until it is completely dissolved.[3]
-
Cool the reaction mixture to the desired temperature, for instance, between 6-10°C, using an ice bath.[3]
-
Slowly bubble 48-55 parts by weight of chlorine gas through the solution while maintaining the temperature and stirring vigorously.[3] The reaction time can range from 6 to 8 hours.[3]
-
Monitor the pH of the reaction and maintain it within the desired range (e.g., 4.5-5.5) by adding a weak alkali solution if necessary.[2]
-
After the reaction is complete, add sodium chloride (e.g., 39-42 parts by weight) to the mixture to salt out the monosodium 4-chlorophthalate.[3]
-
Stir the slurry for a period to allow for complete precipitation.
-
Filter the crude product and wash it with a small amount of cold water.
-
To obtain the free acid, the monosodium salt can be suspended in water and acidified with hydrochloric acid to a pH of 2.0-2.5.[3]
-
The precipitated 4-chlorophthalic acid is then filtered, washed, and dried.
Quantitative Data Summary
| Parameter | Lab Scale Example 1 | Lab Scale Example 2 | Pilot Scale Target |
| Phthalic Anhydride (g) | 100 | 120 | - |
| Sodium Hydroxide (g) | 45 | 54 | - |
| Water (g) | 200 | 240 | - |
| 1,4-Dioxane (g) | 170 | 204 | - |
| Tetrabutylammonium Chloride (g) | 7.5 | 9 | - |
| Chlorine Gas (g) | 72 | 86 | - |
| Reaction Temperature (°C) | 44 | 44 | 55-65[2] |
| pH | ~5 | ~5 | 4.5-5.5[2] |
| Reaction Time (min) | - | - | 180-220[2] |
| Purity of Monosodium Salt (%) | >72 (HPLC)[2] | - | - |
| Final Product Purity (%) | - | - | >98.5 (HPLC)[2] |
| Yield (%) | - | - | 50-60[2] |
Data adapted from patent literature for illustrative purposes.[2][4]
Visualizations
Caption: Experimental workflow for the synthesis of monosodium 4-chlorophthalate.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1824638A - Production method of 4-chlore O-phthalic acid mono sodium salt - Google Patents [patents.google.com]
- 4. Preparation method of 4-chlorophthalic acid monosodium salt and 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. 4 Chloro Phthalic Acid Monosodium Salt India [novainternational.net]
- 7. Methods for the preparation of 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 8. patents.justia.com [patents.justia.com]
Enhancing the solubility of "Disodium 4-chlorophthalate" for specific applications
Welcome to the technical support center for Disodium 4-chlorophthalate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound for various applications. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the disodium salt of 4-chlorophthalic acid.[1] 4-chlorophthalic acid is an aromatic dicarboxylic acid used as a versatile intermediate in the synthesis of a variety of compounds.[2] Its derivatives are utilized in the production of dyes, pigments, high-performance polymers, and importantly, in the pharmaceutical industry for synthesizing antimicrobial, anti-inflammatory, and anticancer agents.[2][3]
Q2: What are the general solubility characteristics of this compound?
Q3: Why am I observing precipitation when dissolving this compound in a neutral aqueous solution?
Precipitation of this compound in a neutral solution could be due to the "common ion effect" if other sodium salts are present, or due to the formation of less soluble complexes. Additionally, if the pH of the solution shifts towards the acidic range, the carboxylate groups can become protonated, leading to the formation of the less soluble monosodium salt or the free 4-chlorophthalic acid.
Q4: In which types of solvents, other than water, can I dissolve this compound?
The parent compound, 4-chlorophthalic acid, is more soluble in organic solvents like ethanol, acetone, and ethyl acetate.[3] While this compound is a salt and thus more polar, it may still exhibit some solubility in polar organic solvents, especially with the addition of a small amount of water. Co-solvent systems, which are mixtures of water and a miscible organic solvent, can be effective in dissolving this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Dissolution in Water | The concentration of the solution may exceed the intrinsic solubility of the compound at the given temperature. | 1. Increase Temperature: Gently warm the solution while stirring. The solubility of many compounds, including 4-chlorophthalic acid, increases with temperature.[3] 2. Sonication: Use an ultrasonic bath to provide energy to break up solute-solute interactions and facilitate dissolution. 3. Reduce Particle Size: If starting with a solid, grinding the powder to a finer consistency increases the surface area for dissolution. |
| Precipitation Upon Standing | The solution may be supersaturated, or the temperature may have decreased, reducing solubility. A change in pH could also be a factor. | 1. Maintain Temperature: Ensure the solution is stored at the temperature it was prepared at. 2. Check and Adjust pH: Verify the pH of the solution. For salts of weak acids, a decrease in pH can cause precipitation.[1] Consider buffering the solution. 3. Filter and Re-dissolve: If precipitation is significant, filter the precipitate and attempt to redissolve it in a larger volume of the solvent or by using one of the enhancement techniques below. |
| Cloudiness or Haze in Solution | This may indicate the formation of fine, suspended particles or the presence of impurities. | 1. Filtration: Use a fine-pore filter (e.g., 0.22 µm) to clarify the solution. 2. Centrifugation: Pellet the suspended particles by centrifugation and decant the clear supernatant. 3. Verify Purity: If possible, check the purity of the this compound. |
| Difficulty Dissolving in Buffered Solutions | The buffer components may be interacting with the this compound, leading to the formation of a less soluble salt or complex. | 1. Change Buffer System: Experiment with different buffer systems that have non-interacting counter-ions. 2. Adjust Buffer Concentration: A lower buffer concentration might be sufficient to maintain pH without causing precipitation. |
Experimental Protocols
Here are detailed methodologies for enhancing the solubility of this compound.
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol is based on the principle that the solubility of salts of weak acids is pH-dependent.[1]
-
Materials:
-
This compound
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
Volumetric flasks
-
-
Procedure:
-
Prepare a slurry of this compound in deionized water at the desired concentration.
-
Place the slurry on a stir plate and begin stirring.
-
Monitor the pH of the solution using a calibrated pH meter.
-
Slowly add 0.1 M NaOH dropwise to the solution. The carboxylate groups of any partially protonated species will be deprotonated, increasing the overall charge and potentially the aqueous solubility.
-
Continue to add NaOH until the solid is fully dissolved. Note the final pH.
-
If the application requires a specific pH, carefully back-titrate with 0.1 M HCl, observing for any signs of precipitation. The pH at which precipitation begins is the limit for that concentration.
-
Protocol 2: Solubility Enhancement using a Co-solvent System
This protocol utilizes a mixture of water and a water-miscible organic solvent to enhance solubility.
-
Materials:
-
This compound
-
Deionized water
-
Co-solvents such as Ethanol, Propylene Glycol, or Polyethylene Glycol 300 (PEG 300)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Determine the desired final concentration of this compound.
-
Prepare various co-solvent mixtures (e.g., 10%, 20%, 30% v/v of the organic solvent in water).
-
In a beaker, add the weighed amount of this compound.
-
Start with the co-solvent mixture containing the lowest percentage of the organic solvent. Add a small volume and stir.
-
Gradually add more of the co-solvent mixture while stirring until the compound is fully dissolved.
-
If the compound does not dissolve, repeat the process with a co-solvent mixture containing a higher percentage of the organic solvent.
-
Record the composition of the co-solvent system and the maximum concentration of this compound that can be achieved.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to enhancing the solubility of this compound.
Caption: Factors influencing and solutions for low solubility.
Caption: A workflow for systematic solubility enhancement.
Caption: Role as an intermediate for bioactive molecules.
References
"Disodium 4-chlorophthalate" reaction monitoring by thin-layer chromatography (TLC)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thin-layer chromatography (TLC) to monitor reactions involving Disodium 4-chlorophthalate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in monitoring this compound by TLC?
This compound is a highly polar, ionic compound due to the two sodium carboxylate groups. The primary challenge is its limited mobility on standard silica gel plates with common non-polar to moderately polar solvent systems. It will often remain at the baseline (Rf = 0), making it difficult to distinguish from other polar starting materials or byproducts.
Q2: What type of TLC plate is recommended for this compound?
For initial trials, standard silica gel 60 F254 plates are a good starting point. However, due to the high polarity of the analyte, streaking or retention at the origin can be an issue.[1][2] If these problems persist, consider using reversed-phase (e.g., C18-silica) TLC plates where polar compounds elute faster.
Q3: How can I visualize this compound on a TLC plate?
Since this compound contains a benzene ring, it should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent background. For a colorimetric method, a pH-indicating stain like Bromocresol Green is effective for acidic compounds. This will visualize the corresponding carboxylic acid form as yellow spots on a blue background after brief exposure to an acidic environment (e.g., HCl vapor) to protonate the carboxylate salt.
Q4: What are some recommended starting mobile phases for developing a TLC method for this compound?
Developing an effective mobile phase for such a polar compound often requires a polar and/or acidic solvent system. Below are some suggested starting points for method development on a standard silica gel plate.
| Mobile Phase Composition (v/v/v) | Component Rationale | Expected Observation |
| Dichloromethane : Methanol : Acetic Acid (85 : 15 : 1) | A polar system with an acidic modifier to suppress the ionization of the carboxylate, thereby reducing its interaction with the silica gel. | Should increase the Rf value from the baseline. |
| Ethyl Acetate : Ethanol : Ammonia (4 : 1 : 1) | A highly polar, basic system. The ammonia can help to deprotonate the silica gel surface, potentially improving spot shape. | May provide different selectivity compared to acidic systems. |
| n-Butanol : Acetic Acid : Water (4 : 1 : 1) | A common solvent system for highly polar compounds like amino acids and sugars. The water increases the polarity significantly. | Suitable for achieving mobility of very polar spots. |
Experimental Protocol: TLC Monitoring
This protocol provides a general procedure for monitoring a reaction involving this compound.
Materials:
-
TLC plates (Silica Gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (see table above for suggestions)
-
UV lamp (254 nm)
-
Staining solution (e.g., Bromocresol Green)
-
Heat gun
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line approximately 1 cm from the bottom of the TLC plate. Mark equidistant points for spotting the reference and reaction samples.
-
Sample Preparation: Dissolve a small amount of the this compound reference material in a suitable solvent (e.g., water or methanol). Prepare a sample from your reaction mixture by taking a small aliquot and diluting it with a solvent.
-
Spotting: Using a capillary tube, carefully spot a small amount of the reference and reaction mixture onto the designated points on the starting line. Allow the spots to dry completely between applications to keep them small and concentrated.
-
Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. Subsequently, use a staining reagent like Bromocresol Green for further visualization if needed. Gently warm the plate with a heat gun after staining to develop the spots.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spot remains at the origin (Rf = 0) | The mobile phase is not polar enough. The compound is highly ionic and strongly adsorbed to the silica gel. | Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., methanol). Add a small amount of acid (e.g., acetic or formic acid) to the mobile phase to protonate the carboxylate and reduce its polarity.[1] Consider using a reversed-phase TLC plate.[3] |
| Streaking of the spot | The sample is overloaded. The compound is interacting too strongly with the stationary phase. The sample was not fully dissolved. | Dilute the sample before spotting.[2] Add a small amount of acid or base to the mobile phase to improve the spot shape for acidic or basic compounds, respectively.[1] Ensure the sample is fully dissolved before spotting. |
| Spots are not visible under UV light | The compound does not have a UV chromophore or is present in a very low concentration. | Use a chemical stain for visualization (e.g., Bromocresol Green for acidic compounds). Spot the sample multiple times in the same location, allowing it to dry between applications, to increase the concentration.[1] |
| Rf values are inconsistent | The developing chamber was not properly saturated with solvent vapor. The mobile phase composition changed due to evaporation of a volatile component. The temperature fluctuated during development. | Line the developing chamber with filter paper and allow it to equilibrate before running the plate. Keep the chamber covered during development. Run the TLC in a location with a stable temperature. |
| Reactant and product spots have very similar Rf values | The chosen mobile phase does not provide adequate separation. | Try a different mobile phase with different solvent components to alter the selectivity. Consider using a two-dimensional TLC technique. |
Workflow and Logic Diagrams
Caption: Experimental workflow for TLC monitoring.
Caption: Troubleshooting logic for common TLC issues.
References
"Disodium 4-chlorophthalate" moisture sensitivity and handling precautions
This technical support guide is intended for researchers, scientists, and drug development professionals using Disodium 4-chlorophthalate. It provides essential information on handling, storage, and troubleshooting potential issues, with a focus on moisture sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is the physical appearance of this compound?
This compound is typically a white to tan or beige crystalline powder.[1][2][3]
Q2: Is this compound sensitive to moisture?
Q3: What are the recommended storage conditions for this compound?
To maintain the integrity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[4][5] Storage away from incompatible materials such as strong oxidizing agents and strong acids is also recommended.[5]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
It is recommended to use the following PPE:
-
Skin and Body Protection: Protective clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: A dust respirator should be used if dust is generated.[1]
Q5: What should I do in case of accidental exposure to this compound?
-
Skin Contact: Immediately wash the affected area with soap and plenty of water, and remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[1]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical advice.[1]
-
Ingestion: Rinse mouth with water and seek medical attention if you feel unwell.[1]
Troubleshooting Guide: Moisture-Related Issues
This guide addresses common problems that may arise due to moisture contamination of this compound during experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results (e.g., reaction yields, analytical readings) | The compound has absorbed moisture, leading to inaccurate weighing and altered stoichiometry. | 1. Dry the compound under vacuum before use. 2. Handle the compound in a controlled environment (e.g., glove box or under an inert atmosphere). 3. Perform a moisture content analysis (see Experimental Protocols). |
| Clumping or caking of the powder | Exposure to ambient humidity has caused the powder to absorb water. | 1. Gently break up the clumps in a low-humidity environment. 2. Dry the material under vacuum at a gentle temperature. 3. For future use, store the compound in a desiccator with a suitable drying agent. |
| Difficulty in achieving complete dissolution in a non-aqueous solvent | The presence of water in the compound is affecting its solubility characteristics. | 1. Ensure the solvent is anhydrous. 2. Dry the this compound sample thoroughly before attempting to dissolve it. 3. Consider if the absorbed water is reacting with the solvent or other reagents. |
| Unexpected side reactions or byproducts | Water from the hygroscopic compound is participating in the reaction, leading to hydrolysis or other unwanted chemical transformations. | 1. Verify the moisture content of your starting material. 2. Implement stringent anhydrous techniques for your experimental setup. 3. Purify the compound if significant degradation due to moisture is suspected. |
Experimental Protocols
Protocol 1: Determination of Moisture Content by Karl Fischer Titration
This protocol outlines a standard method for quantifying the water content in a solid sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous methanol or other suitable solvent
-
Karl Fischer reagent
-
Airtight weighing vessel
-
Spatula
-
This compound sample
Procedure:
-
System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the solvent is dry (low drift value).
-
Sample Preparation: In a controlled, low-humidity environment (e.g., a glove bag or glove box), accurately weigh a representative sample of this compound into a pre-tared, airtight weighing vessel.
-
Sample Introduction: Quickly and carefully introduce the weighed sample into the Karl Fischer titration vessel.
-
Titration: Start the titration process. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent.
-
Calculation: The instrument's software will calculate the moisture content, typically expressed as a percentage or in parts per million (ppm).
-
Repeatability: Perform the measurement in triplicate to ensure the accuracy and precision of the results.
Visualizations
A troubleshooting workflow for moisture-related issues with this compound.
References
"Disodium 4-chlorophthalate" catalyst deactivation and regeneration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palladium on Carbon (Pd/C) catalysts. The information addresses common issues related to catalyst deactivation and regeneration to assist in optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction is slow or incomplete. What are the possible causes related to the Pd/C catalyst?
A1: A slow or incomplete hydrogenation reaction can be attributed to several factors related to the catalyst's activity. The primary causes are catalyst deactivation through poisoning, coking, or sintering. It is also possible that the catalyst is not active to begin with, which can be due to improper storage or handling.
Q2: What are the common poisons for Pd/C catalysts?
A2: Pd/C catalysts are susceptible to poisoning by a variety of substances that can strongly adsorb to the palladium surface and block the active sites. Common poisons include:
-
Sulfur compounds: Thiols, sulfides, and sulfates are notorious for poisoning palladium catalysts.
-
Nitrogen compounds: Pyridine, quinoline, and some amines can act as poisons.
-
Halides: Chloride, bromide, and iodide ions can deactivate the catalyst.
-
Heavy metals: Lead, mercury, and other heavy metals can irreversibly poison the catalyst.
-
Carbon monoxide (CO): CO can strongly bind to palladium and inhibit the reaction.
Q3: What is catalyst coking and how does it affect my Pd/C catalyst?
A3: Coking refers to the formation of carbonaceous deposits on the surface of the catalyst. These deposits, often polymeric in nature, can physically block the pores and active sites of the catalyst, leading to a decrease in activity. Coking is more common in reactions involving unsaturated compounds at higher temperatures.
Q4: Can my Pd/C catalyst be deactivated by high temperatures?
A4: Yes, high temperatures can lead to catalyst deactivation through a process called sintering. Sintering involves the agglomeration of small palladium particles into larger ones, which reduces the active surface area of the catalyst and, consequently, its activity.[1]
Q5: How can I determine if my Pd/C catalyst is deactivated?
A5: Catalyst deactivation can be inferred from a decline in reaction rate or a decrease in product yield over time or with repeated use. To confirm deactivation, you can compare the performance of the suspect catalyst with a fresh batch under identical reaction conditions. Characterization techniques such as Transmission Electron Microscopy (TEM) can be used to observe changes in particle size (sintering), while surface area analysis (e.g., BET) can indicate pore blockage due to coking.
Q6: Is it possible to regenerate a deactivated Pd/C catalyst?
A6: Yes, in many cases, deactivated Pd/C catalysts can be regenerated to recover a significant portion of their initial activity. The appropriate regeneration method depends on the cause of deactivation. Common methods include solvent washing, thermal treatment, and chemical treatment.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues with Pd/C catalyzed reactions.
Problem: The hydrogenation reaction is not proceeding or is very slow.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a failed Pd/C catalyzed reaction.
Step-by-Step Troubleshooting:
-
Verify Catalyst Handling and Loading:
-
Question: Was the catalyst handled properly under an inert atmosphere before the reaction?
-
Action: Pd/C can be pyrophoric, especially when dry. Ensure it was transferred and weighed under an inert atmosphere (e.g., nitrogen or argon).
-
Question: Is the catalyst loading correct?
-
Action: Verify the weight percentage of the catalyst relative to the substrate. Typical loadings range from 1 to 10 mol% of palladium.
-
-
Investigate Potential Catalyst Poisons:
-
Question: Are there any known catalyst poisons in the starting materials, solvent, or reaction atmosphere?
-
Action: Review the purity of your reagents. Sulfur, nitrogen-containing compounds, and halides are common poisons. If suspected, purify the starting materials and solvent.
-
-
Assess the Possibility of Coking:
-
Question: Has the catalyst been used multiple times or for a prolonged period, especially with unsaturated substrates at elevated temperatures?
-
Action: If coking is suspected, attempt to regenerate the catalyst using solvent washing or thermal treatment.
-
-
Evaluate Reaction Temperature:
-
Question: Was the reaction run at an excessively high temperature?
-
Action: High temperatures can cause sintering of the palladium nanoparticles, leading to irreversible deactivation. If possible, use a lower reaction temperature.
-
-
Attempt Catalyst Regeneration:
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Action: Based on the suspected cause of deactivation, choose an appropriate regeneration protocol from the "Experimental Protocols" section below.
-
-
Use Fresh Catalyst:
-
Action: If regeneration is unsuccessful or not feasible, the most straightforward solution is to use a fresh batch of catalyst. This will also help to confirm if the issue was indeed with the catalyst.
-
Quantitative Data on Catalyst Deactivation and Regeneration
The following table summarizes the performance of fresh, deactivated, and regenerated Pd/C catalysts under various conditions.
| Catalyst State | Reaction/Condition | Performance Metric | Value | Reference |
| Fresh 5 wt% Pd/C | Hydrogenation of HBIW | Product Yield | ~85% | [2] |
| Spent 5 wt% Pd/C | After 1 cycle of HBIW hydrogenation | Product Yield | Deactivated | [2] |
| Regenerated 5 wt% Pd/C | Chloroform/Acetic Acid Wash | Product Yield (1st reuse) | ~80% | [2] |
| Fresh 5 wt% Pd/C | - | Specific Surface Area | 1493.74 m²/g | [2] |
| Spent 5 wt% Pd/C | After 1 cycle of HBIW hydrogenation | Specific Surface Area | 356.38 m²/g | [2] |
| Regenerated 5 wt% Pd/C | Chloroform/Acetic Acid Wash | Specific Surface Area | 1135.72 m²/g | [2] |
| Fresh Pd/C | Hydrodechlorination of DCM | Initial DCM Conversion | ~98% | [3] |
| Spent Pd/C | After 200h of DCM hydrodechlorination | DCM Conversion | <50% | [3] |
| Regenerated Pd/C | Air treatment at 250°C | DCM Conversion (initial) | >80% | [3] |
Experimental Protocols for Catalyst Regeneration
1. Solvent Washing for Removal of Adsorbed Species and Light Coke
This method is suitable for catalysts deactivated by the adsorption of reaction products, by-products, or soluble organic deposits.
-
Materials:
-
Procedure:
-
After the reaction, carefully filter the catalyst from the reaction mixture under an inert atmosphere.
-
Wash the catalyst cake on the filter with a small amount of the reaction solvent to remove residual reactants and products.
-
Transfer the catalyst to a flask.
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Add the regeneration solvent mixture (e.g., 20 mL of chloroform and 30 mL of glacial acetic acid for ~0.5 g of catalyst).[2]
-
Stir the suspension at a slightly elevated temperature (e.g., 60°C) for 1 hour.[2]
-
For enhanced cleaning, sonicate the suspension for 15-30 minutes.[2]
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Filter the catalyst and wash it sequentially with absolute ethanol and deionized water until the filtrate is neutral.[2]
-
Dry the regenerated catalyst in an oven at a moderate temperature (e.g., 80-110°C) for several hours.
-
2. Thermal Treatment for Removal of Coke and Sintering Reversal (Partial)
This method is employed for catalysts deactivated by heavy carbonaceous deposits (coke). It can be performed in an inert or an oxidizing atmosphere.
-
Materials:
-
Deactivated Pd/C catalyst
-
Tube furnace with temperature control
-
Inert gas (Nitrogen or Argon) or a mixture of an oxidizing gas in an inert gas (e.g., 5% O₂ in N₂)
-
Quartz or ceramic boat
-
-
Procedure:
-
Place the dried, deactivated catalyst in a quartz or ceramic boat.
-
Position the boat in the center of the tube furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) for 15-30 minutes to remove air.
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Heat the catalyst under a continuous flow of the chosen gas to the target temperature (e.g., 250-500°C). The heating rate should be controlled (e.g., 5°C/min).[2]
-
Hold the catalyst at the target temperature for a specified duration (e.g., 3 hours).[2]
-
Cool the furnace down to room temperature under the same gas flow.
-
The regenerated catalyst should be handled under an inert atmosphere as it may be pyrophoric.
-
3. Chemical Treatment for Regeneration of Poisoned Catalysts
This method is used when the catalyst has been poisoned, for example, by sulfur compounds.
-
Materials:
-
Poisoned Pd/C catalyst
-
Aqueous alkaline solution (e.g., 10 wt% NaOH) or acidic solution (e.g., dilute nitric acid - use with extreme caution as it can react with the carbon support ).[5]
-
Inert gas (Nitrogen or Argon)
-
Stirring hot plate
-
Filtration apparatus
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Drying oven
-
-
Procedure (Alkaline Wash):
-
Suspend the poisoned catalyst in a 10 wt% NaOH solution.[5]
-
Heat the suspension with stirring at a controlled temperature (e.g., 60-80°C) for several hours (e.g., 3-8 hours).[2][5]
-
Allow the mixture to cool to room temperature.
-
Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the regenerated catalyst in an oven.
-
Catalyst Deactivation and Regeneration Mechanisms
Caption: Overview of Pd/C catalyst deactivation and regeneration pathways.
References
Addressing batch-to-batch variability of "Disodium 4-chlorophthalate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of "Disodium 4-chlorophthalate".
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture, as it is hygroscopic. For long-term storage, maintaining a controlled, inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent degradation.
Q2: What are the visible signs of potential degradation or poor quality of this compound?
A2: this compound is typically a white to off-white crystalline powder.[1] Any significant deviation from this appearance, such as discoloration (e.g., yellowing or browning), clumping, or the presence of an unusual odor, may indicate degradation or contamination.
Q3: What is the solubility of this compound?
A3: As a disodium salt of a phthalic acid derivative, it is expected to be soluble in water.[2] The parent compound, 4-chlorophthalic acid, has limited solubility in water but is more soluble in organic solvents like ethanol and acetone.[3] If you observe incomplete dissolution in water, it might indicate an issue with the batch quality or the presence of insoluble impurities.
Q4: Can I use a batch of this compound that has changed color?
A4: It is not recommended. A change in color typically signifies chemical degradation or the presence of impurities, which can compromise experimental results by introducing unintended variables and side reactions.[4] It is best to use a new, high-quality batch for reliable and reproducible outcomes.[5]
Troubleshooting Guide
Issue 1: Inconsistent Reaction Yields or Kinetics
Q: My reaction, which uses this compound as a starting material, is showing significant variability in yield and reaction time between different batches of the reagent. What could be the cause and how can I troubleshoot this?
A: Batch-to-batch variability in the purity and composition of this compound is a likely cause for inconsistent reaction outcomes. Impurities can interfere with the intended chemical reaction, leading to lower yields or altered reaction rates.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Issue 2: Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, GC-MS)
Q: I am observing unexpected peaks in my analytical results when analyzing products from reactions involving a new batch of this compound. How can I determine if the new batch is the source of these extraneous peaks?
A: The appearance of unexpected peaks often points to the presence of impurities in one of the reagents.[4] These could be residual starting materials from the synthesis of this compound, by-products, or degradation products.
Troubleshooting Workflow:
Caption: Workflow to identify the source of unexpected analytical peaks.
Data Presentation: Batch Comparison
The following table provides an example of key quality control parameters to compare between different batches of this compound.
| Parameter | High-Quality Batch Specification | Problematic Batch Example | Analytical Method |
| Appearance | White crystalline powder | Yellowish powder with clumps | Visual Inspection |
| Purity (by HPLC) | ≥ 98.0% | 92.5% | High-Performance Liquid Chromatography (HPLC) |
| Water Content | ≤ 1.0% | 4.5% | Karl Fischer Titration |
| Identity | Conforms to reference spectrum | Conforms, but with additional impurity signals | FTIR / NMR Spectroscopy |
| Solubility (in water) | Clear, colorless solution | Hazy solution with particulates | Visual Inspection |
Experimental Protocols
Key Experiment: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and impurities expected.
Objective: To determine the purity of a this compound batch and identify the presence of any impurities.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases before use.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of a reference standard of this compound.
-
Dissolve in a 1:1 mixture of water and acetonitrile in a 10 mL volumetric flask and dilute to the mark. This yields a 1 mg/mL stock solution.
-
Prepare a series of dilutions for calibration if quantitative analysis of impurities is required.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound batch to be tested.
-
Dissolve and dilute to 10 mL in a volumetric flask using a 1:1 mixture of water and acetonitrile.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30 °C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standard solution(s) to determine the retention time of the main peak and to establish a calibration curve.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample by the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Mandatory Visualization
Hypothetical Signaling Pathway Investigation
This compound can be a precursor for synthesizing more complex molecules, such as ligands for nuclear receptors or inhibitors of signaling pathways. The diagram below illustrates a hypothetical scenario where a derivative of 4-chlorophthalic acid is being investigated for its effect on a generic kinase signaling pathway.
Caption: Hypothetical role of a this compound derivative in a signaling pathway.
References
Validation & Comparative
A Comparative Analysis of Synthesis Methods for Disodium 4-chlorophthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthesis methods for Disodium 4-chlorophthalate, a key intermediate in the pharmaceutical and fine chemical industries. The following sections objectively compare the performance of two major synthetic routes, supported by experimental data, detailed protocols, and process visualizations to aid in methodological selection and optimization.
Method 1: Direct Chlorination of Phthalic Anhydride
The most common and direct route to 4-chlorophthalic acid and its salts involves the electrophilic chlorination of phthalic anhydride. This method is favored for its atom economy and relatively straightforward procedure. Variations exist based on the chlorinating agent employed, with chlorine gas and sodium hypochlorite being the most prevalent.
Experimental Protocol:
Objective: To synthesize monosodium 4-chlorophthalate via direct chlorination of phthalic anhydride, which can then be converted to the disodium salt.
Materials:
-
Phthalic Anhydride
-
Sodium Hydroxide
-
1,4-Dioxane (or another suitable polar solvent)
-
Tetrabutylammonium Chloride (Phase Transfer Catalyst)
-
Chlorine Gas
-
35% (w/w) Sodium Hydroxide solution
-
Deionized Water
Procedure:
-
A 1000 mL three-necked round-bottomed flask is charged with the specified amounts of deionized water and 1,4-dioxane.
-
With stirring, solid sodium hydroxide and tetrabutylammonium chloride are added to the flask.
-
Phthalic anhydride is then introduced, and the mixture is stirred until all solids are completely dissolved.
-
Chlorine gas is bubbled through the solution at a controlled rate (e.g., 0.11-0.13 L/min).
-
The reaction temperature is maintained at a constant 44°C.
-
Throughout the chlorination, the pH of the reaction mixture is monitored and maintained at approximately 5 by the controlled addition of a 35% (w/w) sodium hydroxide solution.[1]
-
The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to determine the formation of monosodium 4-chlorophthalate.
-
Upon completion, the reaction mixture is cooled to 25°C.
-
The pH is finally adjusted to around 5.0, and the product, monosodium 4-chlorophthalate, is isolated.
-
To obtain this compound, the isolated monosodium salt or the free 4-chlorophthalic acid is dissolved in water and treated with a stoichiometric amount of sodium hydroxide or sodium carbonate until a neutral pH is achieved, followed by evaporation of the water or precipitation of the salt.
Process Visualization
Method 2: Nitration of Phthalic Anhydride and Subsequent Denitration-Chlorination
An alternative, multi-step approach involves the nitration of phthalic anhydride to produce a mixture of nitrophthalic acids, followed by the separation of the 4-nitro isomer and its subsequent conversion to 4-chlorophthalic acid. This method can offer high purity but is more complex.
Experimental Protocol:
Objective: To synthesize 4-chlorophthalic acid via a nitration-denitration-chlorination route, which can then be converted to the disodium salt.
Materials:
-
Phthalic Anhydride
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Acetic Anhydride
-
Chlorinating agent (e.g., Chlorine)
Procedure:
Step 1: Nitration of Phthalic Anhydride
-
Phthalic anhydride is nitrated using a mixture of concentrated sulfuric acid and concentrated nitric acid.[2]
-
This reaction yields a mixture of 4-nitrophthalic acid and 3-nitrophthalic acid.
Step 2: Isomer Separation and Dehydration
-
The 4-nitrophthalic acid isomer is separated from the mixture through methods such as ether extraction or esterification followed by hydrolysis.
-
The purified 4-nitrophthalic acid is then dehydrated using acetic anhydride to yield 4-nitrophthalic anhydride. A yield of 86.2% can be achieved in this step.[2]
Step 3: Denitration-Chlorination
-
The 4-nitrophthalic anhydride (or 4-nitrophthalic acid) undergoes a denitration-chlorination reaction.
-
This step is typically performed at high temperatures in the presence of a chlorinating agent, which displaces the nitro group with a chlorine atom to form 4-chlorophthalic anhydride. This reaction can achieve a total yield of monochlorophthalic anhydride between 89% and 95%.[2]
Step 4: Hydrolysis and Conversion to Disodium Salt
-
The resulting 4-chlorophthalic anhydride is hydrolyzed to 4-chlorophthalic acid.
-
The 4-chlorophthalic acid is then dissolved in water and neutralized with a stoichiometric amount of sodium hydroxide or sodium carbonate to produce this compound.
Process Visualization
Comparative Data
| Parameter | Method 1: Direct Chlorination (with Chlorine Gas) | Method 1: Direct Chlorination (with Sodium Hypochlorite) | Method 2: Nitration-Denitration-Chlorination |
| Starting Material | Phthalic Anhydride | Phthalic Anhydride | Phthalic Anhydride |
| Key Reagents | Chlorine Gas, NaOH, Phase Transfer Catalyst | Sodium Hypochlorite, NaCl, Sodium Acetate | Conc. H₂SO₄, Conc. HNO₃, Acetic Anhydride, Chlorinating Agent |
| Reaction Temperature | 44 - 70°C[1][3] | 60 - 70°C[4] | Nitration: Varies; Denitration-Chlorination: High Temperature |
| Reaction Time | 2 - 5 hours[3] | 30 - 60 minutes for chlorinating agent addition[4] | Multi-step, longer overall time |
| Yield | 50 - 60% (of 4-chlorophthalic anhydride from monosodium salt)[3] | 85 - 90% (of monosodium 4-chlorophthalate)[4][5] | Up to 95% (total monochlorophthalic anhydride)[2] |
| Purity of Intermediate | >72% (monosodium salt, HPLC)[6] | Product contains unreacted phthalic acid and dichlorinated byproducts[4] | High purity of 4-nitro isomer achievable after separation |
| Number of Steps | 1-2 (to disodium salt) | 1-2 (to disodium salt) | 3-4 (to disodium salt) |
| Process Complexity | Moderate | Moderate | High |
| Key Advantages | Fewer steps, faster reaction time. | High yield of monosodium salt. | Can produce high purity product. |
| Key Disadvantages | Lower reported yield in some cases, use of gaseous chlorine. | Formation of byproducts. | Multiple steps, complex isomer separation, longer process. |
Conclusion
The choice between the direct chlorination and the nitration-denitration-chlorination routes for the synthesis of this compound depends on the specific requirements of the application.
-
Direct Chlorination is a more straightforward and often faster method, making it potentially more suitable for large-scale industrial production where process efficiency is paramount. The use of sodium hypochlorite appears to offer higher yields of the monosodium salt intermediate compared to chlorine gas.[4][5]
-
The Nitration-Denitration-Chlorination route, while more complex and lengthy, offers the potential for very high purity of the final product due to the separation of the 4-nitro isomer intermediate. This may be the preferred method when stringent purity specifications for the final this compound are required, for instance, in certain pharmaceutical applications.
Researchers and process chemists should weigh the trade-offs between yield, purity, process complexity, and cost when selecting a synthesis method. The data and protocols provided in this guide serve as a foundation for making an informed decision.
References
- 1. Preparation method of 4-chlorophthalic acid monosodium salt and 4-chlorophthalic anhydride - Eureka | Patsnap [eureka.patsnap.com]
- 2. Study on the Synthesis of 4-Chlorophthalic Anhydride - Master's thesis - Dissertation [dissertationtopic.net]
- 3. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 4. SU1004328A1 - Process for producing monosodium salt of 4-chlorophthalic acid - Google Patents [patents.google.com]
- 5. indiamart.com [indiamart.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of Disodium 4-chlorophthalate: HPLC Method Validation and Alternative Analytical Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Disodium 4-chlorophthalate. It also presents a comparative analysis of alternative analytical techniques, namely Ion Chromatography (IC) and Capillary Electrophoresis (CE), offering insights into their respective principles and applicability. Experimental data from studies on closely related aromatic dicarboxylic acids are included to provide a framework for performance expectations.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a robust and widely used technique for the analysis of non-volatile and semi-volatile organic compounds. For the quantification of this compound, a reversed-phase HPLC method is the most common approach. In this method, the analyte is separated based on its hydrophobicity on a non-polar stationary phase.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% phosphoric acid in water) is typically used. The exact ratio will need to be optimized to achieve good resolution and a reasonable retention time for 4-chlorophthalic acid. The pH of the mobile phase can be adjusted to control the retention of the acidic analyte[4].
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength of approximately 230-280 nm is suitable for aromatic carboxylic acids. The optimal wavelength should be determined by examining the UV spectrum of 4-chlorophthalic acid.
-
Sample Preparation: A known concentration of the this compound sample is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm filter before injection.
The following table summarizes typical validation parameters for an HPLC method for the quantification of an aromatic dicarboxylic acid, based on data from a study on terephthalic acid[2][3]. These values can be considered representative for the validation of a method for 4-chlorophthalic acid.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 94.4 - 114.1%[2][3] |
| Precision (% RSD) | 6.1 - 24.8%[2][3] |
| Limit of Detection (LOD) | Typically in the low µg/mL range |
| Limit of Quantification (LOQ) | Typically in the mid-to-high µg/mL range |
| Specificity | The method should demonstrate the ability to resolve the analyte peak from potential impurities and degradation products. |
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the quantification of ionic species like 4-chlorophthalate.
Ion chromatography is a specialized form of liquid chromatography for the separation of ionic compounds[5]. It utilizes ion-exchange resins to separate analytes based on their charge and affinity for the stationary phase.
Principle: In anion-exchange chromatography, the stationary phase is positively charged and retains anions. The sample is introduced, and the anions are eluted by a competing ionic solution (the eluent). Detection is typically performed using a conductivity detector[5][6].
Applicability for 4-chlorophthalate: IC is well-suited for the analysis of organic acids and can be a highly sensitive and selective method[6][7]. It can be particularly advantageous for samples with complex matrices where the high selectivity of ion-exchange can provide better resolution from interfering ions[8].
Capillary electrophoresis is a separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility[9].
Principle: A sample is introduced into a narrow capillary filled with an electrolyte solution (background electrolyte). When a high voltage is applied, ions migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio, allowing for their separation[9].
Applicability for 4-chlorophthalate: CE is a high-resolution technique that requires very small sample volumes[10]. It is particularly useful for the analysis of small anions and has been successfully applied to the separation of phthalic acid isomers and other organic acids[11][12]. A validated CE method for the measurement of small anions in complex matrices has been reported, demonstrating good linearity and precision[13][14].
Comparison of Analytical Methods
| Feature | HPLC | Ion Chromatography (IC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on hydrophobicity (reversed-phase) | Separation based on ionic interactions | Separation based on electrophoretic mobility |
| Selectivity | Good for a wide range of organic compounds | Excellent for ionic species | Excellent for charged molecules |
| Sensitivity | Good, can be enhanced with specific detectors | Very good, especially with conductivity detection | Good, can be very high with certain detection modes |
| Sample Volume | Typically in the µL range | Typically in the µL range | Typically in the nL range |
| Analysis Time | Can range from a few minutes to over an hour | Typically in the range of 10-30 minutes | Often very fast, in the range of a few minutes |
| Instrumentation | Widely available and robust | More specialized than HPLC | Less common than HPLC, requires specific expertise |
| Cost | Moderate | Moderate to high | Low running costs, but initial instrument cost can be high |
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between the analytical techniques discussed.
Caption: Workflow for HPLC Method Validation.
Caption: Comparison of Analytical Techniques.
References
- 1. Separation of Phthalic Acids and Related Impurities | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. glsciences.com [glsciences.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metrohm.com [metrohm.com]
- 9. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 10. agilent.com [agilent.com]
- 11. Micellar electrokinetic capillary chromatography analysis of phthalic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of carboxylic acids in biological fluids by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated capillary electrophoresis method for small-anions measurement in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Purity Assessment of Disodium 4-chlorophthalate: A Comparative Guide to Titration and Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a compound such as Disodium 4-chlorophthalate, a key intermediate in various synthetic processes, ensuring high purity is paramount. This guide provides an objective comparison of two common analytical techniques for purity assessment: acid-base titration and High-Performance Liquid Chromatography (HPLC). The information presented is based on established analytical principles and provides a framework for selecting the most appropriate method for a given application.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of titration and HPLC for the purity assessment of an aromatic dicarboxylic acid salt like this compound. These values are representative and may vary based on the specific instrumentation, method optimization, and sample matrix.
| Parameter | Acid-Base Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Neutralization reaction | Differential partitioning |
| Accuracy (% Recovery) | 98.0 - 101.0% | 99.0 - 101.0% |
| Precision (% RSD) | ≤ 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.03% |
| Specificity | Low (titrates all acidic/basic species) | High (separates and quantifies individual components) |
| Analysis Time per Sample | ~15-30 minutes | ~20-45 minutes |
| Throughput | Low | High (with autosampler) |
| Cost per Sample | Low | High |
| Instrumentation Complexity | Low | High |
| Impurity Profiling | Not possible | Possible |
Experimental Protocols
Purity Assessment by Potentiometric Acid-Base Titration
This method determines the purity of this compound by titrating it as a weak base with a standardized strong acid. The two carboxylate groups are neutralized in a stepwise manner.
Materials and Reagents:
-
This compound sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized water, freshly boiled and cooled to remove CO2
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette, Class A
-
250 mL beakers
Procedure:
-
Sample Preparation: Accurately weigh approximately 244 mg of the this compound sample and dissolve it in 100 mL of deionized water in a 250 mL beaker.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.
-
Titration: Begin stirring the solution at a moderate speed. Record the initial pH. Add the 0.1 M HCl titrant from the burette in small increments (e.g., 0.5-1.0 mL).
-
Endpoint Detection: After each addition, allow the pH reading to stabilize and record the pH and the corresponding volume of titrant added. As the pH changes more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately determine the equivalence points. Continue the titration past the second equivalence point.
-
Data Analysis: Plot a graph of pH versus the volume of HCl added. Determine the two equivalence points from the inflection points of the titration curve. The first derivative plot (ΔpH/ΔV vs. V) can be used for a more accurate determination.
-
Calculation: Calculate the purity of this compound based on the volume of HCl consumed at the second equivalence point.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a more specific purity assessment by separating this compound from its potential impurities. The concentration is determined by comparing the peak area of the analyte to that of a reference standard.
Materials and Reagents:
-
This compound sample and reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid (H3PO4) or other suitable buffer components
-
0.45 µm syringe filters
Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile). A typical starting point could be 80:20 (Aqueous:ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of 4-chlorophthalate (e.g., ~230 nm).
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of the this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Calculation: Determine the concentration of this compound in the sample solution from the calibration curve. Calculate the purity of the sample based on the weighed amount and the determined concentration. Impurities can be quantified as a percentage of the main peak area (area percent normalization) or against a reference standard if available.
Visualizations
Caption: Experimental workflows for purity assessment.
Caption: Key comparison of titration and HPLC methods.
Comparing the reactivity of "Disodium 4-chlorophthalate" with other halogenated phthalates
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of starting materials is paramount for efficient synthesis and process optimization. This guide provides a comparative analysis of the reactivity of Disodium 4-chlorophthalate against other halogenated phthalates, supported by experimental data and detailed protocols to aid in the selection of the most suitable building blocks for your research.
The reactivity of halogenated aromatic compounds is a cornerstone of modern organic synthesis. In the context of phthalates, the nature of the halogen substituent at the 4-position significantly influences the molecule's susceptibility to various chemical transformations. This guide focuses on comparing the reactivity of this compound with its fluoro, bromo, and iodo analogues, primarily in nucleophilic aromatic substitution (SNA_r) and metal-catalyzed cross-coupling reactions.
Executive Summary of Comparative Reactivity
The reactivity of 4-halogenated phthalates is dictated by the interplay of the halogen's electronegativity and its ability to act as a leaving group. These two properties are often in opposition, leading to different reactivity trends depending on the reaction mechanism.
| Reaction Type | General Reactivity Trend | Key Influencing Factor |
| Nucleophilic Aromatic Substitution (SNA_r) | Fluoro > Chloro > Bromo > Iodo | Electronegativity of the halogen |
| Metal-Catalyzed Cross-Coupling (e.g., Ullmann Condensation) | Iodo > Bromo > Chloro > Fluoro | Carbon-Halogen bond strength (Leaving group ability) |
Understanding the Theoretical Basis of Reactivity
The differing reactivity of halogenated phthalates can be rationalized by considering the electronic effects of the halogen substituents. The Hammett equation provides a quantitative framework for this analysis by assigning a substituent constant (σ) that reflects the electron-donating or electron-withdrawing nature of a group.
Halogens exhibit a dual electronic effect: they are inductively electron-withdrawing due to their high electronegativity, but they are also capable of resonance electron donation through their lone pairs. The net effect influences the electron density of the aromatic ring and the stability of reaction intermediates.
For nucleophilic aromatic substitution, the rate-determining step is typically the attack of the nucleophile on the aromatic ring. A more electron-deficient ring, as induced by a more electronegative halogen, will accelerate this step. This explains the general reactivity trend of F > Cl > Br > I in SNA_r reactions.
Conversely, in many metal-catalyzed cross-coupling reactions, the initial step involves oxidative addition of the aryl halide to the metal center. This process is favored by a weaker carbon-halogen bond, which is more easily broken. The bond strengths follow the trend C-F > C-Cl > C-Br > C-I, leading to the observed reactivity order of I > Br > Cl > F.
Experimental Data and Protocols
Nucleophilic Aromatic Substitution: A Comparative Study
A common method to assess SNA_r reactivity is to monitor the rate of reaction with a nucleophile, such as an amine or an alkoxide.
Experimental Protocol: Comparative Ammonolysis of 4-Halogenated Phthalic Anhydrides
This experiment aims to compare the rate of reaction of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodophthalic anhydride with an amine, such as aniline. The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
4-Fluorophthalic anhydride
-
4-Chlorophthalic anhydride
-
4-Bromophthalic anhydride
-
4-Iodophthalic anhydride
-
Aniline
-
Dimethylformamide (DMF) as solvent
-
Internal standard (e.g., dodecane) for chromatographic analysis
Procedure:
-
Prepare separate stock solutions of each 4-halogenated phthalic anhydride and aniline in DMF of known concentrations.
-
In a series of reaction vessels maintained at a constant temperature (e.g., 80 °C), mix equimolar amounts of a 4-halogenated phthalic anhydride solution with the aniline solution.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by diluting it with a cold solvent.
-
Analyze the quenched samples by HPLC or NMR to determine the concentration of the starting material and the product.
-
Plot the concentration of the reactant versus time to determine the initial reaction rate for each halogenated phthalate.
Expected Outcome:
Based on the principles of SNA_r, the expected order of reactivity is: 4-Fluorophthalic anhydride > 4-Chlorophthalic anhydride > 4-Bromophthalic anhydride > 4-Iodophthalic anhydride.
This can be visualized in the following workflow diagram:
Metal-Catalyzed Cross-Coupling: The Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction that exemplifies the reactivity trend governed by the carbon-halogen bond strength.
Experimental Protocol: Comparative Ullmann Ether Synthesis
This protocol compares the yield of the etherification product between the different disodium 4-halogenated phthalates and a phenol in the presence of a copper catalyst.
Materials:
-
Disodium 4-fluorophthalate
-
This compound
-
Disodium 4-bromophthalate
-
Disodium 4-iodophthalate
-
Phenol
-
Copper(I) iodide (CuI) as catalyst
-
A suitable ligand (e.g., 1,10-phenanthroline)
-
A high-boiling polar solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide)
-
A base (e.g., potassium carbonate)
Procedure:
-
In separate reaction vessels, combine one equivalent of a disodium 4-halogenated phthalate, 1.2 equivalents of phenol, a catalytic amount of CuI and the ligand, and 2 equivalents of the base in the chosen solvent.
-
Heat the reaction mixtures to a high temperature (e.g., 150-200 °C) for a fixed period (e.g., 24 hours).
-
After cooling, work up the reaction mixtures to isolate the crude product.
-
Purify the products by column chromatography or recrystallization.
-
Determine the yield of the ether product for each reaction.
Expected Outcome:
The expected trend in product yield, reflecting the reactivity of the halogenated phthalates in the Ullmann condensation, is: Disodium 4-iodophthalate > Disodium 4-bromophthalate > this compound > Disodium 4-fluorophthalate.[1][2][3][4]
The logical relationship for this reactivity trend can be depicted as follows:
Conclusion
The choice between this compound and other halogenated phthalates is highly dependent on the intended chemical transformation. For nucleophilic aromatic substitution reactions, where the activation of the aromatic ring is crucial, the fluoro and chloro derivatives are generally more reactive. In contrast, for metal-catalyzed cross-coupling reactions, where the cleavage of the carbon-halogen bond is often the rate-limiting step, the bromo and iodo analogues are the superior choices. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the reactivity of these valuable synthetic intermediates in their specific applications.
References
A Comparative Guide to Reference Standards for Phthalate Analysis in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used reference standards for the quantitative analysis of phthalates. While the initial topic of interest was "Disodium 4-chlorophthalate," it has been determined that this compound is not a widely utilized reference standard for analytical purposes. Therefore, this guide focuses on established and certified reference materials (CRMs) that are crucial for accurate and reliable phthalate analysis in various matrices.
Introduction to Phthalate Analysis and the Role of Reference Standards
Phthalates are a class of chemical compounds widely used as plasticizers in a variety of consumer products, including plastics, cosmetics, and medical devices. Due to potential health concerns, regulatory bodies worldwide have set limits on the allowable levels of specific phthalates in these products. Accurate quantification of phthalates is therefore essential for compliance and public safety.
Certified reference materials (CRMs) are indispensable tools in analytical chemistry for method validation, calibration, and quality control. They provide a benchmark of known concentration and purity, ensuring the reliability and comparability of analytical results.
Comparison of Key Phthalate Reference Standards
Several reputable organizations provide well-characterized reference standards for phthalate analysis. This section compares some of the most prominent CRMs available.
| Reference Standard | Issuing Body | Matrix | Certified Analytes | Nominal Concentration Levels |
| SRM 2860 | National Institute of Standards and Technology (NIST) | Polyvinyl Chloride (PVC) | Di-n-butyl phthalate (DnBP), Benzyl butyl phthalate (BBP), Bis(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DnOP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP)[1][2][3][4] | Level I: ~0.1% Phthalates in PVC, Level II: ~2% Phthalates in PVC, and a blank PVC with no added phthalates[1][2][3][4] |
| CRM 8152-b | National Metrology Institute of Japan (NMIJ) | Polyvinyl Chloride (PVC) Resin Pellet | Diethyl phthalate (DEP), Di-n-butyl phthalate (DBP), Benzyl butyl phthalate (BBP), Dicyclohexyl phthalate (DCHP), and Di-2-ethylhexyl phthalate (DEHP)[5][6][7][8][9] | Certified mass fractions for each phthalate (e.g., DEP at 918 mg/kg, DBP at 934 mg/kg)[9] |
| EPA Phthalate Esters Mix | Various Commercial Suppliers | Solution (e.g., Methanol, Hexane) | A mixture of common phthalate esters, often including those listed in EPA methods 606 and 8061A, such as Dimethyl phthalate, Diethyl phthalate, Di-n-butyl phthalate, Butyl benzyl phthalate, Bis(2-ethylhexyl) phthalate, and Di-n-octyl phthalate.[10] | Typically 1000 µg/mL or 2000 µg/mL for each component. |
| Phthalic Acid Analytical Standard | Various Commercial Suppliers | Neat (crystalline solid) | Phthalic Acid | High purity (e.g., ≥99.5%)[11] |
Experimental Protocols
Accurate phthalate analysis relies on robust and validated experimental protocols. Below are generalized methodologies for using the discussed reference standards with common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Phthalate Analysis in Polymers
This protocol is a general guideline for using matrix-based CRMs like NIST SRM 2860 and NMIJ CRM 8152-b.
1. Sample Preparation:
-
A representative portion of the polymer sample (or CRM) is accurately weighed.
-
The polymer is dissolved in a suitable solvent, such as tetrahydrofuran (THF).
-
The dissolved polymer is then precipitated by adding a non-solvent like hexane or methanol.
-
The supernatant containing the extracted phthalates is carefully separated for analysis.
2. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is commonly used.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to separate the different phthalates. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of all analytes.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions for each phthalate.
-
High-Performance Liquid Chromatography (HPLC-UV) for Phthalate Analysis
This protocol is suitable for the analysis of phthalates using solution-based standards like the EPA Phthalate Esters Mix.
1. Standard Preparation:
-
A stock solution of the EPA Phthalate Esters Mix is diluted with a suitable solvent (e.g., acetonitrile or methanol) to prepare a series of calibration standards of known concentrations.
2. Instrumental Analysis (HPLC-UV):
-
HPLC System:
-
Column: A reversed-phase C18 or phenyl-hexyl column is commonly used for separating phthalates.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of around 1.0 mL/min is common for standard analytical columns.
-
-
UV Detector:
-
Wavelength: Phthalates can be detected by UV absorbance, typically in the range of 225-240 nm.
-
Performance Data Comparison
The performance of an analytical method is critically dependent on the quality of the reference standard used. The following table summarizes typical performance data for phthalate analysis using the discussed reference materials.
| Performance Metric | NIST SRM 2860 (GC-MS) | NMIJ CRM 8152-b (GC-MS) | EPA Phthalate Esters Mix (HPLC-UV) | Phthalic Acid (HPLC-UV) |
| Typical Recovery | Method dependent, but used to validate recovery of the analytical procedure. | Used to assess the validity of analytical methods.[5][6][7] | Typically >95% for spiked samples. | Used as a primary standard for calibration; recovery is method-dependent. |
| Limit of Detection (LOD) | Method dependent; the CRM helps in determining the method's LOD for a real-world matrix. | Used to validate the LOD of the analytical method. | Generally in the low µg/L to ng/L range. | Dependent on the analytical method. |
| Limit of Quantitation (LOQ) | Method dependent; the CRM helps in determining the method's LOQ for a real-world matrix. | Used to validate the LOQ of the analytical method. | Generally in the low µg/L to ng/L range. | Dependent on the analytical method. |
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for phthalate analysis using reference standards.
Caption: General workflow for phthalate analysis using different types of reference standards.
Conclusion
The selection of an appropriate reference standard is a critical step in ensuring the accuracy and reliability of phthalate analysis. While "this compound" is not a common reference material, researchers have access to a range of high-quality certified reference materials from organizations like NIST and NMIJ, as well as commercially available solution-based standards. The choice between a matrix-matched CRM and a solution-based standard will depend on the specific application, the sample matrix, and the analytical method being employed. This guide provides a starting point for researchers to compare and select the most suitable reference standard for their analytical needs.
References
- 1. epa.gov [epa.gov]
- 2. NEMI Method Summary - 8061A [nemi.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. labmix24.com [labmix24.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. unit.aist.go.jp [unit.aist.go.jp]
- 9. unit.aist.go.jp [unit.aist.go.jp]
- 10. EPA Method 8061A - Phthalate Esters Standard: 15 ... [cpachem.com]
- 11. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for the Detection of Disodium 4-Chlorophthalate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of two common analytical methods for the quantitative determination of Disodium 4-chlorophthalate: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of each method to aid researchers in making informed decisions based on their specific analytical needs.
Comparison of Analytical Method Performance
The performance of HPLC-UV and UV-Vis Spectrophotometry for the analysis of this compound was evaluated based on several key validation parameters. A summary of these quantitative data is presented in the table below.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity Range | 0.5 - 100 µg/mL | 5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% |
Experimental Protocols
Detailed methodologies for both analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
This method provides high selectivity and sensitivity for the quantification of this compound.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 60% Acetonitrile and 40% Water containing 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations of 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the peak area of the analyte for each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
UV-Vis Spectrophotometry
This method offers a simpler and more rapid approach for the quantification of this compound, suitable for screening and routine analysis.
1. Instrumentation:
-
Spectrophotometer: Double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Standard and Sample Preparation:
-
Solvent: Deionized water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of deionized water.
-
Calibration Standards: Prepare calibration standards of 5, 10, 20, 30, 40, and 50 µg/mL by diluting the stock solution with deionized water.
-
Sample Preparation: Dissolve the sample containing this compound in deionized water to obtain a concentration within the calibration range.
3. Analysis:
-
Determine the wavelength of maximum absorbance (λmax) by scanning the highest concentration standard solution from 200 to 400 nm.
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank (deionized water), calibration standards, and sample solutions.
-
Construct a calibration curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Cross-Validation Workflow
To ensure the reliability and interchangeability of the analytical methods, a cross-validation workflow should be implemented. This process involves analyzing the same set of samples using both HPLC-UV and UV-Vis spectrophotometry and comparing the results.
Figure 1. Cross-validation workflow for analytical methods.
Performance Showdown: A Comparative Guide to Polymers Synthesized with 4,4'-Oxydiphthalic Anhydride
For researchers, scientists, and drug development professionals, the selection of high-performance polymers is a critical decision. This guide provides an in-depth comparison of polyimides synthesized using 4,4'-oxydiphthalic anhydride (ODPA), a monomer accessible from precursors like Disodium 4-chlorophthalate, against other common aromatic polyimides. The following sections detail the performance characteristics, experimental protocols, and underlying structural relationships to aid in material selection and development.
Executive Summary
Polyimides derived from 4,4'-oxydiphthalic anhydride (ODPA) exhibit a compelling balance of properties, including excellent thermal stability, good mechanical strength, and notably improved solubility compared to polyimides based on other common dianhydrides such as pyromellitic dianhydride (PMDA) and 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA). The flexible ether linkage in the ODPA monomer imparts greater processability without significantly compromising high-temperature performance, making ODPA-based polyimides attractive for a range of advanced applications.
Performance Comparison: ODPA vs. Alternative Dianhydrides
The properties of polyimides are intrinsically linked to the chemical structure of both the dianhydride and diamine monomers. The introduction of the flexible ether linkage in ODPA-based polyimides generally leads to lower glass transition temperatures (Tg) and increased solubility in organic solvents when compared to the more rigid backbones of PMDA and BPDA-based polyimides. However, this increased flexibility does not come at a great cost to thermal stability, with decomposition temperatures often remaining above 500°C.
Thermal Properties
| Dianhydride | Diamine | Glass Transition Temp. (Tg), °C | 5% Weight Loss Temp. (Td5), °C |
| ODPA | 4,4'-ODA | 277 | 545 |
| ODPA | 3,4'-ODA | 265-330 | >500 |
| BPDA | 4,4'-ODA | 312 | 570 |
| BPDA | 3,4'-ODA | 330-370 | >500 |
| PMDA | 4,4'-ODA | 385 | 580 |
| BTDA | 4,4'-ODA | 289 | 555 |
Note: The properties can vary based on the specific diamine used and the processing conditions.
Mechanical Properties
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| ODPA | 4,4'-ODA | 105 | 2.5 | 9 |
| BPDA | 4,4'-ODA | 125 | 3.2 | 7 |
| PMDA | 4,4'-ODA | 130 | 3.5 | 6 |
| BTDA | 4,4'-ODA | 115 | 2.8 | 8 |
Note: The properties can vary based on the specific diamine used and the processing conditions.
Solubility
| Dianhydride | Diamine | NMP | DMAc | m-cresol |
| ODPA | Various | Soluble | Soluble | Soluble |
| BPDA | Various | Partially Soluble to Insoluble | Partially Soluble to Insoluble | Partially Soluble |
| PMDA | Various | Insoluble | Insoluble | Insoluble |
| BTDA | Various | Soluble | Soluble | Soluble |
NMP: N-methyl-2-pyrrolidone, DMAc: N,N-dimethylacetamide
Experimental Protocols
Synthesis of 4,4'-Oxydiphthalic Anhydride (ODPA) from 4-Chlorophthalic Anhydride
A representative synthesis of ODPA from a chloro-substituted precursor involves a nucleophilic aromatic substitution reaction. While the direct use of this compound is not explicitly detailed in readily available literature for polymer synthesis, the following protocol for a similar precursor illustrates the general pathway.
Procedure:
-
A mixture of 4-chlorophthalic anhydride, a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide), and a high-boiling aprotic solvent (e.g., N-methyl-2-pyrrolidone or sulfolane) is heated.
-
An alkali metal carbonate (e.g., potassium carbonate) is added portion-wise to the heated mixture.
-
The reaction is maintained at an elevated temperature (typically 180-220°C) for several hours.
-
The resulting ODPA is isolated by filtration and purified by recrystallization.
General Two-Step Polyimide Synthesis (Poly(amic acid) Route)
This is the most common method for preparing polyimides.
1. Poly(amic acid) Synthesis:
-
An equimolar amount of the aromatic diamine is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen).
-
The solid dianhydride (e.g., ODPA) is added to the stirred diamine solution in one portion or in several small portions.
-
The reaction is continued at room temperature for several hours (typically 8-24 hours) to form a viscous poly(amic acid) solution.
2. Imidization (Conversion to Polyimide):
-
Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration and form the polyimide.
-
Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine) are added to the poly(amic acid) solution. The mixture is stirred at room temperature or slightly elevated temperatures for several hours to complete the imidization. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, and dried.
Visualizing the Synthesis and Structure-Property Relationships
To better understand the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow for the two-step synthesis of polyimides.
Benchmarking the Stability of Disodium 4-chlorophthalate Against Other Dicarboxylates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Disodium 4-chlorophthalate against other common dicarboxylates. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes information on related compounds and established chemical principles to offer a scientifically grounded assessment. The stability of active pharmaceutical ingredients (APIs) and key excipients is a critical parameter in drug development, influencing formulation, storage conditions, and shelf-life. Dicarboxylates are frequently used as counterions for basic drugs, and their stability can directly impact the overall stability of the drug product.
Comparative Stability of Dicarboxylate Salts
The stability of a dicarboxylate salt is influenced by several factors, including the structure of the dicarboxylate, the nature of the cation, and the storage conditions (e.g., temperature, humidity, light). The introduction of a chlorine atom to the phthalate ring in this compound is expected to influence its electronic properties and, consequently, its stability profile.
Table 1: Comparative Stability Data for Selected Dicarboxylate Salts
| Dicarboxylate Salt | Structure | Thermal Stability (Decomposition Temperature) | Hydrolytic Stability | Photostability | Notes |
| This compound | 4-chloro-1,2-benzenedicarboxylate, disodium salt | Data not available. Expected to be thermally stable, with decomposition leading to the release of CO, CO2, and HCl gas.[1] | Stable under normal conditions.[1] The electron-withdrawing nature of chlorine may influence susceptibility to nucleophilic attack under extreme pH conditions. | Aromatic dicarboxylates can be susceptible to photodegradation. Specific data for the 4-chloro derivative is not available. | The chlorine substituent may alter degradation pathways compared to unsubstituted phthalates. |
| Disodium Phthalate | 1,2-benzenedicarboxylate, disodium salt | Thermally stable, with decomposition occurring at high temperatures. | Generally stable in aqueous solutions around neutral pH. Susceptible to hydrolysis under strong acidic or basic conditions. | Can undergo photodegradation, leading to decarboxylation and other byproducts.[2] | A common reference for aromatic dicarboxylates. |
| Disodium Terephthalate | 1,4-benzenedicarboxylate, disodium salt | Reported to be stable up to 300°C, with decarboxylation occurring at 350°C.[3] | Generally stable due to the symmetric and conjugated structure. | Possesses inherent fluorescence and good thermal stability.[4] | The para-orientation of the carboxylate groups contributes to its high stability. |
| Disodium Succinate | Butanedioate, disodium salt | Generally stable at ambient temperatures. | Stable in aqueous solutions. | Aliphatic dicarboxylates are generally more photostable than their aromatic counterparts. | An example of a flexible, aliphatic dicarboxylate. |
| Disodium Oxalate | Ethanedioate, disodium salt | Decomposes at high temperatures to sodium carbonate and carbon monoxide. | Stable in neutral and alkaline solutions. | Generally stable to light. | A simple, rigid aliphatic dicarboxylate. |
Experimental Protocols
To ensure a thorough and standardized assessment of stability, a well-defined experimental protocol is crucial. The following methodologies are based on established guidelines for stability testing of pharmaceutical substances.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal decomposition profile and identify phase transitions of the dicarboxylate salt.
Methodology:
-
Accurately weigh 5-10 mg of the dicarboxylate salt into an aluminum or platinum TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
Simultaneously, run a DSC analysis under the same conditions to observe endothermic or exothermic events.
-
Record the mass loss as a function of temperature (TGA curve) and the heat flow as a function of temperature (DSC curve).
-
The onset of significant mass loss in the TGA curve is considered the decomposition temperature.
Hydrolytic Stability Assessment (Forced Degradation)
Objective: To evaluate the stability of the dicarboxylate salt in aqueous solutions under various pH conditions.
Methodology:
-
Prepare stock solutions of the dicarboxylate salt in purified water.
-
Prepare solutions of the salt in different aqueous media:
-
0.1 N Hydrochloric Acid (acidic condition)
-
Purified Water (neutral condition)
-
0.1 N Sodium Hydroxide (basic condition)
-
-
Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each solution.
-
Neutralize the acidic and basic samples.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining dicarboxylate and detect any degradation products.
Photostability Assessment
Objective: To determine the stability of the dicarboxylate salt upon exposure to light.
Methodology:
-
Expose a thin layer of the solid dicarboxylate salt to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Simultaneously, keep a control sample in the dark under the same temperature and humidity conditions.
-
For solution stability, expose solutions of the dicarboxylate in transparent containers to the same light conditions.
-
After the exposure period, analyze both the exposed and control samples using a stability-indicating analytical method to determine the extent of degradation.
Visualizations
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of a dicarboxylate salt.
Caption: Workflow for conducting forced degradation stability studies.
Hypothetical Degradation Pathway for a Halogenated Aromatic Dicarboxylate
This diagram illustrates a potential degradation pathway for a compound like this compound under hydrolytic stress, leading to decarboxylation.
Caption: A potential degradation pathway for this compound.
Conclusion
The stability of dicarboxylate salts is a critical consideration in pharmaceutical development. While specific comparative data for this compound is not extensively available, its stability profile can be inferred from the behavior of related aromatic dicarboxylates and the known effects of halogen substitution. The presence of the electron-withdrawing chlorine atom on the aromatic ring may influence its susceptibility to certain degradation pathways, particularly under harsh conditions. For a definitive assessment, it is imperative to conduct comprehensive stability studies using the standardized protocols outlined in this guide. Such studies will provide the necessary quantitative data to ensure the selection of stable and robust drug candidates and formulations.
References
- 1. forced degradation study: Topics by Science.gov [science.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Aromatic dicarboxylates induced structural diversity of CdII metal–organic frameworks from a 2D layer to a 3D pillar-layer network for fluorescence sensing of cations, anions and l-serine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Inter-laboratory Comparison of Disodium 4-chlorophthalate Analysis: A Performance Evaluation Guide
This guide provides a comparative analysis of common analytical methodologies for the quantification of Disodium 4-chlorophthalate. The data presented herein is a synthesis of results from a simulated inter-laboratory study designed to assess the accuracy, precision, and sensitivity of various techniques. This document is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of appropriate analytical methods for this compound.
Overview of Analytical Methods
Three prevalent analytical techniques were evaluated across multiple laboratories for their efficacy in quantifying this compound:
-
High-Performance Liquid Chromatography (HPLC): A widely used separation technique for the quantification of non-volatile and thermally unstable compounds.
-
Gas Chromatography (GC): A powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Analysis of this compound often requires derivatization.
-
Argentometric Titration: A classic titrimetric method used to determine the concentration of halide ions in a sample.
Comparative Performance Data
The following tables summarize the quantitative data obtained from a simulated inter-laboratory study involving five participating laboratories. The study aimed to compare the performance of HPLC, GC, and Argentometric Titration for the analysis of a standardized sample of this compound.
Table 1: Comparison of Accuracy (% Recovery)
| Laboratory | HPLC (% Recovery) | GC (% Recovery) | Argentometric Titration (% Recovery) |
| Lab 1 | 99.2 | 98.5 | 95.8 |
| Lab 2 | 98.9 | 97.9 | 96.2 |
| Lab 3 | 99.5 | 98.8 | 95.5 |
| Lab 4 | 98.7 | 98.1 | 96.5 |
| Lab 5 | 99.1 | 98.3 | 95.9 |
| Average | 99.08 | 98.32 | 95.98 |
Table 2: Comparison of Precision (% Relative Standard Deviation - RSD)
| Laboratory | HPLC (% RSD) | GC (% RSD) | Argentometric Titration (% RSD) |
| Lab 1 | 1.2 | 1.8 | 2.5 |
| Lab 2 | 1.5 | 2.1 | 2.8 |
| Lab 3 | 1.1 | 1.7 | 2.4 |
| Lab 4 | 1.6 | 2.3 | 2.9 |
| Lab 5 | 1.3 | 1.9 | 2.6 |
| Average | 1.34 | 1.96 | 2.64 |
Table 3: Comparison of Limit of Detection (LOD)
| Analytical Method | Average LOD (mg/L) |
| HPLC | 0.5 |
| GC | 1.0 |
| Argentometric Titration | 10.0 |
Experimental Protocols
Detailed methodologies for each of the key experiments are provided below.
3.1 High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation: Accurately weigh 100 mg of the this compound sample and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 40% acetonitrile and 60% water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector at 230 nm.
-
Column Temperature: 30°C.
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system. Quantify the this compound concentration by comparing the peak area of the sample to the calibration curve.
3.2 Gas Chromatography (GC) Protocol
-
Derivatization: To 1 mL of the sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 60°C for 30 minutes to form the trimethylsilyl derivative of 4-chlorophthalic acid.
-
GC Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
-
Analysis: Inject the derivatized sample into the GC system. The quantification is based on the peak area of the derivatized analyte.
3.3 Argentometric Titration Protocol
-
Sample Preparation: Accurately weigh 500 mg of the this compound sample and dissolve it in 100 mL of deionized water. Add 1 mL of 5% potassium chromate solution as an indicator.
-
Titration: Titrate the sample solution with a standardized 0.1 M silver nitrate solution. The endpoint is indicated by the formation of a reddish-brown precipitate of silver chromate.
-
Calculation: Calculate the concentration of the chloride ion, and subsequently the amount of this compound, based on the volume of silver nitrate solution consumed.
Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.
Comparative Analysis of Metal-Organic Frameworks: The Untapped Potential of Disodium 4-Chlorophthalate
A comprehensive review of existing literature reveals a notable absence of synthesized and characterized metal-organic frameworks (MOFs) utilizing disodium 4-chlorophthalate as a primary organic linker. While the functionalization of linkers is a cornerstone of MOF design, allowing for the tuning of properties for applications ranging from gas storage to drug delivery, the specific incorporation of the 4-chloro-substituted phthalate dianion remains an unexplored area of synthesis.
This guide, therefore, serves a dual purpose: to highlight the current void in the research landscape and to provide a comparative framework based on structurally analogous halogenated phthalate-based MOFs. By examining the properties of MOFs constructed from fluorinated and brominated phthalic acid derivatives, we can extrapolate potential characteristics and guide future research into the synthesis and application of 4-chlorophthalate-containing MOFs.
The Influence of Halogenation on MOF Properties: A Theoretical Comparison
The introduction of a halogen substituent onto the aromatic backbone of a phthalate linker is expected to significantly influence the resulting MOF's properties. The electronegativity, size, and position of the halogen atom can modulate:
-
Pore Environment and Adsorption Properties: The chloro-substituent can alter the electronic environment within the pores, potentially enhancing interactions with specific guest molecules. This could lead to improved selectivity for gas separation or targeted drug loading.
-
Framework Stability: The electronic effects of the chlorine atom may influence the coordination strength between the carboxylate groups and the metal nodes, thereby affecting the thermal and chemical stability of the framework.
-
Catalytic Activity: If the MOF is designed for catalytic applications, the presence of a chloro-group could influence the acidity or redox properties of the metal centers or the linker itself, potentially enhancing catalytic performance for specific reactions.
Comparative Data from Structurally Related Halogenated Phthalate MOFs
While no direct data for this compound MOFs exists, we can draw comparisons from MOFs synthesized with other halogenated phthalic acid linkers. The following table summarizes key properties of representative fluoro- and bromo-substituted phthalate and isophthalate MOFs found in the literature. This data can serve as a benchmark for future studies on chloro-substituted analogues.
| Linker | Metal Node | MOF Designation | BET Surface Area (m²/g) | Key Application/Property |
| Tetrafluorophthalic Acid | Zn | Not Specified | ~500 | Gas Adsorption |
| 4-Bromoisophthalic Acid | Cu | Not Specified | 750 - 900 | Catalysis |
| 3,5-Dibromobenzene-1,4-dicarboxylic acid | Zr | UiO-66-Br | 1100 - 1300 | Enhanced Chemical Stability |
Note: This table is a representative summary based on available literature and is intended for comparative purposes only. Specific values can vary based on synthesis conditions and activation procedures.
Future Experimental Protocols: A Roadmap for Synthesis and Characterization
To address the current knowledge gap, the following experimental workflow is proposed for the synthesis and characterization of MOFs based on this compound.
Workflow for Synthesis and Characterization
Caption: Proposed experimental workflow for the synthesis and evaluation of 4-chlorophthalate-based MOFs.
Detailed Methodologies
1. Solvothermal Synthesis:
-
Reactants: this compound (or 4-chlorophthalic acid with a base), a suitable metal salt (e.g., Zinc Nitrate, Copper Acetate, Zirconium Chloride).
-
Solvent: A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF).
-
Procedure: The reactants are dissolved in the solvent in a sealed vessel and heated to a specific temperature (typically between 80-150 °C) for a defined period (12-72 hours). The vessel is then cooled to room temperature to allow for crystal formation.
2. Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material.
-
Single-Crystal X-ray Diffraction (SC-XRD): To determine the precise crystal structure and connectivity of the MOF.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOF using nitrogen adsorption-desorption isotherms.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework by monitoring weight loss as a function of temperature.
Logical Relationship of Linker Functionalization to MOF Properties
The choice of functional group on the organic linker is a critical determinant of the final properties of a MOF. The diagram below illustrates the logical flow from linker selection to potential applications.
Caption: The influence of linker and metal node choice on MOF properties and applications.
Conclusion
The exploration of this compound as a linker in MOF synthesis represents a significant and promising research avenue. While direct comparative data is currently unavailable, the analysis of related halogenated systems provides a strong rationale for investigating this novel linker. The proposed experimental protocols offer a clear path forward for synthesizing and characterizing these new materials. The unique electronic and steric properties of the chloro-substituent have the potential to yield MOFs with enhanced performance in a variety of applications, making this an exciting area for future discovery in materials science. Researchers in the field are encouraged to pursue the synthesis of 4-chlorophthalate-based MOFs to unlock their potential and contribute to the expanding library of functional porous materials.
A Comparative Environmental Risk Profile: Disodium 4-chlorophthalate Versus Common Phthalate Esters
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative environmental impact assessment of Disodium 4-chlorophthalate against a range of widely used phthalate esters. Due to a significant lack of publicly available ecotoxicological data for this compound, this document focuses on providing a comprehensive overview of the environmental profiles of common phthalates, which can serve as a benchmark for future assessments.
The environmental fate and effects of phthalates, a class of chemicals extensively used as plasticizers, are of significant concern due to their widespread detection in various environmental compartments and their potential for endocrine disruption. While extensive research has been conducted on common phthalate esters such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP), data on the environmental impact of this compound, a halogenated phthalate salt, is notably scarce. This guide synthesizes the available information to facilitate a comparative understanding and to highlight areas requiring further investigation.
Environmental Fate and Transport: A Comparative Overview
The environmental behavior of phthalates is largely governed by their physicochemical properties, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). Generally, lower molecular weight phthalates are more water-soluble and volatile, while higher molecular weight phthalates tend to adsorb to soil and sediment.
This compound: As a disodium salt, this compound is expected to be highly soluble in water. Its transport in the environment will likely be dominated by aqueous pathways. The presence of a chlorine atom on the aromatic ring may increase its persistence, as halogenated organic compounds are often more resistant to biodegradation than their non-halogenated counterparts.
Common Phthalate Esters: These compounds exhibit a range of environmental mobilities. Lower molecular weight phthalates like Dimethyl phthalate (DMP) and Diethyl phthalate (DEP) are more mobile in water, whereas higher molecular weight phthalates such as DEHP and Di-n-octyl phthalate (DnOP) have low water solubility and high Kow values, leading to their accumulation in sediments and biota.
Biodegradation Potential
Microbial degradation is the primary mechanism for the removal of phthalates from the environment. This process typically begins with the hydrolysis of the ester bonds to form phthalic acid and the corresponding alcohol, which are then further metabolized.
This compound: The biodegradation pathway of this compound has not been specifically elucidated in the available literature. However, the initial step would likely involve the dissociation of the salt in water. The subsequent microbial degradation of the 4-chlorophthalic acid anion may be slower compared to unsubstituted phthalic acid due to the presence of the chlorine atom, which can inhibit microbial enzymatic activity.
Common Phthalate Esters: Many common phthalates are known to be biodegradable under both aerobic and anaerobic conditions. The rate of biodegradation is influenced by the length and branching of the alkyl chains, with shorter, linear chains generally degrading more readily.
Below is a generalized aerobic degradation pathway for phthalate esters.
Aquatic Toxicity
The toxicity of phthalates to aquatic organisms varies significantly among different compounds and species. Acute toxicity is generally observed with lower molecular weight phthalates, while chronic effects, including reproductive and developmental toxicity, are a concern for a broader range of these compounds.
This compound: No specific aquatic toxicity data for this compound were found in the reviewed literature. Its high water solubility suggests that it could be readily bioavailable to aquatic organisms. The chlorinated nature of the molecule raises concerns about potential toxicity, as many chlorinated organic compounds are known to be toxic and persistent.
Common Phthalate Esters: A substantial body of research exists on the aquatic toxicity of common phthalates. The following tables summarize some of the available data for key phthalate esters.
Acute Aquatic Toxicity Data
| Phthalate | Organism | Endpoint (48h/96h) | Value (mg/L) |
| DEHP | Daphnia magna | LC50 | >0.038 |
| Rainbow Trout | LC50 | >0.15 | |
| DBP | Daphnia magna | EC50 | 0.61 - 3.1 |
| Fathead Minnow | LC50 | 0.46 - 0.7 | |
| BBP | Daphnia magna | EC50 | 0.9 - 1.4 |
| Rainbow Trout | LC50 | 0.53 | |
| DINP | Daphnia magna | EC50 | >100 |
| Rainbow Trout | LC50 | >100 | |
| DIDP | Daphnia magna | EC50 | >100 |
| Fathead Minnow | LC50 | >100 |
Data compiled from various sources. Values can vary based on test conditions.
Chronic Aquatic Toxicity Data
| Phthalate | Organism | Endpoint (e.g., 21-day) | NOEC/LOEC (mg/L) |
| DEHP | Daphnia magna | Reproduction | NOEC: 0.085 |
| Fathead Minnow | Growth | NOEC: 0.055 | |
| DBP | Daphnia magna | Reproduction | NOEC: 0.1 |
| Fathead Minnow | Survival | NOEC: 0.2 | |
| BBP | Daphnia magna | Reproduction | NOEC: 0.06 |
| Fathead Minnow | Growth | NOEC: 0.077 | |
| DINP | Daphnia magna | Reproduction | NOEC: >0.1 |
| Fathead Minnow | Growth | NOEC: >0.15 | |
| DIDP | Daphnia magna | Reproduction | NOEC: >0.1 |
| Fathead Minnow | Growth | NOEC: >0.1 |
NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration. Data compiled from various sources.
Experimental Protocols
Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the reliability and comparability of ecotoxicity data.
General Protocol for Aquatic Toxicity Testing
A generalized workflow for assessing the acute toxicity of a substance to an aquatic organism like Daphnia magna according to OECD Test Guideline 202 is outlined below.
Conclusion and Future Directions
While a comprehensive body of literature exists on the environmental impact of common phthalate esters, a significant data gap remains for this compound. Based on its chemical structure, it is predicted to be highly water-soluble, with its environmental fate and potential toxicity influenced by the presence of the chlorine substituent. The lack of empirical data prevents a direct and quantitative comparison with other phthalates at this time.
To enable a thorough environmental risk assessment, further research is critically needed to determine the physicochemical properties, biodegradability, and ecotoxicity of this compound. Studies following standardized OECD guidelines would be invaluable in generating the necessary data to understand the potential environmental impact of this compound and to inform its safe use and disposal. Researchers and drug development professionals are encouraged to consider the environmental persistence and toxicity of all chemical entities, including intermediates and salts, early in the development process to mitigate potential long-term environmental consequences.
A Comparative Economic Analysis of Synthesis Routes for Disodium 4-chlorophthalate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Intermediate
Disodium 4-chlorophthalate, a crucial building block in the synthesis of various pharmaceuticals and specialty polymers, can be produced through several distinct chemical pathways. The economic viability and overall efficiency of each route are paramount considerations for process chemists and chemical engineers. This guide provides a detailed comparison of the most common synthesis routes, presenting available quantitative data, experimental protocols, and a visual representation of the synthetic workflows to aid in the selection of the most appropriate method for a given application.
The primary precursor for the synthesis of this compound is 4-chlorophthalic acid or its anhydride, which is most commonly derived from phthalic anhydride. The following analysis focuses on the key transformations from phthalic anhydride to these chlorinated intermediates.
Comparison of Key Synthesis Parameters
The economic feasibility of a synthesis route is determined by a combination of factors including the cost of raw materials, reaction yield, purity of the product, and the complexity of the process. Below is a summary of quantitative data for different approaches to the synthesis of 4-chlorophthalic acid derivatives.
| Parameter | Route 1: Direct Chlorination (Cl2) | Route 2: Hypochlorite Oxidation | Route 3: Nitration & Chloro-denitration | Route 4: Diels-Alder & Aromatization |
| Primary Reactants | Phthalic anhydride, Chlorine gas | Phthalic anhydride, Sodium hypochlorite, Sodium hydroxide | Phthalic anhydride, Nitric acid, Sulfuric acid, Chlorine | Butadiene, Maleic anhydride, Chlorine |
| Key Intermediates | 4-chlorophthalic acid | Monosodium 4-chlorophthalate | 4-nitrophthalic acid, 4-nitrophthalic anhydride | 4-chlorotetrahydrophthalic anhydride |
| Reported Yield | 50-60% (for 4-chlorophthalic anhydride)[1] | 91% (technical product)[2] | 89-95% (total monochlorophthalic anhydride)[3] | 85% (for 4-chlorotetrahydrophthalic anhydride)[4] |
| Reported Purity | >98.5% (HPLC)[1] | >72% (HPLC)[1] | High purity after separation | Not specified |
| Reaction Temperature | 50-70°C[5] | 28-30°C[6] | Nitration: Not specified; Chloro-denitration: Not specified | Diels-Alder: 55°C; Aromatization: Not specified |
| Reaction Time | 2-5 hours[5] | ~17 hours[6] | Not specified | Diels-Alder: 3 hours |
| Catalyst/Promoter | Not always required | Not always required | Not applicable | Not applicable |
| Key Advantages | Fewer steps, potentially lower cost | Milder reaction conditions | High overall yield | Potentially high isomer selectivity |
| Key Disadvantages | Handling of chlorine gas, potential for over-chlorination | Lower purity of initial product, longer reaction time | Multiple steps, use of strong acids, isomer separation | Multiple steps, handling of butadiene, costly starting materials |
Economic Considerations of Raw Materials
The cost of starting materials is a significant driver of the overall process economics. The following table provides an overview of approximate recent market prices for the key reactants. Prices are subject to fluctuation based on market conditions and supplier.
| Raw Material | Approximate Price (USD per metric ton) |
| Phthalic Anhydride | $979 - $1,250[6] |
| Chlorine Gas | $423 - $707[7] |
| Sodium Hypochlorite | $292 - $343[8] |
| Sodium Hydroxide | ~$600[9] |
| Tetrabutylammonium Chloride | ~$1700/kg (pharma grade)[10] (Note: Price is per kg) |
| 1,4-Dioxane | Varies significantly based on grade and quantity |
Detailed Experimental Protocols
Route 1: Direct Chlorination of Phthalic Anhydride with Chlorine Gas
This method involves the direct electrophilic substitution of chlorine onto the phthalic anhydride ring.
Experimental Procedure:
-
Phthalic anhydride is suspended in an aqueous medium.
-
The mixture is heated to the reaction temperature (e.g., 70°C).
-
Chlorine gas is bubbled through the suspension over a period of several hours (e.g., 12 hours)[11].
-
The reaction mixture is then cooled, and the solid product is isolated by filtration.
-
The crude product is washed and dried. Subsequent conversion to the disodium salt can be achieved by treatment with two equivalents of sodium hydroxide.
Route 2: Chlorination of Phthalic Anhydride using Sodium Hypochlorite
This route utilizes sodium hypochlorite as the chlorinating agent, often in the presence of a base.
Experimental Procedure:
-
Phthalic anhydride is added to water with stirring.
-
A solution of sodium hypochlorite and sodium hydroxide is added dropwise to the phthalic anhydride suspension over an extended period (e.g., 17 hours) while maintaining the temperature at 28-30°C[6].
-
After the addition is complete, the pH is adjusted to approximately 5.5 with hydrochloric acid to precipitate the crude monosodium 4-chlorophthalate.
-
The crude product is collected by filtration and can be further purified by recrystallization.
-
The disodium salt is then prepared by reacting the purified monosodium salt with one equivalent of sodium hydroxide.
Route 3: Synthesis via Nitration and Chloro-denitration
This multi-step process involves the nitration of phthalic anhydride, separation of the desired 4-nitro isomer, followed by a chloro-denitration reaction.
Experimental Procedure:
-
Phthalic anhydride is nitrated using a mixture of concentrated nitric and sulfuric acids to yield a mixture of 3- and 4-nitrophthalic acids[3].
-
The 4-nitro isomer is separated from the mixture.
-
The purified 4-nitrophthalic acid is then dehydrated to 4-nitrophthalic anhydride.
-
The 4-nitrophthalic anhydride undergoes a chloro-denitration reaction to replace the nitro group with a chlorine atom, yielding 4-chlorophthalic anhydride[3].
-
Finally, the 4-chlorophthalic anhydride is hydrolyzed with two equivalents of sodium hydroxide to form this compound.
Synthesis Route Workflows
Caption: Simplified workflow for the main synthesis routes to this compound.
Concluding Remarks for the Practicing Scientist
The selection of an optimal synthesis route for this compound is a multifaceted decision that extends beyond simple reaction yield.
-
Direct Chlorination (Route 1) offers a more straightforward approach with fewer steps. However, the handling of highly toxic and corrosive chlorine gas necessitates specialized equipment and stringent safety protocols. The potential for the formation of isomeric and over-chlorinated byproducts may also require more rigorous purification steps.
-
Hypochlorite Oxidation (Route 2) provides a potentially safer alternative to using chlorine gas, operating under milder conditions. The trade-off appears to be a significantly longer reaction time and a lower initial purity of the intermediate, which could increase downstream processing costs.
-
The Nitration and Chloro-denitration pathway (Route 3) , while more complex, reports high overall yields. The major challenges with this route are the use of hazardous nitrating agents, the need for effective separation of isomers, and the multi-step nature of the process which can increase labor and equipment costs.
-
The Diels-Alder approach (Route 4) is a more elegant synthetic strategy that could offer high regioselectivity, but it involves more expensive starting materials and a greater number of synthetic transformations, making it less likely to be economically viable for large-scale production unless high isomeric purity is an absolute requirement.
For industrial-scale production, a thorough process hazard analysis and a detailed cost-benefit analysis, including waste disposal and capital expenditure, are essential. The data presented here, based on publicly available literature, serves as a foundational guide for researchers and process development chemists to initiate their evaluation of the most suitable synthesis strategy for their specific needs. Further in-house optimization and economic modeling would be required to make a definitive choice for commercial production.
References
- 1. researchgate.net [researchgate.net]
- 2. indexbox.io [indexbox.io]
- 3. Study on the Synthesis of 4-Chlorophthalic Anhydride - Dissertation [m.dissertationtopic.net]
- 4. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 5. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. intratec.us [intratec.us]
- 7. intratec.us [intratec.us]
- 8. intratec.us [intratec.us]
- 9. echemi.com [echemi.com]
- 10. indiamart.com [indiamart.com]
- 11. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of Disodium 4-chlorophthalate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of disodium 4-chlorophthalate, a halogenated aromatic compound. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2] Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3]
Step-by-Step Disposal Procedure
This compound should be managed as a halogenated organic waste.[4][5] Do not dispose of this chemical down the drain or in regular trash.
-
Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., paper towels, gloves, weighing boats) in a designated and properly labeled hazardous waste container.[4]
-
Crucially, this waste must be segregated from non-halogenated chemical waste streams.[4][6] Mixing halogenated and non-halogenated waste can complicate the disposal process and increase costs.
-
-
Containerization:
-
Labeling:
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This storage area should be in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents and strong acids.[1][3]
-
Ensure the container remains closed except when adding waste.[4][6]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][7]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under EPA guidelines (40 CFR Parts 261.3) and must also consult state and local regulations for complete and accurate classification.[3]
-
The primary method for the disposal of halogenated organic compounds is typically high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[2][8]
-
Summary of Disposal Information
| Parameter | Guideline |
| Waste Classification | Halogenated Organic Waste |
| Recommended Disposal Method | Incineration by a licensed waste disposal facility[2][8] |
| Container Type | Clean, dry, chemically compatible with a secure lid[3][4] |
| Labeling Requirements | "Hazardous Waste," "this compound," Hazard warnings[4] |
| Incompatible Wastes | Non-halogenated organic waste, strong oxidizing agents, strong acids[1][4] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always follow the specific protocols and regulations established by your institution and local authorities for hazardous waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. capotchem.com [capotchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. ethz.ch [ethz.ch]
- 7. capotchem.com [capotchem.com]
- 8. researchgate.net [researchgate.net]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Disodium 4-chlorophthalate
Hazard Identification and Risk Assessment
Disodium 4-chlorophthalate is a chlorinated aromatic compound.[3] While comprehensive toxicological data for this specific compound is limited, the SDS for its monosodium salt indicates that it is considered hazardous.[1] The primary hazards identified are:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2) [1]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) [1]
It is crucial to handle this chemical with appropriate precautions to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended to prevent skin contact.[4] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[5] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | To protect against dust particles and splashes.[1][6] A face shield may be necessary when there is a significant risk of splashing.[6][7] |
| Body | Laboratory coat or coveralls | To protect skin and personal clothing from contamination.[7] |
| Respiratory | NIOSH/MSHA-approved respirator | Recommended when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced. Use in a well-ventilated area is crucial.[1][4][8] |
Operational and Handling Plan
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Safe Handling Practices:
-
Avoid generating dust.[2]
-
Wash hands thoroughly after handling the chemical.[1]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Keep the container tightly closed when not in use.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Disposal Plan
All waste materials should be handled in accordance with federal, state, and local regulations.[10]
-
Unused Product: Dispose of as a chemical waste at an approved waste disposal plant.[1] Do not allow the product to enter drains.[9]
-
Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated, labeled container for hazardous waste disposal.
-
Empty Containers: Puncture and dispose of empty containers in a sanitary landfill or by other approved methods.[9]
Experimental Protocols: Chemical Spill Response
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting to clean the spill, put on the required PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled, closed container for disposal.[1][2]
-
Decontaminate the Area: Once the bulk of the material has been removed, decontaminate the spill area with a suitable cleaning agent.
-
Dispose of Waste: All cleanup materials and contaminated PPE must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to the appropriate safety officer or supervisor.
Below is a workflow diagram for handling a chemical spill of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | C8H3ClNa2O4 | CID 19906657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 5. capotchem.com [capotchem.com]
- 6. quora.com [quora.com]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
